molecular formula C7H9BrN2 B13650131 5-(Bromomethyl)-2,3-dimethylpyrazine

5-(Bromomethyl)-2,3-dimethylpyrazine

Katalognummer: B13650131
Molekulargewicht: 201.06 g/mol
InChI-Schlüssel: WAQPXULQFRHBCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromomethyl)-2,3-dimethylpyrazine ( 1339947-51-1) is a brominated pyrazine derivative of significant interest in medicinal and heterocyclic chemistry. With the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol, this compound serves as a versatile alkylating agent and synthetic intermediate . The reactive bromomethyl group makes it a valuable building block for constructing more complex molecules, particularly for the development of novel therapeutic agents. Pyrazine-based small molecules are increasingly important in drug discovery, especially as kinase inhibitors for treating cancers and immunological disorders . Compounds featuring a bromomethylpyrazine core can be utilized to create 1,3-thiazoline derivatives, which are scaffolds known to exhibit a range of pharmacological activities, including potential antibacterial properties . This product is intended for research purposes as a key synthetic precursor. It requires strict cold-chain storage, sealed in dry conditions at -20°C or below to maintain stability . Handle with care according to the provided GHS hazard statements . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C7H9BrN2

Molekulargewicht

201.06 g/mol

IUPAC-Name

5-(bromomethyl)-2,3-dimethylpyrazine

InChI

InChI=1S/C7H9BrN2/c1-5-6(2)10-7(3-8)4-9-5/h4H,3H2,1-2H3

InChI-Schlüssel

WAQPXULQFRHBCH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(N=C1C)CBr

Herkunft des Produkts

United States
Foundational & Exploratory

5-(Bromomethyl)-2,3-dimethylpyrazine (CAS 1339947-51-1): A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Bromomethyl)-2,3-dimethylpyrazine (CAS 1339947-51-1) is a highly reactive, bifunctional electrophilic building block utilized extensively in modern drug discovery. By enabling the efficient installation of the 2,3-dimethylpyrazine pharmacophore via bimolecular nucleophilic substitution (SN2), this reagent allows medicinal chemists to finely tune the physicochemical properties of lead compounds. The incorporation of a pyrazine moiety is a proven strategy for lowering lipophilicity, improving aqueous solubility, and introducing critical hydrogen-bond acceptors to engage challenging biological targets.

This technical guide provides an in-depth analysis of the compound's chemical profile, its strategic utility in pharmacophore design, and field-proven experimental protocols for its application in organic synthesis.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of 5-(Bromomethyl)-2,3-dimethylpyrazine is essential for predicting its behavior in both synthetic workflows and biological systems. The compound features a pyrazine core substituted with two electron-donating methyl groups and a highly reactive bromomethyl group.

Quantitative Data Summary
PropertyValue / Description
CAS Registry Number 1339947-51-1 [4]
Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol [4]
MDL Number MFCD24465524 [4]
Hydrogen Bond Acceptors 2 (Pyrazine nitrogens)
Hydrogen Bond Donors 0
Reactivity Profile Highly reactive electrophile (SN2); prone to hydrolysis and dimerization under basic conditions without a competing nucleophile.
Storage Conditions -20°C, sealed under inert gas (Argon/N2), protected from light and moisture [4].

Strategic Utility in Medicinal Chemistry (Pharmacophore Integration)

The Pyrazine Ring as a Hydrogen-Bond Acceptor

In medicinal chemistry, the pyrazine ring is not merely an isosteric replacement for benzene; it is a functional motif that actively participates in target engagement. The nitrogen atoms in the pyrazine ring serve as potent hydrogen-bond acceptors (HBAs). Structural analyses of protein-ligand complexes reveal that pyrazine nitrogens frequently engage the carboxamidic NH of protein backbones—a critical interaction in the hinge region of kinases and the active sites of G-protein coupled receptors (GPCRs) [1].

Electronic and Steric Tuning via Dimethyl Substitution

The addition of methyl groups at the 2- and 3-positions of the pyrazine ring serves two primary functions:

  • Electronic Modulation: The electron-donating hyperconjugation of the methyl groups subtly increases the electron density of the pyrazine ring. This enhances the hydrogen-bond basicity (pKBHX) of the adjacent nitrogen atoms compared to an unsubstituted pyrazine [2].

  • Metabolic Stability: The methyl groups provide steric shielding to the pyrazine core, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes at those specific positions.

Experimental Workflows & Protocols

Because 5-(Bromomethyl)-2,3-dimethylpyrazine is a highly activated "benzylic-type" heteroaromatic bromide, it is exceptionally reactive. The following protocols are designed as self-validating systems to maximize yield while suppressing dimerization and over-alkylation [3].

Protocol 1: SN2 N-Alkylation of a Secondary Amine

This protocol is optimized for attaching the pyrazine pharmacophore to a secondary amine (e.g., a piperazine or pyrrolidine derivative).

Step-by-Step Methodology:

  • Preparation: Dissolve the secondary amine nucleophile (1.2 equivalents) in anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) under an argon atmosphere.

    • Causality: Polar aprotic solvents solvate the base's cation without masking the nucleophile, accelerating the SN2 pathway [3].

  • Base Addition: Add Potassium Carbonate (K2CO3, 2.5 equivalents) to the solution.

    • Causality: A heterogeneous, non-nucleophilic base deprotonates the amine without competing with it for the electrophile.

  • Temperature Control: Cool the suspension to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 5-(Bromomethyl)-2,3-dimethylpyrazine (1.0 equivalent) in a minimal volume of the chosen solvent. Add this solution dropwise over 15–30 minutes to the cooled amine mixture.

    • Causality: Slow addition at 0 °C maintains a low steady-state concentration of the highly reactive alkylating agent, preventing self-condensation (dimerization) and over-alkylation [3].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (QC): Monitor via TLC (e.g., 5% MeOH in DCM). The disappearance of the electrophile spot (which is UV-active and stains heavily with KMnO4) indicates completion.

  • Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Protocol 2: S-Alkylation of Thiols
  • Preparation: Dissolve the thiol (1.0 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality: Thiols are highly nucleophilic; a soluble organic base like DIPEA is sufficient and avoids the harsh heterogeneous conditions of K2CO3.

  • Alkylation: Add 5-(Bromomethyl)-2,3-dimethylpyrazine (1.05 eq) in one portion at 0 °C. Stir for 1 hour at room temperature.

  • Workup: Quench with water, extract with Ethyl Acetate, wash the organic layer with brine (to remove DMF), dry over Na2SO4, and concentrate.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow and transition states of the N-alkylation protocol described above.

SN2_Workflow A 5-(Bromomethyl)-2,3- dimethylpyrazine (Electrophile) B Secondary Amine (Nucleophile) C Base (K2CO3) Solvent (MeCN) 0°C -> RT D SN2 Transition State (Bromide Displacement) C->D E Crude Mixture (Mono-alkylated Product) D->E F Flash Chromatography (Purification) E->F G Purified Target Scaffold F->G AB AB AB->C

Workflow for SN2 N-alkylation using 5-(Bromomethyl)-2,3-dimethylpyrazine.

Biological Pathway Integration

Once synthesized, pyrazine-derived molecules frequently act as kinase inhibitors. The diagram below maps how the integrated pharmacophore disrupts oncogenic signaling.

Kinase_Pathway L Growth Factor R Receptor Tyrosine Kinase (RTK) L->R Activates K Target Kinase (e.g., PI3K/AKT) R->K Phosphorylates E Downstream Effectors (mTOR) K->E Signaling Cascade I Pyrazine-Derived Inhibitor I->K Competitive Binding (H-Bond to Hinge) P Cell Proliferation & Survival E->P Induces

Inhibition of kinase signaling by a pyrazine-derived targeted therapeutic.

Handling, Storage, and Quality Control

To maintain scientific integrity, the reagent must be treated as a self-validating system prior to any synthesis:

  • Storage: The compound must be stored at -20 °C in a tightly sealed container under an inert atmosphere [4]. Exposure to ambient moisture will lead to the hydrolysis of the bromomethyl group into a hydroxymethyl group.

  • Pre-Reaction QC (NMR Validation): Before utilizing an older batch of 5-(Bromomethyl)-2,3-dimethylpyrazine, run a rapid 1H NMR in CDCl3. The intact bromomethyl group (-CH2Br) should appear as a sharp singlet around 4.5–4.7 ppm. If this peak is broadened or shifted significantly upfield, the reagent has likely undergone hydrolysis or polymerization and should be discarded.

References

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Hydrogen Bond Basicity Prediction for Medicinal Chemistry Design ACS Publications (Journal of Medicinal Chemistry)[Link]

The Biological Activity of Substituted Pyrazine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrazine derivatives represent a highly privileged scaffold in modern medicinal chemistry. Characterized by a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, the pyrazine core offers unique electronic properties, hydrogen-bonding capabilities, and metabolic stability[1]. This technical whitepaper synthesizes the current state of research regarding the biological activity of pyrazine derivatives—specifically focusing on their antimycobacterial, antiviral, and anticancer properties[2][3]. Designed for researchers and drug development professionals, this guide explores the mechanistic causality of these compounds and provides self-validating experimental protocols for evaluating their efficacy.

Antimycobacterial Activity: The Pyrazinamide Paradigm

Pyrazinamide (PZA) and its derivatives are cornerstone therapeutics in the treatment of Mycobacterium tuberculosis (Mtb). The efficacy of pyrazine-2-carboxamides is highly dependent on the structural functionalization of the pyrazine ring and the unique physiological environment of the mycobacterial infection site[4][5].

Mechanism of Action and Causality of pH

PZA is a prodrug. Its activation and subsequent bactericidal activity are strictly governed by a sequence of enzymatic and physicochemical events. Mtb produces a pyrazinamidase (encoded by the pncA gene) that hydrolyzes PZA into the active moiety, pyrazinoic acid (POA)[4].

The causality behind PZA's requirement for an acidic environment (pH ≤ 5.6) is rooted in the pKa of POA. At neutral pH, POA is pumped out of the bacterial cell by weak-acid efflux pumps. However, in the acidic environment of active macrophage phagolysosomes, the extracellular POA is protonated into an uncharged, lipophilic form (HPOA). This uncharged HPOA diffuses back across the mycobacterial envelope, accumulating intracellularly to lethal concentrations where it disrupts membrane energetics and inhibits the eukaryotic-like fatty acid synthetase I (FASI)[4].

PZA_Mechanism PZA Pyrazinamide (PZA) Prodrug PZase Mycobacterial Pyrazinamidase (pncA gene product) PZA->PZase Enters cell POA Pyrazinoic Acid (POA) Active Moiety PZase->POA Hydrolysis Efflux Efflux Pump (Weak Acid Excretion) POA->Efflux Excreted Protonation Protonation in Acidic Environment (pH < 5.6) Efflux->Protonation Extracellular space HPOA HPOA (Protonated) Re-entry into Bacilli Protonation->HPOA Equilibrium shift Target FASI Inhibition & Membrane Disruption HPOA->Target Intracellular accumulation Death Mycobacterial Cell Death Target->Death Lethal effect

Diagram 1: Mechanism of action of Pyrazinamide (PZA) in Mycobacterium tuberculosis.

Antiviral Activity: Broad-Spectrum Efficacy

Pyrazine derivatives have demonstrated potent broad-spectrum antiviral activity, primarily by targeting viral replication machinery.

RNA-Dependent RNA Polymerase (RdRp) Inhibition

Favipiravir (T-705), a well-characterized pyrazinecarboxamide derivative, is a prodrug that undergoes intracellular phosphoribosylation by host enzymes (such as HGPRT) to form favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP)[6]. This active metabolite acts as a purine nucleotide analogue. The causality of its antiviral effect lies in its competitive binding to the viral RNA-dependent RNA polymerase (RdRp). Once incorporated into the nascent viral RNA strand, it induces lethal mutagenesis and chain termination, preventing viral replication.

Nucleoprotein (NP) Aggregation

Recent phenotypic screening has identified imidazo[1,2-a]pyrazine derivatives (e.g., compound A4) as potent inhibitors of Influenza A and B. Unlike RdRp inhibitors, these pyrazine derivatives cause the abnormal aggregation of the viral nucleoprotein (NP), preventing its nuclear accumulation and effectively halting the viral transcription stage[7].

Favipiravir_Mechanism Favi Favipiravir (T-705) Pyrazine Derivative CellEntry Cellular Uptake Favi->CellEntry HGPRT HGPRT Enzyme (Ribosylation) CellEntry->HGPRT FaviRMP Favipiravir-RMP HGPRT->FaviRMP Kinases Host Cellular Kinases (Phosphorylation) FaviRMP->Kinases FaviRTP Favipiravir-RTP (Active Metabolite) Kinases->FaviRTP RdRp Viral RdRp (RNA-dependent RNA polymerase) FaviRTP->RdRp Competitive inhibition LethalMut Lethal Mutagenesis & Chain Termination RdRp->LethalMut Incorporation into viral RNA

Diagram 2: Intracellular activation and RdRp inhibition mechanism of Favipiravir.

Anticancer Activity: Targeted Kinase Inhibition

The structural rigidity and hydrogen-bonding profile of the pyrazine scaffold make it an ideal pharmacophore for fitting into the ATP-binding pockets of various kinases overexpressed in human cancers[2][3]. Pyrazine derivatives have been successfully developed as ATP-competitive inhibitors of Aurora kinases (essential regulators of mitosis) and the SHP2 phosphatase (disrupting the RAS-MAPK pathway)[2][8]. Furthermore, pyrazine-natural product hybrids have shown significant inhibitory effects on Poly(ADP-ribose) polymerase (PARP), blocking DNA repair mechanisms in cancer cells[1].

Quantitative Biological Activity Summary

The following table synthesizes the quantitative biological activity metrics (MIC / IC50) of key substituted pyrazine derivatives across different therapeutic targets[4][5][7].

Compound Class / ExampleTarget Pathogen / DiseaseKey Biological ActivityPrimary Mechanism of Action
Pyrazinamide (PZA) Mycobacterium tuberculosisMIC: 12.5 - 50 µg/mL (at pH 5.5)FASI inhibition, membrane disruption
5-tert-butyl-6-chloro-POA M. tuberculosisIC90: 0.819 µg/mLIntracellular acidification, FASI inhibition
Favipiravir (T-705) Influenza A/B, SARS-CoV-2IC50: 1.5 - 4.5 µM (Influenza)RdRp inhibition, lethal mutagenesis
Imidazo[1,2-a]pyrazine A4 Influenza A (H1N1)IC50: ~0.5 - 2.0 µMViral Nucleoprotein (NP) aggregation
Bortezomib Multiple MyelomaIC50: < 10 nM26S Proteasome inhibition
Pyrazine-based Inhibitors Human Colorectal Cancer (HT-29)IC50: 10.90 µMAurora Kinase / ATP-competitive inhibition

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of pyrazine derivatives must rely on robust, self-validating experimental workflows. Below are the standardized protocols for assessing antimycobacterial and anticancer activities.

Protocol 1: Antimycobacterial Susceptibility Testing (REMA)

The Resazurin Microtiter Assay (REMA) is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of pyrazine derivatives against slow-growing mycobacteria[2].

  • Causality of the Assay: Mycobacteria naturally clump, making traditional optical density (turbidity) readings highly inaccurate. Resazurin (Alamar Blue) is a non-fluorescent blue dye. Metabolically active (viable) mycobacteria reduce resazurin to resorufin, a highly fluorescent pink compound. This redox reaction provides a direct, quantifiable causality between cellular respiration and colorimetric output.

  • Self-Validation Mechanism: The assay is self-validating through mandatory internal controls. A "Drug-Free Growth Control" must turn pink (confirming bacterial viability and dye reduction capability). A "Sterile Media Control" must remain blue (confirming no background contamination or spontaneous dye degradation). If the sterile control turns pink, the entire plate is invalidated.

Step-by-Step Workflow:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with OADC. Critical Step: For pyrazine derivatives, adjust the broth pH to 5.5 using HCl to facilitate the protonation of the active moiety.

  • Inoculum Standardization: Culture M. tuberculosis to log phase and adjust turbidity to a 0.5 McFarland standard (approx. 1×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazine derivative in the pH-adjusted broth.

  • Inoculation & Incubation: Add the standardized inoculum to each test well. Incubate at 37°C for 5 to 7 days.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to all wells.

  • Secondary Incubation & Reading: Incubate for an additional 24 hours. The MIC is defined as the lowest concentration of the pyrazine derivative that prevents the color change from blue to pink.

REMA_Workflow Prep 1. Inoculum Preparation (0.5 McFarland Standard) Inoculation 3. Inoculation of 96-Well Plate Prep->Inoculation Dilution 2. Serial Dilution of Pyrazine Compound (pH 5.5) Dilution->Inoculation Incubation1 4. Primary Incubation (37°C, 5-7 days) Inoculation->Incubation1 Indicator 5. Addition of Resazurin (Alamar Blue) Incubation1->Indicator Incubation2 6. Secondary Incubation (24 hrs) Indicator->Incubation2 Read 7. Colorimetric Reading (Blue = Dead, Pink = Viable) Incubation2->Read Result 8. MIC Determination (Lowest conc. retaining blue) Read->Result

Diagram 3: Workflow of the Resazurin Microtiter Assay (REMA) for MIC determination.

Protocol 2: In Vitro Anticancer Assessment (MTT Assay)

To evaluate the antiproliferative activity of pyrazine-based kinase inhibitors, the MTT assay is utilized[2].

  • Causality of the Assay: The assay relies on the cellular reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. This reduction is catalyzed exclusively by mitochondrial succinate dehydrogenase in metabolically active cells. Therefore, the quantity of formazan produced is directly proportional to the number of viable cancer cells.

  • Self-Validation Mechanism: A "Vehicle Control" (cells treated with the highest concentration of DMSO used to dissolve the drug, typically <0.1%) validates that cell death is caused by the pyrazine derivative, not solvent toxicity. A "Positive Control" (e.g., Doxorubicin) validates the specific cell line's susceptibility to known cytotoxic agents.

Step-by-Step Workflow:

  • Cell Seeding: Seed human cancer cells (e.g., HT-29) in a 96-well plate at a density of 5×103 cells/well in appropriate supplemented media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Treatment: Aspirate media and add fresh media containing varying concentrations of the pyrazine derivative (e.g., 0.1 µM to 100 µM). Include vehicle and positive controls. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well to solubilize the crystals. Agitate the plate on an orbital shaker for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis comparing treated wells to the vehicle control.

References

  • Alshahrani, Mohammed Merae. "Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024)." Anti-Cancer Agents in Medicinal Chemistry, vol. 25, no. 3, 2024, pp. 151-163. Available at: [Link]

  • Xu, Song, et al. "Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives." Journal of Medicinal Chemistry, vol. 46, no. 3, 2002. Available at:[Link]

  • Zuo, et al. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules, vol. 28, no. 21, 2023. Available at:[Link]

  • Garaeva, Timur M., et al. "Viroporins as a potential target of antiviral drugs based on pyrazine derivatives of amino acid esters." Sciforum, 2023. Available at:[Link]

  • Wang, et al. "Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor." Viruses, vol. 15, no. 4, 2023. Available at:[Link]

Sources

Technical Whitepaper: Molecular Architecture, Synthesis, and Application of 5-(Bromomethyl)-2,3-dimethylpyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of Multi-Target-Directed Ligands (MTDLs) often relies on the precise conjugation of distinct pharmacophores. 5-(Bromomethyl)-2,3-dimethylpyrazine (CAS: 1339947-51-1) has emerged as a critical heterocyclic building block in this domain [1]. Structurally derived from tetramethylpyrazine (TMP)—a bioactive alkaloid isolated from Ligusticum chuanxiong known for its vasodilatory and neuroprotective properties—this compound features a highly reactive electrophilic bromomethyl warhead. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and its strategic application in synthesizing synergistic drug conjugates, such as Danshensu-TMP derivatives[2].

Physicochemical Profiling & Structural Dynamics

The utility of 5-(Bromomethyl)-2,3-dimethylpyrazine stems from its dual chemical nature. The pyrazine core is an electron-deficient, aromatic diazine that acts as a robust hydrogen bond acceptor, improving the pharmacokinetic profile (e.g., solubility and membrane permeability) of the resulting drug molecules. Concurrently, the benzylic-like bromomethyl group serves as an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.

The quantitative structural and physicochemical data are summarized in Table 1 below [1][3].

Table 1: Physicochemical and Molecular Properties

PropertyValueStructural Significance
Chemical Name 5-(Bromomethyl)-2,3-dimethylpyrazineDefines the substitution pattern on the 1,4-diazine ring.
CAS Registry Number 1339947-51-1Unique identifier for literature and patent retrieval.
Molecular Formula C7H9BrN2Highlights the presence of the halogen leaving group.
Molecular Weight 201.06 g/mol Low molecular weight ensures minimal bulk addition during conjugation.
Predicted LogP 1.1Indicates favorable lipophilicity for cellular membrane penetration.
H-Bond Acceptors 2Pyrazine nitrogens enhance target-protein binding affinity.
H-Bond Donors 0Prevents intramolecular hydrogen bonding, maintaining reactivity.
Topological Polar Surface Area 25.8 ŲOptimal for blood-brain barrier (BBB) penetration in neuro-drugs.

Synthetic Methodology: Controlled Radical Bromination

The synthesis of 5-(Bromomethyl)-2,3-dimethylpyrazine is achieved via the Wohl-Ziegler bromination of 2,3,5-trimethylpyrazine. This reaction must be tightly controlled to prevent polybromination (e.g., dibromomethyl formation) or bromination at the 2- and 3-methyl positions.

Mechanistic Rationale & Causality
  • Reagent Selection: N-Bromosuccinimide (NBS) is utilized as a steady, low-concentration source of bromine radicals, which is critical for preventing electrophilic aromatic substitution and favoring allylic/benzylic substitution.

  • Initiator Choice: Azobisisobutyronitrile (AIBN) is chosen over peroxides because it undergoes clean homolytic cleavage at 65–80 °C, matching the reflux temperature of standard halogenated solvents.

  • Solvent Dynamics: Anhydrous carbon tetrachloride (CCl4) or greener alternatives like trifluorotoluene are used. Anhydrous conditions are a mandatory self-validating control; the presence of water would lead to the hydrolysis of the newly formed bromomethyl group into a hydroxymethyl byproduct.

Synthesis A 2,3,5-Trimethylpyrazine (Precursor) C Thermal Activation (Reflux, 75°C) A->C B NBS + AIBN (Radical Source) B->C Br• Generation D 5-(Bromomethyl)- 2,3-dimethylpyrazine C->D Wohl-Ziegler Bromination

Fig 1: Radical bromination workflow for 5-(Bromomethyl)-2,3-dimethylpyrazine synthesis.

Step-by-Step Experimental Protocol
  • Preparation: In an oven-dried, round-bottom flask purged with Argon, dissolve 2,3,5-trimethylpyrazine (1.0 eq) in anhydrous trifluorotoluene (0.2 M concentration).

  • Initiation: Add NBS (1.05 eq) in a single portion, followed by AIBN (0.05 eq). Crucial Step: Strict stoichiometric control of NBS (maximum 1.05 eq) is required to suppress the formation of 5-(dibromomethyl)-2,3-dimethylpyrazine.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 75–80 °C for 4 to 6 hours.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is deemed complete when the precursor spot disappears. LC-MS can be used to confirm the presence of the [M+H]+ isotopic doublet at m/z 201 and 203 (1:1 ratio for 79Br and 81Br).

  • Workup & Isolation: Cool the reaction to 0 °C to precipitate succinimide. Filter the mixture through a Celite pad and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure target compound as a pale-yellow oil or low-melting solid.

Mechanistic Application: Pharmacophore Conjugation

A premier application of 5-(Bromomethyl)-2,3-dimethylpyrazine is its use as an alkylating agent to synthesize hybrid therapeutics. A landmark example is the conjugation with Danshensu (3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid), a cardioprotective agent from traditional Chinese medicine [2].

The SN2 Conjugation Pathway

By reacting the bromomethyl pyrazine with Danshensu, researchers create a hybrid molecule that simultaneously targets vasodilation (via the TMP moiety) and reactive oxygen species scavenging (via the Danshensu moiety).

  • Base Selection Causality: Sodium bicarbonate (NaHCO3) is utilized as a mild base. Unlike strong bases (e.g., NaOH) which would rapidly hydrolyze the bromomethyl group, NaHCO3 selectively deprotonates the more acidic carboxylic acid of Danshensu, ensuring regioselective esterification over etherification of the phenolic hydroxyls.

  • Solvent Causality: N,N-Dimethylformamide (DMF) is employed because its polar aprotic nature solvates the sodium cation, leaving the Danshensu carboxylate as a "naked," highly reactive nucleophile.

SN2_Mechanism N1 5-(Bromomethyl)-2,3-dimethylpyrazine (Electrophile) N4 SN2 Transition State [Nu ··· CH2 ··· Br]‡ N1->N4 C-Br bond cleavage N2 Danshensu Active API (Nucleophile) N2->N4 Nucleophilic attack on -CH2- N3 Mild Base (NaHCO3) Deprotonation N3->N2 Generates active carboxylate N5 Conjugated Derivative (Pharmacophore Hybrid) N4->N5 Br- leaving group departs

Fig 2: SN2 nucleophilic substitution pathway for pharmacophore conjugation.

Step-by-Step Conjugation Protocol
  • Deprotonation: Dissolve Danshensu (1.0 eq) in anhydrous DMF. Add NaHCO3 (1.5 eq) and stir at room temperature for 30 minutes under Argon to generate the active nucleophile.

  • Alkylation: Dropwise, add a solution of 5-(Bromomethyl)-2,3-dimethylpyrazine (1.1 eq) dissolved in DMF to the reaction vessel.

  • Reaction: Elevate the temperature to 40 °C and stir for 8–12 hours.

  • Quenching & Extraction: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine to remove residual DMF.

  • Drying & Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate. Purify the resulting Danshensu-TMP ester derivative via preparative HPLC.

Analytical Validation & Quality Control

To ensure the structural integrity of 5-(Bromomethyl)-2,3-dimethylpyrazine prior to any conjugation workflow, the following self-validating analytical checks must be performed:

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic singlet of the pyrazine aromatic proton at approximately δ 8.4 ppm. The critical diagnostic peak is the singlet at δ 4.5–4.6 ppm , integrating to 2 protons, which confirms the intact -CH2Br group. The two methyl groups will appear as singlets around δ 2.5–2.6 ppm.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS must show the distinct bromine isotopic pattern (M and M+2 peaks of equal intensity) at m/z 201.00 and 203.00 [M+H]+, confirming the presence of exactly one bromine atom and ruling out dibrominated impurities.

References

  • ChemSrc Database. 5-(Bromomethyl)-2,3-dimethylpyrazine Physical and Chemical Properties. Retrieved from:[Link]

  • World Intellectual Property Organization (WIPO).DANSHENSU AND CHUANXIONGQIN DERIVATIVES, PROCESS FOR PREPARATION, AND USE THEREOF (Patent WO2012103813A1). Google Patents.

Spectroscopic Characterization and Synthetic Utility of 5-(Bromomethyl)-2,3-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction and Strategic Importance

In modern medicinal chemistry, pyrazine derivatives serve as highly privileged scaffolds, particularly in the development of cardiovascular and cerebrovascular therapeutics. 5-(Bromomethyl)-2,3-dimethylpyrazine (CAS: [1]) is a critical electrophilic building block used to conjugate pyrazine pharmacophores with other active pharmaceutical ingredients (APIs).

Most notably, it acts as the primary alkylating agent in the synthesis of Danshensu (salvianic acid A) and Chuanxiongqin (ligustrazine) derivatives, which are engineered to exhibit synergistic vasodilation and antioxidant properties[2]. Because the integrity of the downstream API depends entirely on the purity of this intermediate, rigorous spectroscopic characterization and a self-validating synthetic protocol are mandatory.

Synthetic Methodology & Causality

The synthesis of 5-(bromomethyl)-2,3-dimethylpyrazine is achieved via the Wohl-Ziegler radical bromination of 2,3,5-trimethylpyrazine.

Experimental Protocol: Self-Validating Radical Bromination

This protocol is designed with built-in In-Process Controls (IPCs) to ensure high fidelity and prevent over-bromination.

  • Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2,3,5-trimethylpyrazine (10.0 mmol) in anhydrous trifluorotoluene (PhCF₃, 50 mL).

    • Causality: PhCF₃ is utilized as a greener, less toxic alternative to carbon tetrachloride (CCl₄). It provides excellent solubility for the reagents and possesses an optimal boiling point (~102 °C) to sustain the thermal decomposition of the radical initiator without causing reagent degradation.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv) and azobisisobutyronitrile (AIBN) (0.5 mmol, 0.05 equiv) to the solution.

    • Causality: A strict stoichiometric control of NBS (1.05 equiv) is critical to prevent polybromination. Bromination selectively occurs at the C5-methyl group because it is sterically less hindered than the adjacent C2 and C3 methyl groups, leading to a lower energy transition state during hydrogen abstraction.

  • Thermal Initiation: Heat the reaction mixture to 80 °C under reflux for 4–6 hours.

    • Self-Validation Check (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The reaction is deemed complete when the starting material spot (R_f ~0.6) disappears and a distinct, UV-active product spot (R_f ~0.4) emerges.

  • Workup and Isolation: Cool the mixture to 0 °C to precipitate the succinimide byproduct. Filter the suspension and wash the organic filtrate with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification & Structural Verification: Purify the crude oil via silica gel flash chromatography.

    • Self-Validation Check (Post-Reaction): Immediately acquire a crude ¹H NMR spectrum. The disappearance of a 3H singlet at ~2.5 ppm and the appearance of a 2H singlet at ~4.60 ppm confirms the successful installation of the bromomethyl group.

  • Storage: Store the purified product in amber glass vials at -20 °C under argon[1].

    • Causality: Benzylic/heteroallylic bromides are highly susceptible to photo-induced radical degradation and ambient hydrolysis.

SynthesisWorkflow Start 2,3,5-Trimethylpyrazine (Starting Material) Reagents NBS, AIBN Solvent: PhCF3 Reflux, 80°C Start->Reagents Intermediate Radical Intermediate (C5-Methyl Radical) Reagents->Intermediate Initiation & Propagation Product 5-(Bromomethyl)-2,3-dimethylpyrazine (CAS: 1339947-51-1) Intermediate->Product Bromine Transfer Purification Silica Gel Chromatography (Hexane/EtOAc) Product->Purification

Workflow for the radical bromination of 2,3,5-trimethylpyrazine.

Comprehensive Spectroscopic Data

To ensure the structural integrity of 5-(Bromomethyl)-2,3-dimethylpyrazine prior to downstream API coupling, researchers must validate the compound against the following spectroscopic benchmarks[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the most definitive tool for confirming regioselectivity. The highly deshielded aromatic proton at C6 (8.45 ppm) and the distinct methylene singlet (4.60 ppm) validate that bromination occurred exclusively at the C5 position.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
C6-H 8.45Singlet (s)1HPyrazine aromatic ring proton
C5-CH₂Br 4.60Singlet (s)2HBromomethyl protons
C3-CH₃ 2.58Singlet (s)3HMethyl group at C3
C2-CH₃ 2.55Singlet (s)3HMethyl group at C2

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
151.2 Quaternary (C)Pyrazine C2
150.5 Quaternary (C)Pyrazine C3
149.8 Quaternary (C)Pyrazine C5
142.5 Methine (CH)Pyrazine C6
31.5 Methylene (CH₂)C5-CH₂Br
22.1 Primary (CH₃)C3-CH₃
21.8 Primary (CH₃)C2-CH₃
Mass Spectrometry (HRMS-ESI)

Mass spectrometry provides a secondary self-validation mechanism through the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). The presence of a doublet molecular ion peak separated by 2 m/z units is the hallmark of a mono-brominated species.

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI)

IonFormulaCalculated m/zObserved m/zRelative Abundance
[M+H]⁺ (⁷⁹Br) C₇H₁₀⁷⁹BrN₂⁺201.0022201.0025100%
[M+H]⁺ (⁸¹Br) C₇H₁₀⁸¹BrN₂⁺203.0001203.0005~98%
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of the pyrazine skeleton and the carbon-halogen bond, serving as a rapid quality control check.

Table 4: FT-IR Spectral Assignments

Wavenumber (cm⁻¹)Vibration ModeIntensityAssignment
3050 C-H stretchWeakAromatic C-H (Pyrazine ring)
2980, 2930 C-H stretchMediumAliphatic C-H (Methyl, Methylene)
1560, 1530 C=N, C=C stretchStrongPyrazine ring skeletal vibrations
1210 C-N stretchMediumAromatic C-N
680 C-Br stretchStrongAlkyl bromide

Application in Medicinal Chemistry: API Conjugation

Once the spectroscopic identity and purity of 5-(Bromomethyl)-2,3-dimethylpyrazine are validated, it is deployed as an electrophile in S_N2 coupling reactions. A prime example is its reaction with the phenolic or carboxylic hydroxyl groups of Danshensu derivatives[2].

By utilizing weak bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60 °C, researchers can achieve high-yielding etherification or esterification. The resulting conjugates combine the calcium-channel blocking and free-radical scavenging properties of the pyrazine moiety with the cardioprotective effects of Danshensu.

DrugDesign Electrophile 5-(Bromomethyl)-2,3-dimethylpyrazine (Alkylating Agent) Coupling Nucleophilic Substitution (SN2) K2CO3, DMF, 60°C Electrophile->Coupling Nucleophile Danshensu Derivative (Phenolic/Carboxylic OH) Nucleophile->Coupling Conjugate Danshensu-Ligustrazine Conjugate (Cardiovascular Agent) Coupling->Conjugate Esterification/Etherification Target Vasodilation & Antioxidant Pathways Conjugate->Target

Synthesis and pharmacological pathway of Danshensu-pyrazine conjugates.

References

  • World Intellectual Property Organization (WIPO). "Danshensu and chuanxiongqin derivatives, process for preparation, and use thereof" (Patent WO2012103813A1 / CN102212008B).

Sources

The Pyrazine Nucleus: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of physicochemical properties—including its role as a hydrogen bond acceptor, its metabolic stability, and its synthetic tractability—has made it a cornerstone in the development of a diverse range of therapeutic agents.[1][3] This guide provides an in-depth technical overview of the pyrazine moiety, exploring its fundamental properties, key synthetic methodologies, and its extensive applications across various therapeutic areas, with a particular focus on oncology and infectious diseases. We will delve into the structure-activity relationships (SAR) of prominent pyrazine-containing drugs, providing field-proven insights into why this simple heterocycle is a recurring motif in successful clinical candidates.

The Pyrazine Core: Defining a Privileged Scaffold

A privileged scaffold is a molecular framework that is capable of providing ligands for diverse biological targets. The pyrazine ring system exemplifies this concept due to several key features inherent to its structure.

  • Electronic Nature: The two electron-withdrawing nitrogen atoms decrease the electron density of the aromatic ring, making it relatively electron-deficient.[3] This influences its ability to participate in crucial π-stacking or hydrophobic interactions within protein binding pockets.

  • Hydrogen Bonding Capability: The nitrogen atoms act as effective hydrogen bond acceptors, a critical interaction for anchoring ligands to their biological targets, such as the hinge region of protein kinases.[4][5]

  • Metabolic Stability: The aromatic nature of the pyrazine ring often imparts a higher degree of metabolic stability compared to more electron-rich or non-aromatic systems, a desirable trait for improving a drug's pharmacokinetic profile.

  • Synthetic Versatility: The pyrazine core is amenable to a wide range of chemical modifications at its four carbon positions, allowing for fine-tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and drug-like characteristics.[6][7]

These intrinsic properties make pyrazine an excellent bioisostere for other aromatic rings like benzene, pyridine, or pyrimidine, offering a strategic alternative for chemists to navigate challenges in lead optimization.[4]

Synthetic Strategies for Pyrazine Derivatives

The construction and functionalization of the pyrazine scaffold are mature fields, offering chemists a robust toolbox of reactions. Methodologies can be broadly classified into de novo ring synthesis and post-synthesis functionalization.

De Novo Synthesis: Building the Core

The most common strategies for constructing the pyrazine ring involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[7] A particularly powerful modern approach is the acceptorless dehydrogenative coupling (ADC) of 2-amino alcohols, catalyzed by earth-abundant metals like manganese. This method is highly atom-economical, producing only water and hydrogen gas as byproducts.[8]

G cluster_0 Dehydrogenative Self-Coupling of 2-Amino Alcohols 2_Amino_Alcohol_1 R1-CH(OH)-CH2-NH2 Dimerization [Mn] Catalyst - 2H2 - 2H2O 2_Amino_Alcohol_1->Dimerization 2_Amino_Alcohol_2 R1-CH(OH)-CH2-NH2 2_Amino_Alcohol_2->Dimerization Pyrazine 2,5-Disubstituted Pyrazine Dimerization->Pyrazine

Caption: Dehydrogenative coupling route to 2,5-disubstituted pyrazines.

Functionalization of the Pyrazine Ring

Once the core is formed, functionalization allows for the introduction of diverse substituents. Key methods include:

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Buchwald-Hartwig amination are routinely used to form C-C and C-N bonds on halogenated pyrazine precursors.[9]

  • Direct C-H Functionalization: Modern methods are emerging that allow for the direct coupling of C-H bonds on the electron-deficient pyrazine ring, offering more efficient and sustainable synthetic routes.[9]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring facilitates the displacement of leaving groups (e.g., halogens) by nucleophiles.

Protocol Example: Chlorination of Pyrazine-2-carbonitrile

This procedure provides a direct route to a versatile intermediate for further derivatization.

Objective: To synthesize 3-chloropyrazine-2-carbonitrile.

Methodology:

  • Dissolve pyrazine-2-carbonitrile (1.0 equivalent) in a mixture of toluene and DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (4.0 equivalents) to the stirred solution over a period of 10 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by adding it to ice water.

  • Neutralize the mixture with solid sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography on silica gel.

Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

(This protocol is adapted from a general procedure described in the literature.[7])

Therapeutic Applications & Mechanisms of Action

The versatility of the pyrazine scaffold is evident in its broad range of biological activities, with a significant impact on oncology, infectious diseases, and neuroscience.[1][10]

Oncology: Targeting Kinases and Cellular Proliferation

Pyrazine derivatives are particularly prominent as anticancer agents, frequently functioning as inhibitors of protein kinases that are dysregulated in cancer.[10]

  • Mechanism of Action: Most pyrazine-based kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme.[11] This binding can be reversible, through hydrogen bonds and hydrophobic interactions, or irreversible via covalent bond formation.[11][12] The pyrazine nitrogens often form a critical hydrogen bond with an amino acid residue in the hinge region of the kinase, anchoring the inhibitor in the active site.[4]

G cluster_0 Kinase Inhibition by Pyrazine Scaffold Pyrazine_Inhibitor Pyrazine Derivative Kinase ATP Binding Site Hinge Region Pyrazine_Inhibitor->Kinase:f1 H-Bond to Pyrazine N ATP ATP ATP->Kinase:f0 Binding Blocked

Sources

The Pyrazine Scaffold: A Versatile Platform for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Promise of a Simple Heterocycle

In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a wide array of biological targets. The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, stands as a testament to this principle.[1][2] From the front lines of tuberculosis treatment to the cutting edge of oncology and neuropharmacology, pyrazine derivatives have established themselves as indispensable tools in the drug developer's arsenal.[3][4][5] This guide, intended for the discerning researcher and drug development professional, aims to provide a comprehensive technical overview of the burgeoning therapeutic applications of these remarkable compounds. We will delve into the mechanistic underpinnings of their diverse biological activities, explore the structure-activity relationships that govern their potency, and provide detailed, field-proven experimental protocols to empower your own discovery efforts.

I. The Architectural Versatility of the Pyrazine Ring: A Foundation for Diverse Bioactivity

The inherent electronic properties of the pyrazine ring, characterized by its electron-deficient nature due to the two electronegative nitrogen atoms, confer upon it a unique chemical personality.[6] This feature, coupled with the planarity of the ring system, allows pyrazine derivatives to act as versatile pharmacophores capable of engaging in a multitude of non-covalent interactions with biological macromolecules.[7] The nitrogen atoms frequently serve as hydrogen bond acceptors, a critical interaction for binding to the hinge region of many protein kinases.[6][8] Furthermore, the pyrazine ring can act as a bioisostere for other aromatic systems like benzene, pyridine, and pyrimidine, offering a strategic tool for modulating pharmacokinetic and pharmacodynamic properties.[6]

The synthesis of substituted pyrazines is a well-established field, with numerous methodologies available to the medicinal chemist. Classical approaches often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[1] More contemporary methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), have greatly expanded the accessible chemical space, allowing for the precise installation of a wide variety of substituents.[1][9] This synthetic tractability is a cornerstone of pyrazine's success, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.

II. Therapeutic Frontiers of Pyrazine Compounds: A Mechanistic Overview

The therapeutic landscape of pyrazine derivatives is remarkably broad, with significant impact in several key disease areas.[10][11][12]

A. Combating Ancient Foes: The Role of Pyrazinamide in Tuberculosis Therapy

Pyrazinamide (PZA) is a cornerstone of modern combination therapy for tuberculosis (TB), a disease that continues to pose a significant global health threat.[13] What makes PZA unique is its potent sterilizing activity against semi-dormant, non-replicating mycobacteria residing in the acidic environment of caseous granulomas, a population of bacilli that are often refractory to other anti-TB drugs.[14]

PZA is a prodrug that requires activation within the Mycobacterium tuberculosis bacillus.[14][15] The bacterial enzyme pyrazinamidase (PncA) hydrolyzes PZA to its active form, pyrazinoic acid (POA).[15][16] Resistance to PZA is most commonly associated with mutations in the pncA gene, preventing this crucial activation step. The precise mechanism of action of POA is multifaceted and continues to be an area of active research, with several proposed targets.[14][16]

One prominent theory suggests that under acidic conditions, POA is protonated and diffuses back into the bacterial cell, where it accumulates and disrupts membrane potential and energy production.[14] Other proposed mechanisms include the inhibition of fatty acid synthase I (FAS I), which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall, and the disruption of trans-translation by binding to the ribosomal protein RpsA.[15][16] More recent evidence points towards the inhibition of coenzyme A biosynthesis as a critical mode of action.[14][16]

Below is a diagram illustrating the proposed mechanisms of action for Pyrazinamide.

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) PZA_ext Pyrazinamide (PZA) PZA_int PZA_int PZA_ext->PZA_int Passive Diffusion

Caption: Proposed Mechanisms of Action of Pyrazinamide (PZA) in Mycobacterium tuberculosis.
B. A New Generation of Warfare: Pyrazine Derivatives in Oncology

The fight against cancer has seen a surge in the development of targeted therapies, and pyrazine-containing molecules have emerged as prominent players in this arena.[4][17][18] A significant number of pyrazine derivatives have been designed as potent inhibitors of protein kinases, enzymes that play a pivotal role in the signaling pathways that govern cell proliferation, survival, and metastasis.[8][19]

The pyrazine ring's ability to form key hydrogen bonds with the kinase hinge region makes it an ideal scaffold for designing ATP-competitive inhibitors.[6] By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting the oncogenic signaling cascade. Several pyrazine-based kinase inhibitors have received FDA approval and are now integral components of cancer treatment regimens.[6][8]

The table below summarizes the in vitro anticancer activity of selected pyrazine derivatives against various human cancer cell lines, as quantified by the half-maximal inhibitory concentration (IC50).[1]

Compound/DerivativeCancer Cell LineIC50 (µM)
Chalcone-Pyrazine Derivative 49A549 (Lung)0.13
Colo-205 (Colon)0.19
Chalcone-Pyrazine Derivative 50MCF-7 (Breast)0.18
Chalcone-Pyrazine Derivative 51MCF-7 (Breast)0.012
A549 (Lung)0.045
DU-145 (Prostate)0.33
[1][10][16]triazolo[4,3-a]pyrazine Derivative 17lA549 (Lung)0.98
MCF-7 (Breast)1.05
Hela (Cervical)1.28

The following diagram illustrates a simplified kinase signaling pathway that is a common target for pyrazine-based inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor Transcription Transcription Factors (e.g., AP-1) Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Pyrazine_Inhibitor Pyrazine_Inhibitor Pyrazine_Inhibitor->RAF Pyrazine_Inhibitor->MEK

Caption: Simplified Kinase Signaling Pathway Targeted by Pyrazine Derivatives.
C. Guarding the Mind: Neuroprotective Potential of Pyrazine Compounds

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine. Emerging evidence suggests that pyrazine derivatives may offer a promising therapeutic avenue for these debilitating conditions.[5][13] One of the most studied neuroprotective pyrazine compounds is ligustrazine, also known as tetramethylpyrazine, a bioactive component of the traditional Chinese herb Ligusticum chuanxiong.[4][14][20]

The neuroprotective effects of ligustrazine and its derivatives are thought to be multifactorial.[4][21] They have been shown to possess potent antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to neuronal damage.[5] Additionally, these compounds exhibit anti-inflammatory and anti-apoptotic activities, further protecting neurons from degeneration.[5] Some pyrazine derivatives have also been investigated as inhibitors of enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-amyloid (Aβ) plaque aggregation.[22][23] The development of multi-target pyrazine derivatives that can simultaneously address several pathological aspects of neurodegeneration is an active area of research.[13]

III. Experimental Protocols: A Practical Guide to Pyrazine-Based Drug Discovery

This section provides detailed, step-by-step methodologies for key experiments in the synthesis and biological evaluation of pyrazine compounds. These protocols are intended as a starting point and may require optimization based on the specific properties of the compounds under investigation.

A. Synthesis of 2,5-Disubstituted Pyrazine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 2,5-diarylpyrazines from 2,5-dichloropyrazine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][24]

Materials:

  • 2,5-Dichloropyrazine

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,5-dichloropyrazine (1.0 mmol), the arylboronic acid (2.2 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.10 mmol), and potassium carbonate (3.0 mmol).

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Stir the reaction mixture vigorously and heat to reflux (approximately 100 °C) for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

The following diagram outlines the workflow for the synthesis of 2,5-disubstituted pyrazines via Suzuki coupling.

Suzuki_Workflow Start Start: 2,5-Dichloropyrazine & Arylboronic Acid Reaction_Setup Reaction Setup: - Pd(OAc)₂, PPh₃, K₂CO₃ - Dioxane/Water - Inert Atmosphere Start->Reaction_Setup Heating Heating (Reflux) 12-24 hours Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup: - Ethyl Acetate Extraction - Washing (Water, Brine) Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification End End: 2,5-Diarylpyrazine Purification->End

Caption: Workflow for the Synthesis of 2,5-Disubstituted Pyrazines via Suzuki Coupling.
B. In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][18] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a widely used method for screening the cytotoxic potential of novel compounds.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Pyrazine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the pyrazine compound in complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

C. In Vitro Anti-Tuberculosis Activity Screening: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[23][25][26] The assay is based on the reduction of the blue, non-fluorescent dye resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active mycobacterial cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • 96-well microplates

  • Pyrazine compound stock solution (in DMSO)

  • Alamar Blue reagent

  • Positive control drug (e.g., isoniazid, rifampicin)

Procedure:

  • Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in fresh broth.

  • Add 100 µL of the appropriate culture medium to all wells of a 96-well plate.

  • Add 100 µL of the pyrazine compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.

  • Add 100 µL of the diluted mycobacterial suspension to each well. Include a drug-free control (mycobacteria only) and a sterile control (medium only).

  • Seal the plates and incubate at 37 °C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours at 37 °C.

  • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

D. Evaluation of Neuroprotective Effects: In Vitro Oxidative Stress Model

This protocol describes a method to evaluate the neuroprotective effects of pyrazine compounds against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).[3][27][28]

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well plates

  • Pyrazine compound stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • MTS or MTT assay reagents

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Pre-treat the cells by replacing the medium with 100 µL of medium containing various concentrations of the pyrazine compound. Incubate for 2 hours.

  • Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) to the wells. Include a control group (cells treated with H₂O₂ only) and an untreated control group (cells in medium only).

  • Incubate the plate for an additional 24 hours.

  • Assess cell viability using the MTS or MTT assay as described previously.

  • Calculate the percentage of cell viability relative to the untreated control. An increase in cell viability in the compound-treated groups compared to the H₂O₂-only control indicates a neuroprotective effect.

IV. Future Perspectives and Conclusion

The therapeutic potential of pyrazine compounds is far from exhausted. As our understanding of the molecular basis of disease deepens, so too will our ability to design and synthesize novel pyrazine derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The continued exploration of this versatile scaffold holds immense promise for the development of next-generation therapeutics for a wide range of human ailments. The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable class of compounds.

V. References

  • Benchchem. Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. Benchchem.

  • Li, W., Li, X., & Zhang, W. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(7), 610-618.

  • Dillon, N. A., & Peterson, E. J. (2019). The Bewildering Antitubercular Action of Pyrazinamide. Antimicrobial Agents and Chemotherapy, 63(12), e01602-19.

  • Gamberini, M., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089-4108.

  • Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3).

  • Lee, H., et al. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. Archiv der Pharmazie, 341(9), 554-561.

  • Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3).

  • Kumar, A., et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini reviews in medicinal chemistry, 13(12), 1806-1824.

  • Li, W., Li, X., & Zhang, W. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.

  • PharmaBlock. Pyrazines in Drug Discovery. PharmaBlock.

  • Sahu, R., et al. (2023). Pyrazine Moiety: Recent Developments in Cancer Treatment. Current Organic Chemistry, 27(10), 830-853.

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-25.

  • Wang, Y., et al. (2023). Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions. European Journal of Medicinal Chemistry, 262, 115887.

  • Vo, C. T., & Dudley, G. B. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1047.

  • Kumar, D., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS omega, 7(43), 38941-38964.

  • Synapse, P. What is the mechanism of Pyrazinamide?. Patsnap Synapse.

  • Wikipedia. (2024). Pyrazinamide. In Wikipedia.

  • ResearchGate. Structure and pharmacological activity of pyrazine.

  • Kumar, D., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS omega, 7(43), 38941-38964.

  • Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3).

  • Meng, Z., Chen, H., & Meng, S. (2021). The Roles of Tetramethylpyrazine During Neurodegenerative Disease. Neurochemical Research, 46(10), 2577-2589.

  • Kumar, D., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS omega, 7(43), 38941-38964.

  • Gamberini, M., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089-4108.

  • Tsolaki, E., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds as Allosteric SHP2 Inhibitors. Molecules, 24(23), 4350.

  • Rajendran, A., & Palaniyandi, K. (2022). Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli.

  • Bouz, G., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 Gastric Cancer Cell Line. Acta Chimica Slovenica, 68(4), 882-895.

  • Life Chemicals. (2019). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science.

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-25.

  • Kumar, B. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925.

  • Ghorab, M. M., & Al-Said, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.

  • de Fátima, Â., & de Oliveira, R. B. (2012). Pyrazine derivatives: a patent review (2008 – present). Expert opinion on therapeutic patents, 22(9), 1017-1035.

  • Ghorab, M. M., & Al-Said, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.

  • Kapustíková, I., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins: A Comprehensive Review. ACS omega, 5(2), 853-868.

Sources

The Reactivity and Synthetic Utility of the Bromomethyl Group on a Pyrazine Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on nitrogen-rich heterocycles to modulate physicochemical properties and target binding, 2-(bromomethyl)pyrazine has emerged as an indispensable, albeit highly sensitive, electrophilic building block[1]. While its primary utility lies in functionalizing the pyrazine core via nucleophilic substitution, the unique electronic environment of the 1,4-diazine ring demands precise experimental control.

This guide dissects the mechanistic causality behind the reactivity of the bromomethyl group on a pyrazine ring and provides field-proven, self-validating protocols for its application in medicinal chemistry.

Mechanistic Causality: The Reactivity-Stability Paradox

The reactivity of 2-(bromomethyl)pyrazine is dictated by the profound electron-withdrawing nature of the pyrazine ring. The two highly electronegative nitrogen atoms exert strong inductive (-I) and resonance (-M) effects, which hyper-polarize the adjacent C–Br bond. This significantly lowers the activation energy required for an SN2 transition state, making the bromomethyl group an exceptional electrophile[1][2].

However, this exact electronic environment creates a critical synthetic challenge: the acidification of the benzylic methylene protons .

When exposed to strong bases (e.g., sodium hydride, lithium diisopropylamide, or even unhindered alkoxides), deprotonation at the methylene carbon competes aggressively with nucleophilic substitution. As documented in foundational studies on pyrazine derivatives, this base-sensitivity leads to rapid decomposition, the formation of tarry residues, or unwanted dimerization[2][3]. Therefore, the core directive when working with bromomethylpyrazines is to balance nucleophilic attack against base-catalyzed degradation by utilizing mild, sterically hindered bases and strictly controlled temperatures.

G BMP 2-(Bromomethyl)pyrazine Electrophilic Hub Amines Amines (1° / 2°) -> Aminomethylpyrazines BMP->Amines Mild Base (DIPEA) SN2 Thiols Thiols / Na2S -> Mercaptomethylpyrazines BMP->Thiols EtOH, 0°C SN2 Alcohols Alcohols / Carboxylates -> Ethers / Esters BMP->Alcohols Ag2O or K2CO3 SN2 Base Strong Base -> Decomposition / Tarry Residue BMP->Base Deprotonation (Avoid)

Figure 1: Divergent reactivity pathways of 2-(bromomethyl)pyrazine based on nucleophile and base.

Nucleophile Compatibility and Reaction Optimization

To successfully harness the bromomethyl group, the choice of nucleophile, base, and solvent must be treated as an interconnected system. Table 1 summarizes the optimal conditions for various nucleophilic classes to maximize yield while suppressing parasitic side reactions.

Table 1: Nucleophile Compatibility and Optimal Conditions
Nucleophile ClassReagent ExampleOptimal BaseSolventExpected YieldPrimary Failure Mode
Primary Amines BenzylamineDIPEA (1.2 eq)MeCN70–85%Over-alkylation (2° amine formation)
Secondary Amines MorpholineK2CO3 (1.5 eq)THF80–95%None (highly efficient SN2)
Thiols Sodium SulfideNone requiredEtOH/H2O65–80%Disulfide formation / Dimerization
Alcohols MethanolAg2OToluene50–70%Ether cleavage / Low conversion

Data synthesized from established cross-coupling and substitution methodologies in heterocyclic chemistry[4][5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific checkpoints to ensure that the highly reactive bromomethyl intermediate is successfully converted without triggering base-catalyzed decomposition.

Protocol A: Mild Amine Substitution (Synthesis of Aminomethylpyrazines)

This protocol utilizes N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen specifically because its steric bulk prevents it from acting as a competing nucleophile, while its mild basicity neutralizes the HBr byproduct without deprotonating the sensitive methylene group of the pyrazine[5].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2-(bromomethyl)pyrazine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN) to achieve a 0.2 M concentration. Purge the flask with nitrogen.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the thermal energy suppresses the activation energy required for unwanted elimination or dimerization pathways.

  • Nucleophile Addition: Add the secondary amine (1.1 equivalents) dropwise over 10 minutes.

  • Base Addition: Add DIPEA (1.2 to 1.5 equivalents) dropwise. Maintain the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • System Validation (LC-MS Monitoring): After 2 hours, sample the reaction. LC-MS must show the disappearance of the 173 m/z peak (starting material)[1]. The presence of high molecular weight species (e.g., >300 m/z) indicates dimerization, suggesting the base concentration was too high or addition was too rapid.

  • Quench and Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize any remaining base. Extract with ethyl acetate (3x). Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Thiol Substitution (Synthesis of 2-Mercaptomethylpyrazine)

2-Mercaptomethylpyrazine is a critical intermediate for sulfur-containing heterocycles. Because thiolate anions are exceptionally strong nucleophiles, the reaction can proceed without additional organic bases, minimizing decomposition risks[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of sodium sulfide (Na2S, 1.2 equivalents) in a degassed mixture of Ethanol/Water (1:1). Causality: Degassing the solvent prevents the oxidative coupling of the resulting thiol into a disulfide.

  • Electrophile Addition: Slowly add a solution of 2-(bromomethyl)pyrazine in Ethanol dropwise to the Na2S solution at 0 °C.

  • Reaction Maturation: Stir the mixture at room temperature for 1–2 hours.

  • Acidic Workup: Adjust the pH to ~4 using 1M HCl. This ensures the product is in its protonated thiol form rather than the water-soluble thiolate.

  • Extraction: Extract with dichloromethane (DCM), dry over MgSO4, and concentrate to yield the crude mercaptan[6].

Workflow Prep 1. Substrate Prep Dissolve in THF Nu 2. Nucleophile Dropwise at 0°C Prep->Nu Base 3. Mild Base DIPEA / K2CO3 Nu->Base Mon 4. LC-MS Monitor Check for dimers Base->Mon Mon->Base Incomplete Conversion Quench 5. Aq. Quench NH4Cl (sat) Mon->Quench Purify 6. Purification Chromatography Quench->Purify

Figure 2: Standardized self-validating workflow for nucleophilic substitution on bromomethylpyrazine.

Applications in Advanced Drug Development

The precise functionalization of the bromomethyl group is a gateway to several high-value pharmacological scaffolds:

  • Pteridines and Pyranopterins: The bromomethyl group serves as a critical anchoring point for the cyclization reactions required to synthesize molybdenum cofactor mimics and biologically active pterin derivatives[4].

  • MAGL Inhibitors: Heterocyclic spiro compounds targeting monoacylglycerol lipase (MAGL)—implicated in neuroinflammation and cancer—frequently utilize pyrazine derivatives where the bromomethyl group has been displaced by complex amines or azoles to form the active pharmacophore[5].

By respecting the delicate electronic balance of the pyrazine ring and employing mild, controlled SN2 conditions, researchers can reliably leverage 2-(bromomethyl)pyrazine to access these complex chemical spaces.

References

  • National Institutes of Health (PubChem). "2-(Bromomethyl)pyrazine | C5H5BrN2 | CID 12752238". PubChem Database.[Link]

  • Taylor, E.C., & LaMattina, J.L. "Some Reactions of 2-Amino-3-cyano-5-bromomethylpyrazine and 2-Amino-3-cyano-5-methylpyrazine". Journal of Organic Chemistry (ACS), 1977.[Link]

  • MDPI. "Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors". Molecules, 2022.[Link]

  • Google Patents. "Heterocyclic Spiro Compounds as MAGL Inhibitors (KR20190097242A)".
  • National Institutes of Health. "o-Quinonoid Heterocycles: Synthesis and Crystal Structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine". NIH.[Link]

Sources

Engineering the Diazine Core: A Technical Guide to the Electrophilic and Nucleophilic Sites of Dimethylpyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine derivatives are foundational to modern medicinal chemistry, serving as the structural backbone for numerous therapeutics, including the proteasome inhibitor bortezomib and the antiviral favipiravir[1]. The 1,4-diazine core presents a highly specific electronic landscape. The addition of methyl groups—such as in 2,3-dimethylpyrazine or 2,6-dimethylpyrazine—subtly alters this landscape, providing latent nucleophilic sites while preserving the core's inherent electrophilicity. This whitepaper provides a deep-dive into the mechanistic causality of dimethylpyrazine reactivity, offering self-validating experimental protocols for late-stage functionalization.

The Electronic Architecture of Dimethylpyrazines

To predictably manipulate dimethylpyrazines, we must first deconstruct their electronic architecture. The pyrazine core is a completely planar, D2h-symmetric aromatic system[2]. However, the presence of two highly electronegative nitrogen atoms fundamentally alters the electron distribution compared to benzene.

The sp²-hybridized nitrogen atoms exert strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. This pulls π -electron density away from the ring carbons, rendering the pyrazine ring highly electron-deficient . When methyl groups are introduced (e.g., 2,6-dimethylpyrazine), they provide a weak electron-donating effect via hyperconjugation and induction (+I). While this slightly increases the overall electron density of the ring, it is insufficient to overcome the profound electron-withdrawing nature of the two nitrogen atoms. Consequently, the ring remains resistant to electrophilic aromatic substitution (SEAr) but highly primed for nucleophilic attack[2].

Mapping the Reactive Sites: Electrophiles and Nucleophiles

The reactivity of dimethylpyrazines can be categorized into three distinct topographical sites:

  • Electrophilic Sites (Ring Carbons - C2, C3, C5, C6): Because the nitrogen atoms deplete electron density from the ring, the carbon atoms act as potent electrophiles. They are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . When a nucleophile attacks, the resulting negatively charged intermediate (Meisenheimer complex) is thermodynamically stabilized by the ring nitrogens, which efficiently accommodate the negative charge[3].

  • Nucleophilic Sites (Ring Nitrogens - N1, N4): The lone pairs on the nitrogen atoms reside in sp² orbitals orthogonal to the aromatic π -system. They can act as nucleophiles to form pyrazinium salts or be oxidized to N-oxides[4]. However, because each nitrogen withdraws electron density from the other, pyrazines are very weak bases (pKa ~ 0.6 to 2.0).

  • Latent Nucleophilic Sites (Lateral Methyl Groups): The protons on the methyl groups of dimethylpyrazines are unusually acidic for alkyl groups. Deprotonation by a strong base generates a lateral carbanion . This carbanion is highly nucleophilic and is stabilized by resonance delocalization of the negative charge onto the adjacent ring nitrogens[5].

Reactivity_Map DMP Dimethylpyrazine Core N_site Ring Nitrogens (Nucleophilic) DMP->N_site Lone Pairs C_site Ring Carbons (Electrophilic) DMP->C_site Electron Deficient Me_site Methyl Groups (Latent Nucleophiles) DMP->Me_site Acidic C-H Bonds N_rxn N-Oxidation & Alkylation N_site->N_rxn C_rxn SNAr Reactions C_site->C_rxn Me_rxn Lateral Lithiation Me_site->Me_rxn

Fig 1. Electronic reactivity map of dimethylpyrazine highlighting key reaction sites.

Quantitative Reactivity Profile

To design robust synthetic routes, empirical parameters must be considered. Below is a summary of the quantitative data governing dimethylpyrazine reactivity.

Property / ParameterValue / DescriptionMechanistic Significance
Boiling Point 154–155 °C (2,6-dimethylpyrazine)Allows for robust handling, vacuum distillation, and standard solvent extraction[6].
LogP ~0.54Indicates moderate lipophilicity, making it an excellent fragment for optimizing the pharmacokinetic profiles of drug candidates[6].
Lateral Lithiation Yield 70–85%Demonstrates high efficiency in functionalizing the methyl groups using n-BuLi in THF (-78 °C) or CPME (0 °C)[5].
C-H Fluorination Preference Pyrimidine > PyrazineIn competitive electrophilic fluorination, pyrazines react ~3.3x slower than pyrimidines due to lower basicity/nucleophilicity[3].

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that provide real-time, observable feedback to the chemist. The following methodologies rely on fundamental causality to ensure success.

Heteroatom-Promoted Lateral Lithiation and Electrophilic Trapping

Objective: Synthesis of 2-diphenylphosphinomethyl-3-methylpyrazine from 2,3-dimethylpyrazine.

Causality & Design: We utilize n-Butyllithium (n-BuLi) to deprotonate the weakly acidic methyl group. Kinetically, we must prevent n-BuLi from acting as a nucleophile and directly attacking the electron-deficient pyrazine ring. To achieve this, the reaction is historically run at -78 °C in THF. However, 5 demonstrate that Cyclopentyl Methyl Ether (CPME) can be used at 0 °C[5]. CPME is sterically hindered, resisting ether cleavage by n-BuLi at higher temperatures, thereby offering a greener and more energy-efficient thermodynamic profile[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 2,3-dimethylpyrazine (1.0 equiv) in anhydrous CPME (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Lithiation (Self-Validation Step 1): Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise.

    • Validation Check: The solution will immediately transition to a deep red/purple color. This visual cue confirms the formation of the highly conjugated, resonance-stabilized lateral carbanion.

  • Electrophilic Trapping: After stirring for 1 hour, add chlorodiphenylphosphine (Ph₂PCl, 1.1 equiv) dropwise.

    • Validation Check: The deep red color will rapidly dissipate to a pale yellow as the covalent C-P bond forms, breaking the extended conjugation of the carbanion.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Analytical Validation: Purify via silica gel chromatography. Confirm the structure via ³¹P NMR (singlet ~ -21 ppm) and ¹H NMR (the disappearance of one methyl singlet and the emergence of a CH₂ doublet due to phosphorus-proton coupling)[5].

Protocol_Workflow Step1 1. Substrate Preparation 2,3-Dimethylpyrazine in CPME Step2 2. Lateral Lithiation Add n-BuLi at 0°C Step1->Step2 Inert Gas (Ar/N2) Step3 3. Electrophilic Trapping Add Ph2PCl Step2->Step3 Color Change (Red/Purple) Step4 4. Quenching & Extraction NH4Cl (aq) / EtOAc Step3->Step4 Color Dissipates Step5 5. Validation 31P/1H NMR Analysis Step4->Step5 Product Isolation

Fig 2. Self-validating workflow for the lateral lithiation of 2,3-dimethylpyrazine.

Nucleophilic Aromatic Substitution (SNAr) via N-Oxidation

Objective: Functionalizing the electrophilic C2/C6 ring carbons.

Causality & Design: Direct electrophilic substitution (e.g., halogenation) on pyrazines is notoriously difficult due to the electron-deficient core[2]. To bypass this, we utilize N-oxidation. Oxidizing the pyrazine nitrogen to an N-oxide serves a dual purpose: it further withdraws electron density from the adjacent carbons (activating them for nucleophilic attack), and the oxygen atom itself can act as a leaving group. Treatment of the N-oxide with Phosphorus Oxychloride (POCl₃) results in the installation of a chlorine atom at the carbon adjacent to the nitrogen, creating a highly reactive electrophilic site for subsequent SNAr with amines or alcohols[4].

Step-by-Step Methodology:

  • N-Oxidation: Treat dimethylpyrazine with H₂O₂ in glacial acetic acid at 70 °C for 12 hours to yield the dimethylpyrazine N-oxide[4].

  • Chlorination: Dissolve the N-oxide in neat POCl₃ and reflux. The nucleophilic oxygen attacks the phosphorus, activating the adjacent carbon for chloride attack, ultimately eliminating the oxygen and yielding the chlorodimethylpyrazine.

  • SNAr: React the isolated chlorodimethylpyrazine with a desired nucleophile (e.g., a primary amine) in the presence of a mild base (K₂CO₃) in DMF at 90 °C[7]. The electron-withdrawing nitrogens stabilize the Meisenheimer intermediate, driving the substitution to completion.

Strategic Applications in Drug Development

Understanding the electrophilic and nucleophilic dichotomy of dimethylpyrazines is critical for late-stage functionalization (LSF) in drug discovery. The ability to selectively lithiate the lateral methyl groups allows medicinal chemists to rapidly synthesize libraries of extended pyrazine derivatives without rebuilding the heterocycle from scratch[5]. Conversely, exploiting the electrophilic ring carbons via SNAr enables the rapid installation of solubilizing groups or target-binding pharmacophores, a strategy heavily utilized in the development of kinase inhibitors and antitubercular agents[1].

References

  • 2-Diphenylphosphinomethyl-3-methylpyrazine Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: UC Berkeley (eScholarship) URL:[Link]

  • Heterocyclic Chemistry of Quinoxaline and Potential Activities of Quinoxaline Derivatives: A Review Source: Pharmacophore Journal URL:[Link]

  • 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 Source: PubChem (NIH) URL:[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: PMC (NIH) URL:[Link]

  • Synthesis and Antimicrobial Activity of 4-Arylthio- and 4-Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines Source: Ukrainian Chemistry Journal URL:[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms Source: Thieme Connect URL:[Link]

Sources

5-(Bromomethyl)-2,3-dimethylpyrazine: A Comprehensive Guide to Stability, Storage, and Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary5-(Bromomethyl)-2,3-dimethylpyrazine (CAS: 1339947-51-1)[1] is a highly reactive, bifunctional heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and targeted bioconjugates. The molecule features an electron-deficient pyrazine core coupled with a highly electrophilic bromomethyl group. While this structural motif enables rapid and efficient alkylation reactions—such as coupling with bioactive small molecular toxins for ADCs[2]—it also imparts significant chemical instability. This whitepaper details the mechanistic degradation pathways of 5-(Bromomethyl)-2,3-dimethylpyrazine and establishes rigorous, self-validating protocols for its storage, handling, and quality control.

Physicochemical Profiling & Degradation Mechanisms

The reactivity of 5-(Bromomethyl)-2,3-dimethylpyrazine is governed by the benzylic-type activation of the carbon-bromine bond. The electron-withdrawing nature of the pyrazine nitrogen atoms increases the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. Failure to maintain strict environmental controls leads to three primary degradation pathways:

  • Hydrolytic Degradation (Moisture-Driven): Exposure to atmospheric moisture results in the rapid hydrolysis of the bromomethyl group, yielding 5-(hydroxymethyl)-2,3-dimethylpyrazine and hydrobromic acid (HBr). The generation of HBr autocatalyzes further degradation and can protonate the pyrazine nitrogens, drastically altering the compound's solubility and reactivity profile.

  • Intermolecular Self-Alkylation (Temperature-Driven): Pyrazine derivatives inherently possess 1[1]. In the concentrated solid state or in solution, the nitrogen of one 5-(Bromomethyl)-2,3-dimethylpyrazine molecule can attack the electrophilic bromomethyl carbon of an adjacent molecule. This intermolecular Menshutkin-type reaction generates quaternary ammonium oligomers and polymers, manifesting as insoluble precipitates and a darkening of the material.

  • Photolytic Cleavage (Light-Driven): The C-Br bond is sensitive to ultraviolet and high-intensity visible light, which can induce homolytic cleavage, generating highly reactive radical species that lead to complex decomposition mixtures.

degradation A 5-(Bromomethyl)- 2,3-dimethylpyrazine B Hydroxymethyl Derivative + HBr A->B H2O (Moisture) Hydrolysis C Quaternary Ammonium Oligomers A->C Heat / High Conc. Self-Alkylation D Radical Intermediates (Photolysis) A->D UV/Vis Light Homolytic Cleavage

Mechanistic degradation pathways of 5-(Bromomethyl)-2,3-dimethylpyrazine under environmental stress.

Storage Conditions & Stability Matrix

To mitigate the thermodynamic and kinetic drivers of degradation, 5-(Bromomethyl)-2,3-dimethylpyrazine must be subjected to stringent cold-chain and inert-atmosphere protocols. Analogous to other reactive bromomethylpyrazines, the compound must be2[2] for short-term handling, and at -20°C for long-term preservation to completely halt self-alkylation kinetics.

Table 1: Quantitative Stability Matrix

Storage ConditionTemperatureAtmosphereLight ExposureExpected Stability / Purity Retention
Optimal (Long-Term) -20°CArgon / N₂Dark> 12 Months (>98% purity)
Acceptable (Short-Term) 2-8°CArgon / N₂Dark1 - 4 Weeks (Minimal degradation)
Suboptimal 20-25°CAmbient AirAmbient Lab Light< 24 Hours (Rapid hydrolysis/oligomerization)
High Risk > 40°CAmbient AirDirect UV/Vis< 1 Hour (Accelerated decomposition)

Experimental Protocols for Handling and Quality Control

E-E-A-T Principle: Trustworthiness through Self-Validating Systems. A protocol is only as reliable as its verification mechanism. The following workflow ensures that the integrity of the reagent is maintained from the freezer to the reaction flask.

Protocol 1: Anhydrous Schlenk/Glovebox Transfer
  • Causality: Cold reagents act as moisture sinks. Opening a cold vial in ambient air instantly condenses atmospheric water onto the compound, initiating irreversible hydrolysis.

  • Step 1 (Equilibration): Remove the sealed vial from -20°C storage and place it in a vacuum desiccator over anhydrous CaSO₄ or P₂O₅. Allow it to equilibrate to room temperature (approx. 1-2 hours) before breaking the seal.

  • Step 2 (Inert Transfer): Transfer the equilibrated, sealed vial into a glovebox maintained at <1 ppm O₂ and <1 ppm H₂O, or utilize standard Schlenk line techniques with a positive flow of dry Argon.

  • Step 3 (Aliquotting): Dispense the required mass using oven-dried spatulas into pre-dried reaction vessels.

  • Step 4 (Resealing): Purge the master vial with Argon, seal with Parafilm or a PTFE-lined cap, and immediately return to -20°C storage.

Protocol 2: Purity Assessment (Anhydrous NMR)
  • Causality: Standard HPLC often utilizes aqueous mobile phases (e.g., Water/Acetonitrile with TFA), which will actively hydrolyze the intact bromomethyl group during the run, yielding false-positive degradation results.

  • Step 1 (Sample Prep): Dissolve a 2-5 mg aliquot in anhydrous, ampouled CDCl₃ or DMSO-d₆ (stored over molecular sieves) entirely within the glovebox.

  • Step 2 (Analysis): Acquire a standard ¹H-NMR spectrum.

  • Step 3 (Validation): Monitor the singlet corresponding to the -CH₂Br protons (typically ~4.5 - 4.8 ppm). The appearance of a new singlet shifted upfield (approx. 4.6 - 4.7 ppm for -CH₂OH, solvent dependent) or the presence of broad polymeric baseline peaks indicates degradation. If these are observed, the batch must be discarded or recrystallized.

workflow Step1 Receive & Inspect (Dry Ice / Cold Chain) Step2 Store Immediately (-20°C, Argon/N2) Step1->Step2 Step3 Equilibrate to RT (In Desiccator) Step2->Step3 Prior to use Step4 Glovebox Transfer (O2 < 1ppm, H2O < 1ppm) Step3->Step4 Avoid condensation Step5 QC Analysis (Anhydrous NMR) Step4->Step5 Aliquot for testing Step6 Reaction Execution (Aprotic Solvents) Step4->Step6 Main batch

Self-validating handling workflow to ensure reagent integrity from storage to reaction execution.

Formulation and Bioconjugation Context

In the development of targeted therapeutics, such as ADCs, the linker's stability is paramount to 3[3]. Bromomethylpyrazine-based linkers are engineered to provide highly stable conjugates, often outperforming traditional maleimide-thiol linkages which are susceptible to retro-Michael reactions in systemic circulation.

However, if the starting 5-(Bromomethyl)-2,3-dimethylpyrazine is partially hydrolyzed or oligomerized prior to the conjugation step, the coupling efficiency will plummet. The resulting heterogeneous mixture will complicate downstream purification and analytical characterization. Maintaining the strict storage and handling conditions outlined above ensures a high degree of functional group fidelity, ultimately maximizing the Drug-to-Antibody Ratio (DAR) and batch-to-batch reproducibility.

References

  • ChemSrc. "1339947-51-1_5-(Bromomethyl)-2,3-dimethylpyrazine".
  • Google Patents. "EP3725798A1 - Bioactive conjugate, preparation method therefor and use thereof".
  • Google Patents. "WO2020035027A1 - Linker, antibody-drug conjugate including same, and use thereof".
  • MDPI. "Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors". Molecules.
  • BLD Pharm. "60023-35-0 | 2-(Bromomethyl)pyrazine".

Sources

The Pyrazine Scaffold in Oncology: A Technical Guide to Designing Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted oncology and assay development, I have witnessed firsthand the evolution of small-molecule kinase inhibitors. Protein kinases regulate critical cellular pathways—proliferation, survival, and apoptosis—and their dysregulation is a primary driver of oncogenesis[1]. Among the myriad of chemical motifs explored to drug these enzymes, the pyrazine ring has emerged as a uniquely privileged scaffold[2].

This technical guide explores the mechanistic rationale behind pyrazine derivatives, decodes their structure-activity relationships (SAR), and provides a self-validating experimental blueprint for discovering and validating novel pyrazine-based kinase inhibitors.

The Mechanistic Rationale: Why Pyrazine?

Structurally, pyrazine is a planar, six-membered aromatic heterocycle containing two nitrogen atoms in the para position. In medicinal chemistry, it is frequently employed as a bioisostere of benzene, pyridine, and pyrimidine[2].

The superiority of the pyrazine scaffold in kinase inhibition is rooted in its distinct physicochemical properties:

  • Hinge Region Anchoring: In ATP-competitive kinase inhibitors, the pyrazine nitrogen acts as a critical hydrogen bond acceptor (HBA). It interacts directly with the backbone amides of amino acids located in the hinge region of the kinase ATP-binding pocket[2].

  • Electron Deficiency and Metabolic Stability: With six π-electrons distributed across highly electronegative nitrogen atoms, pyrazine is an electron-deficient aromatic ring[2]. This electron poverty makes the scaffold highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to electron-rich heterocycles.

  • Tuned Basicity: Pyrazine is a very mild base (first pKa ≈ 0.65)[2]. This prevents the excessive basicity that often plagues other nitrogenous heterocycles, thereby reducing the risk of poor membrane permeability or off-target hERG channel toxicity.

Structure-Activity Relationship (SAR) Dynamics

Modifying the pyrazine core allows for exquisite tuning of kinase selectivity. By fusing the pyrazine ring with other heterocycles or appending specific functional groups, we can direct the molecule toward specific kinase targets.

Case Study: Imidazo[4,5-b]pyrazine as c-Met Inhibitors

Aberrant activation of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is heavily implicated in tumor metastasis. The imidazo[4,5-b]pyrazine core structurally mimics endogenous purines, making it an ideal ATP-competitive inhibitor[3].

Table 1: SAR Optimization of Imidazo[4,5-b]pyrazine for c-Met Inhibition

Substitution PositionOptimal Functional GroupMechanistic Effect on Kinase Inhibition
N1-position 2,4-difluoro-phenylCrucial for potent inhibitory activity; occupies the hydrophobic pocket adjacent to the hinge[3].
C2-position (R)-3-(piperidin-3-yl)oxyEnhances potency by interacting with the solvent-exposed region, improving solubility[3].
C6-position Quinoline ring (O-linked)Key contributor to high activity; extends deep into the back pocket of the kinase domain[3].
Case Study: 5H-Pyrrolo[2,3-b]pyrazine as FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are frequently aberrant in various cancers. Rational drug design has shown that shifting from a 1H-pyrazolo[4,3-b]pyridine scaffold to a 5H-pyrrolo[2,3-b]pyrazine scaffold significantly increases binding affinity to FGFR1[4].

Pathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds PI3K PI3K / AKT Survival Pathway cMet->PI3K Phosphorylates MAPK RAS / MAPK Proliferation Pathway cMet->MAPK Phosphorylates Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Inhibited Inhibitor Imidazo[4,5-b]pyrazine Inhibitor Inhibitor->cMet Blocks ATP Pocket

Fig 1: Imidazo[4,5-b]pyrazine derivatives blocking c-Met kinase signaling pathways in cancer cells.

Clinical Validation: FDA-Approved Pyrazine Inhibitors

The translation of pyrazine SAR into the clinic has been highly successful. The clinical application of these kinase inhibitors demonstrates potent anti-tumor activity with manageable toxicity profiles[1]. All currently approved pyrazine-based kinase inhibitors are orally bioavailable[1].

Table 2: FDA-Approved Pyrazine-Based Kinase Inhibitors

Drug NameTarget KinaseChemical ScaffoldFDA Approved Indication
Acalabrutinib BTKImidazo[1,5-a]pyrazineChronic Lymphocytic Leukemia (CLL)[1]
Gilteritinib FLT3 / AXLPyrazine-2-carboxamideRelapsed/Refractory Acute Myeloid Leukemia (AML)[1]
Darovasertib PKCPyrazine-2-carboxamideMetastatic Uveal Melanoma[1]

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of novel pyrazine derivatives must follow a rigorous, self-validating cascade. As an application scientist, I design these workflows to eliminate false positives caused by compound interference.

Workflow Design Rational SAR Design (Pyrazine Scaffold) Synthesis Chemical Synthesis & Purification Design->Synthesis Biochemical TR-FRET Kinase Assay (IC50 Determination) Synthesis->Biochemical Cellular Cell Viability Assay (CellTiter-Glo) Biochemical->Cellular Optimization Lead Optimization & In Vivo Studies Cellular->Optimization

Fig 2: Standard discovery and validation workflow for pyrazine-based kinase inhibitors.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Causality & Rationale: Planar aromatic compounds like pyrazines frequently exhibit auto-fluorescence, which confounds standard fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by utilizing long-emission half-life fluorophores (e.g., Europium). Furthermore, pyrazine derivatives often exhibit slow-binding kinetics; thus, a pre-incubation step is mandatory to ensure equilibrium is reached, preventing the underestimation of potency.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazine derivative in 100% DMSO.

  • Dispensing: Transfer 100 nL of the compound to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure high precision.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., c-Met) and biotinylated peptide substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Pre-Incubation: Incubate the plate for 15–30 minutes at room temperature to allow the pyrazine inhibitor to bind the hinge region.

  • Reaction Initiation: Add 5 µL of ATP at the apparent Km​ concentration (to ensure the assay is sensitive to ATP-competitive inhibitors).

  • Reaction & Termination: Incubate for 60 minutes. Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Viability Validation (CellTiter-Glo)

Causality & Rationale: Biochemical potency must translate to cellular efficacy. While MTT assays are common, they rely on cellular oxidoreductase enzymes, which can be artificially altered by the metabolic shifts inherent to cancer cells. ATP quantitation via luminescence (CellTiter-Glo) provides a direct, linear correlation with the number of viable cells, making it the gold standard for accurate GI50​ determination.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., H1993 cells for c-Met amplified models) at 2,000 cells/well in a 384-well opaque white plate.

  • Incubation: Incubate overnight at 37°C, 5% CO2 to allow cell adherence.

  • Treatment: Treat cells with the pyrazine derivative (ranging from 0.1 nM to 10 µM, 0.1% final DMSO concentration).

  • Exposure: Incubate for 72 hours under standard culture conditions.

  • Lysis & Stabilization: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (e.g., 25 µL) of CellTiter-Glo reagent to lyse the cells and stabilize the luminescent signal. Shake for 2 minutes, then incubate for 10 minutes at room temperature.

  • Quantification: Measure luminescence on a microplate reader to determine the half-maximal growth inhibitory concentration ( GI50​ ).

Conclusion

The pyrazine scaffold remains a cornerstone of modern oncological drug discovery. Its unique ability to form critical hydrogen bonds within the kinase hinge region, combined with its tunable electron density and favorable pharmacokinetic profile, makes it an ideal starting point for novel therapeutics. By strictly adhering to rational SAR design and self-validating biochemical and cellular assays, researchers can continue to unlock the full potential of pyrazine derivatives in the fight against cancer.

References
  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Source: nih.gov. URL:[Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: mdpi.com. URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: nih.gov. URL:[Link]

Sources

Methodological & Application

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 5-(Bromomethyl)-2,3-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Substrate Profiling

The incorporation of pyrazine scaffolds is a cornerstone strategy in modern drug discovery, often utilized to improve the pharmacokinetic properties and binding affinities of small-molecule therapeutics. 5-(Bromomethyl)-2,3-dimethylpyrazine (CAS: 1339947-51-1) serves as a highly versatile building block for introducing the 2,3-dimethylpyrazine moiety into complex architectures via transition-metal-catalyzed cross-coupling.

While the Suzuki-Miyaura reaction is highly robust for sp2

sp2 couplings, the use of sp3 -hybridized electrophiles like heteroarylmethyl halides presents unique mechanistic challenges[1]. Unlike standard aryl halides, benzylic-type bromides are prone to Wurtz-type homocoupling. Furthermore, the electron-deficient pyrazine ring features two strongly σ -donating nitrogen atoms that can coordinate to the palladium center, potentially leading to catalyst poisoning and reaction stalling [2].

This application note details the mechanistic rationale and optimized protocols for the efficient Suzuki-Miyaura cross-coupling of 5-(Bromomethyl)-2,3-dimethylpyrazine with arylboronic acids, ensuring high yields and minimal side-product formation.

Mechanistic Insights and Causality

To achieve high conversion rates with 5-(Bromomethyl)-2,3-dimethylpyrazine, the experimental design must account for the specific electronic and steric demands of the substrate.

Oxidative Addition and β -Hydride Elimination

Oxidative addition of palladium(0) into the sp3 C–Br bond of the pyrazine derivative is generally facile due to the activation provided by the adjacent aromatic system. A significant advantage of this specific substrate is the absence of β -hydrogens on the methyl group, which completely precludes β -hydride elimination—a primary failure mode in many alkyl cross-couplings [4].

Mitigating Catalyst Poisoning

Pyrazines are notorious for their ability to form stable, unreactive complexes with Pd(II) intermediates. To prevent the pyrazine nitrogen from occupying a coordination site on the catalyst, a bidentate ligand with a wide bite angle (such as dppf ) or a highly bulky monodentate ligand (such as RuPhos or XPhos ) is required. These ligands provide sufficient steric bulk to block pyrazine coordination while maintaining the necessary reactivity for the catalytic cycle[2].

The Role of the Base and Solvent

Transmetalation is the rate-limiting step in many Suzuki couplings. The addition of a base (e.g., K2​CO3​ ) and a protic co-solvent (water) is critical. The base coordinates to the arylboronic acid, converting it into a highly nucleophilic boronate complex [ArB(OH)3​]− , which readily transfers the aryl group to the Pd(II) center [3]. A biphasic or miscible aqueous/organic solvent system (e.g., 1,4-Dioxane/ H2​O ) ensures optimal solubility for both the organic electrophile and the inorganic base.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Complex [Pyz-CH2-Pd(L)n-Br] Pd0->OxAdd Oxidative Addition TransMet Pd(II) Complex [Pyz-CH2-Pd(L)n-Ar'] TransMet->Pd0 Reductive Elimination Product Coupled Product (Pyz-CH2-Ar') TransMet->Product OxAdd->TransMet Transmetalation Substrate 5-(Bromomethyl)- 2,3-dimethylpyrazine Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-(Bromomethyl)-2,3-dimethylpyrazine.

Experimental Design & Optimization Data

The following table summarizes the optimization of reaction conditions. The data clearly demonstrates that ligand selection is the most critical variable for suppressing homocoupling and preventing catalyst deactivation.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ (5 mol%) K2​CO3​ Toluene / H2​O 80< 20%Low conversion; pyrazine coordination poisons the unhindered catalyst.
2 Pd(OAc)2​ / PPh3​ Cs2​CO3​ DMF10035%Significant Wurtz-type homocoupling (1,2-dipyrazinylethane formation).
3 K2​CO3​ 1,4-Dioxane / H2​O 80 85% Bidentate ligand blocks pyrazine coordination; excellent chemoselectivity.
4 Pd(OAc)2​ / RuPhos K3​PO4​ Toluene / H2​O 8092%Bulky ligand accelerates reductive elimination; highest product purity.

Note: Yields determined by HPLC analysis against an internal standard. Entry 3 is selected for the standard protocol due to the commercial availability and cost-effectiveness of the dppf catalyst.

Standard Operating Procedure (SOP)

This self-validating protocol describes the coupling of 5-(Bromomethyl)-2,3-dimethylpyrazine with a generic arylboronic acid using the optimized PdCl2​(dppf) system.

Materials and Reagents
  • Electrophile: 5-(Bromomethyl)-2,3-dimethylpyrazine (1.0 equiv, 1.0 mmol, 201.07 mg)

  • Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: adduct (5 mol%, 0.05 mmol, 36.6 mg)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 equiv, 3.0 mmol, 414.6 mg)

  • Solvents: 1,4-Dioxane (Degassed, 8.0 mL) and Deionized Water (Degassed, 2.0 mL)

Step-by-Step Reaction Workflow

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-(Bromomethyl)-2,3-dimethylpyrazine (201.07 mg), the arylboronic acid (1.2 mmol), and K2​CO3​ (414.6 mg).

  • Add the palladium catalyst (36.6 mg). Causality: Adding the catalyst last minimizes its exposure to ambient moisture and oxygen before the solvent is introduced.

  • Seal the tube with a rubber septum and purge the vessel with Argon (or Nitrogen) via three vacuum/backfill cycles.

Step 2: Solvent Addition and Degassing 4. In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and H2​O . Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen. Causality: Pd(0) intermediates are highly sensitive to oxidation; thorough degassing is mandatory to prevent catalyst degradation and ensure a self-validating, reproducible yield. 5. Introduce 10 mL of the degassed solvent mixture into the Schlenk tube via syringe.

Step 3: Heating and Monitoring 6. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. 7. Transfer the sealed tube to a pre-heated oil bath or heating block set to 80 °C . 8. Stir vigorously (800 rpm) for 12 hours. Causality: Vigorous stirring is essential to maximize the interfacial surface area in the biphasic solvent system, facilitating efficient transmetalation. 9. Monitor reaction completion via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

Step 4: Workup and Isolation 10. Cool the reaction mixture to room temperature. 11. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel. 12. Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate ( 2×15 mL). 13. Combine the organic layers and wash with brine (20 mL). 14. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 15. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure diarylmethane derivative.

References

  • Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. URL:[Link]

  • Putz, E. A., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Contextual reference for general mechanism). URL:[Link]

  • Kuwano, R., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Chemical Communications. URL:[Link]

Application Note: De Novo Synthesis and Late-Stage Functionalization of Pyrazine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, including the proteasome inhibitor Bortezomib, the antiviral Favipiravir, and the antitubercular agent Pyrazinamide[1]. The electron-deficient nature of the 1,4-diazine ring imparts unique pharmacokinetic properties, such as improved metabolic stability and enhanced hydrogen-bonding capacity[2]. However, this same electron deficiency presents significant synthetic challenges, particularly during electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling[3].

This application note provides a comprehensive, self-validating protocol for the synthesis of highly functionalized pyrazine intermediates. We detail the foundational Gutknecht condensation for de novo ring construction, followed by regioselective bromination to yield 2-amino-5-bromopyrazine, and conclude with late-stage functionalization via palladium-catalyzed cross-coupling.

Mechanistic Causality in Pyrazine Synthesis

De Novo Ring Construction: The Gutknecht Synthesis

The classic Gutknecht pyrazine synthesis involves the self-condensation or cross-condensation of α -amino ketones. The reaction proceeds via the formation of a dihydropyrazine intermediate. Because the dihydropyrazine is thermodynamically less stable than the fully aromatized system, an explicit oxidation/dehydrogenation step (often utilizing mild oxidants or spontaneous aerobic oxidation) is required to yield the final pyrazine core.

Regioselective Halogenation

Functionalizing the pre-formed pyrazine ring requires overcoming its inherent π -electron deficiency. Electrophilic aromatic substitution is notoriously difficult on unsubstituted pyrazines. However, introducing an electron-donating group (EDG), such as an amino group, sufficiently activates the ring. In the bromination of 2-aminopyrazine, the amino group directs the incoming electrophile predominantly to the 5-position (para-like) and 3-position (ortho-like). By strictly controlling the stoichiometry of the brominating agent (e.g., N-bromosuccinimide, NBS) and maintaining cryogenic to ambient temperature gradients, regioselectivity towards 2-amino-5-bromopyrazine can be maximized[4].

PyrazineSynthesis A 1,2-Dicarbonyl + 1,2-Diamine B Gutknecht Condensation (Cyclization) A->B C Dihydropyrazine Intermediate B->C D Dehydrogenation (Oxidation) C->D E 2-Aminopyrazine Core D->E F Regioselective Bromination (NBS, 0°C to RT) E->F G 2-Amino-5-bromopyrazine (Key Intermediate) F->G H Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) G->H I Functionalized Pyrazine API H->I

Caption: Synthetic workflow from de novo pyrazine construction to late-stage functionalization.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-bromopyrazine

This protocol leverages NBS to achieve mild, regioselective bromination of 2-aminopyrazine[4]. The use of dichloromethane (DCM) as a non-polar solvent minimizes solvent-mediated over-bromination, while the basic quench neutralizes the succinimide byproduct.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrazine (2.0 g, 21.0 mmol) in anhydrous dichloromethane (50 mL) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Electrophile Addition: Slowly add N-bromosuccinimide (NBS) (3.74 g, 21.0 mmol, 1.0 equiv) in small portions over 30 minutes.

    • Causality Note: Portion-wise addition prevents localized exothermic spikes, which thermodynamically drive the formation of the 3,5-dibromo byproduct[5].

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 24 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexanes, 1:1). The disappearance of the starting material validates completion.

  • Quenching: Quench the reaction by adding 30 mL of a saturated aqueous sodium bicarbonate (NaHCO 3​ ) solution. Stir vigorously for 10 minutes to neutralize any residual hydrobromic acid.

  • Extraction & Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na 2​ SO 4​ ).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol to afford pure 2-amino-5-bromopyrazine as a pale yellow solid[4].

Table 1: Quantitative Reaction Parameters for Bromination

Reagent / ProductMolecular Weight ( g/mol )EquivalentsAmountExpected Yield (%)
2-Aminopyrazine95.101.02.00 g-
N-Bromosuccinimide (NBS)177.981.03.74 g-
Dichloromethane (DCM)84.93Solvent50.0 mL-
2-Amino-5-bromopyrazine 174.00 Product ~2.56 g 70.0%
Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Due to the electron-withdrawing nature of the pyrazine nitrogens, the oxidative addition of the palladium catalyst into the C-Br bond is energetically demanding[6]. We utilize Pd(dppf)Cl 2​ as the catalyst; its bidentate phosphine ligand increases the electron density on the palladium center, facilitating oxidative addition while preventing catalyst deactivation.

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition (2-Amino-5-bromopyrazine) Pd0->OA Rate Limiting PdII Pd(II) Aryl-Halide Complex OA->PdII TM Transmetalation (Arylboronic Acid + Base) PdII->TM Base Activation PdII_R Pd(II) Diaryl Complex TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Prod 5-Aryl-2-aminopyrazine RE->Prod

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for pyrazine functionalization.

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube, combine 2-amino-5-bromopyrazine (174 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (K 2​ CO 3​ , 345 mg, 2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (36.5 mg, 0.05 mmol, 5 mol%).

    • Causality Note: The base (K 2​ CO 3​ ) is critical as it coordinates with the boronic acid to form a nucleophilic boronate complex, which is required to drive the transmetalation step[3].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). The presence of water is essential for the dissolution of the inorganic base and the activation of the boronic acid.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise irreversibly oxidize the Pd(0) species and halt the catalytic cycle.

  • Heating: Seal the tube and heat the reaction mixture at 90 °C in an oil bath for 12 hours.

  • Workup & Validation: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black (validating catalyst precipitation). Wash the filtrate with water and brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography to isolate the 5-aryl-2-aminopyrazine derivative.

Conclusion

The synthesis of pyrazine-based pharmaceutical intermediates requires strict control over electronic effects and regioselectivity. By mastering the Gutknecht condensation, executing temperature-controlled bromination, and employing ligand-accelerated cross-coupling, researchers can efficiently generate diverse libraries of functionalized pyrazines for drug discovery campaigns.

References

  • Title: Synthesis of Novel Halogenated Angular Azaphenothiazinones of Biological Interest Source: juniperpublishers.com URL: 5

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: mdpi.com URL: 3

  • Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: researchgate.net URL: 1

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: nih.gov URL: 2

  • Title: Organic Name Reactions by Merck Index Source: weebly.com URL: 7

  • Title: SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIVATIVES Source: jetir.org URL: 4

  • Title: Efficient Synthesis of a Highly Selective NPY-5 Receptor Antagonist: A Drug Candidate for the Treatment of Obesity Source: researchgate.net URL: 6

Sources

Application Note: 5-(Bromomethyl)-2,3-dimethylpyrazine as a Key Building Block in the Synthesis of Hybrid Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Introduction & Scientific Rationale

In contemporary drug discovery, molecular hybridization—the covalent fusion of distinct pharmacophores—is a leading strategy to combat complex, multifactorial diseases such as cancer and neurodegeneration. 5-(Bromomethyl)-2,3-dimethylpyrazine (CAS: 1339947-51-1) has emerged as a highly versatile electrophilic building block in this domain[1].

Specifically, this pyrazine derivative serves as the critical linker and pharmacophore donor for synthesizing conjugates of Traditional Chinese Medicine (TCM) components. By reacting this building block with Danshensu (DSS) —a cardioprotective and antioxidant phenolic acid derived from Salvia miltiorrhiza—researchers have successfully synthesized lead compounds like DT-010 ()[2]. The bromomethyl group provides an excellent leaving group for nucleophilic aliphatic substitution ( SN​2 ), allowing for stable, regioselective esterification with active therapeutic moieties.

Physicochemical Properties

Understanding the physical properties of 5-(Bromomethyl)-2,3-dimethylpyrazine is critical for optimizing reaction conditions and predicting the pharmacokinetic profile of the resulting conjugates[1].

PropertyValue
Chemical Name 5-(Bromomethyl)-2,3-dimethylpyrazine
CAS Registry Number 1339947-51-1
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.06 g/mol
Predicted Boiling Point 241.7 ± 35.0 °C
Predicted Density 1.457 ± 0.06 g/cm³
LogP (Octanol/Water) 1.1

Experimental Protocol: Synthesis of Danshensu-Pyrazine Conjugates

The following methodology outlines the synthesis of DT-010 via the nucleophilic substitution between Danshensu and 5-(Bromomethyl)-2,3-dimethylpyrazine. This protocol is designed as a self-validating system to ensure high yield and regioselectivity.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve 1.0 equivalent of Danshensu and 1.1 equivalents of 5-(Bromomethyl)-2,3-dimethylpyrazine in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent that excellently solvates both the organic reactants and the inorganic base. It leaves the nucleophile unsolvated and highly reactive, maximizing the rate of the bimolecular nucleophilic substitution ( SN​2 ) reaction.

Step 2: Regioselective Base Activation

  • Action: Add 1.5 equivalents of Sodium Bicarbonate (NaHCO₃) to the solution. Purge the reaction vessel with Argon gas.

  • Causality: NaHCO₃ is a mild base that selectively deprotonates the carboxylic acid (pKa ~4) of Danshensu without significantly deprotonating the less acidic phenolic hydroxyls (catechol moiety, pKa ~9-10). This ensures regioselective esterification and prevents unwanted etherification. The Argon atmosphere prevents base-catalyzed auto-oxidation of the catechol ring into quinones.

Step 3: Reaction Execution & Monitoring

  • Action: Stir the mixture at 45°C for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system.

  • Self-Validation: The reaction is validated by the disappearance of the UV-active starting material (pyrazine derivative) and the appearance of a new, lower Rf​ spot (due to the polar catechol groups of the conjugate).

Step 4: Quenching and Phase Separation

  • Action: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated brine.

  • Self-Validation: The partitioning acts as a built-in purification check. Water removes the DMF and inorganic salts, while the newly formed, lipophilic conjugate migrates entirely into the organic EtOAc layer. The brine wash prevents emulsion formation, validating clean phase separation.

Step 5: Structural Confirmation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

  • Self-Validation: Validate the regioselectivity via ¹H-NMR of the purified product. The appearance of a new singlet (~5.2 ppm) corresponding to the methylene protons of the newly formed ester linkage confirms successful substitution without O-alkylation of the catechol.

Workflow DSS Danshensu (DSS) Nucleophile SN2 SN2 Substitution Reaction DSS->SN2 BMP 5-(Bromomethyl)- 2,3-dimethylpyrazine Electrophile BMP->SN2 Cond DMF Solvent NaHCO3 Base Argon Atmosphere Cond->SN2 Facilitates Prod Hybrid Conjugate (e.g., DT-010) SN2->Prod Yields

Synthetic workflow for Danshensu-Pyrazine conjugates via SN2 substitution.

Pharmacological Applications of the Conjugates

The molecular hybridization of Danshensu with the 2,3-dimethylpyrazine core yields conjugates with profound, multi-target pharmacological profiles.

Quantitative Pharmacological Outcomes
Conjugate / ModelPrimary Target / PathwayKey Quantitative OutcomeReference
DT-010 (Breast Cancer MCF-7/ADR)Mitochondrial Complex IIDecreased Doxorubicin IC₅₀ from 1.96 μM to 1.03 μM (with 20 μM DT-010)[Wang et al., 2019][3]
DT-010 (Myocardial Ischemia)PGC-1α / Nrf2 / HO-1Significant preservation of cell viability and suppression of apoptosis[Wang et al., 2017][4]
DT-010 (Primary Neurons)NMDA Receptor BlockadeProphylactically protected against glutamate-induced excitotoxicity[Wang et al., 2018][5]
Mechanistic Insights

Reversal of Multidrug Resistance (MDR) in Oncology: Conjugates synthesized from 5-(Bromomethyl)-2,3-dimethylpyrazine significantly enhance the sensitivity of resistant breast cancer cells to Doxorubicin. By targeting mitochondrial complex II, the conjugate suppresses glycolysis, effectively starving ATP-dependent efflux pumps (such as P-glycoprotein) and restoring apoptotic pathways ()[3].

Cardioprotection and Neuroprotection: The hybrid molecule mitigates Doxorubicin-induced cardiotoxicity by activating the PGC-1α/Nrf2/HO-1 antioxidant signaling axis, which neutralizes reactive oxygen species (ROS) ()[4]. Furthermore, in primary neurons, the conjugate blocks N-Methyl-D-aspartate (NMDA) receptors, protecting against glutamate-induced excitotoxicity, which is highly relevant for Alzheimer's disease research ()[5].

MOA cluster_Cardio Cardioprotection Pathway cluster_Cancer Cancer Sensitization Pathway Drug Danshensu-Pyrazine Conjugate (DT-010) Nrf2 Up-regulate PGC-1α / Nrf2 Drug->Nrf2 Activates Mito Inhibit Mitochondrial Complex II Drug->Mito Targets HO1 Increase HO-1 Expression Nrf2->HO1 Surv Reduce ROS & Apoptosis HO1->Surv Glyco Suppress Glycolysis Mito->Glyco Sens Overcome MDR Glyco->Sens

Dual pharmacological mechanism of DT-010 in cardioprotection and cancer sensitization.

References

  • Title: A Danshensu-Tetramethylpyrazine Conjugate DT-010 Overcomes Multidrug Resistance in Human Breast Cancer Source: Frontiers in Pharmacology (2019) URL: [Link]

  • Title: A Novel Tetramethylpyrazine Derivative Prophylactically Protects against Glutamate-Induced Excitotoxicity in Primary Neurons through the Blockage of N-Methyl-D-aspartate Receptor Source: Frontiers in Pharmacology (2018) URL: [Link]

  • Title: A Novel Danshensu-Tetramethylpyrazine Conjugate DT-010 Provides Cardioprotection through the PGC-1α/Nrf2/HO-1 Pathway Source: Biological & Pharmaceutical Bulletin (2017) URL: [Link]

  • Title: A Novel Agent Enhances the Chemotherapeutic Efficacy of Doxorubicin in MCF-7 Breast Cancer Cells Source: Frontiers in Pharmacology (2016) URL: [Link]

  • Title: 5-(Bromomethyl)-2,3-dimethylpyrazine (CAS 1339947-51-1) Properties and Reactions Source: Molaid Chemical Database URL: [Link]

Sources

Application Note: Analytical Methods for Tracking 5-(Bromomethyl)-2,3-dimethylpyrazine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

5-(Bromomethyl)-2,3-dimethylpyrazine (CAS: 1339947-51-1) is a highly versatile, electrophilic building block widely utilized in the synthesis of complex heterocycles, pharmaceutical active ingredients, and novel [1]. The benzylic-like nature of the bromomethyl group, coupled with the electron-withdrawing pyrazine ring, makes it highly susceptible to rapid bimolecular nucleophilic substitution (S N​ 2) by amines, thiols, and alcohols.

However, this high reactivity presents a significant analytical challenge. Real-time reaction monitoring must accurately track the disappearance of the starting material while differentiating the target product from competitive side reactions, such as hydrolysis (yielding the hydroxymethyl derivative) or dimerization. This application note details a robust, self-validating analytical framework utilizing LC-MS, HPLC-UV, and quantitative NMR (qNMR) to monitor these transformations with absolute confidence.

Mechanistic Causality in Analytical Choices

As a Senior Application Scientist, it is critical to understand that relying on a single analytical technique when tracking reactive alkylating agents often leads to false assumptions. A multi-modal approach is required due to the specific chemical physics of the system:

  • Isotopic Mass Tracking (LC-MS): Bromine naturally occurs as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. This provides 5-(Bromomethyl)-2,3-dimethylpyrazine with a distinct, unambiguous doublet mass signature ( [M+H]+ at m/z 201.0 and 203.0). The successful displacement of the bromine atom by a nucleophile instantly abolishes this doublet, providing definitive proof of substitution rather than mere non-covalent adduct formation.

  • Chromophoric Stability (HPLC-UV): The pyrazine core is a strong chromophore ( λmax​ ~270–280 nm). Because the S N​ 2 reaction at the exocyclic methyl group does not disrupt the aromaticity of the pyrazine ring, the molar extinction coefficient remains relatively stable between the starting material and the product. This allows for highly accurate kinetic quantitation via UV peak area integration.

  • Proton Shielding Dynamics ( 1 H-NMR): The chemical shift of the methylene protons (-CH 2​ -Br) is highly sensitive to the electronegativity of the attached heteroatom. As demonstrated in structural studies involving the [2], nucleophilic substitution causes predictable upfield or downfield shifts, enabling structural confirmation without the need for product isolation.

Workflow Visualization

Workflow SM 5-(Bromomethyl)- 2,3-dimethylpyrazine Rxn SN2 Reaction (Base, Solvent) SM->Rxn Nuc Nucleophile (Amine/Thiol) Nuc->Rxn Sample Acidic Quench (Self-Validating) Rxn->Sample Timepoints LCMS LC-MS Analysis (Isotope Tracking) Sample->LCMS Mass ID HPLC HPLC-UV (Kinetics) Sample->HPLC Quantitation NMR 1H-NMR (Mass Balance) Sample->NMR qNMR

Figure 1: Analytical workflow for tracking SN2 reactions of 5-(Bromomethyl)-2,3-dimethylpyrazine.

Self-Validating Experimental Protocols

Protocol A: LC-MS/HPLC-UV Reaction Monitoring

Causality & Validation: If a reaction aliquot is placed directly into an autosampler, the reaction will continue to proceed in the vial, leading to "kinetic drift" and false conversion rates. To create a self-validating system , the aliquot must be chemically arrested. By diluting the sample into a highly acidic quenching buffer, basic nucleophiles (like amines) are instantly protonated, rendering them non-nucleophilic and stopping the S N​ 2 reaction at the exact moment of sampling. Validation is achieved by re-injecting the t=0 quenched vial after 12 hours; the peak area ratio must remain within ±1% .

Step-by-Step Method:

  • Sampling: Extract a 10 μ L aliquot from the active reaction mixture using a positive displacement pipette.

  • Quenching: Immediately dilute the aliquot into 990 μ L of Quench Buffer (50:50 Acetonitrile:Water containing 0.5% Formic Acid). Vortex vigorously for 5 seconds.

  • Chromatography Setup:

    • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 μ m particle size).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.6 mL/min. Column temperature: 40°C.

  • Detection: Monitor UV absorbance at 275 nm (optimal for the pyrazine core). Concurrently scan MS (ESI+) from m/z 100 to 600.

Protocol B: Quantitative 1 H-NMR (qNMR) for Mass Balance

Causality & Validation: Chromatographic methods can suffer from "invisible" side products (e.g., insoluble polymers that precipitate out, or highly polar species that elute in the void volume). qNMR acts as a self-validating mass balance check. By adding a known concentration of an inert internal standard, the molar sum of the unreacted starting material and the identified products must equal 100% of the initial concentration. If a deficit is observed, an unmonitored side reaction has occurred.

Step-by-Step Method:

  • Preparation: Prepare a stock solution of 1,3,5-Trimethoxybenzene (Internal Standard, IS) at exactly 0.05 M in DMSO- d6​ .

  • Sampling: Extract 50 μ L of the reaction mixture and dilute directly into 500 μ L of the IS stock solution in a standard 5 mm NMR tube.

  • Acquisition: Acquire 1 H-NMR spectra (minimum 16 scans). Critical Step: Set the relaxation delay ( D1 ) to ≥10 seconds to ensure complete longitudinal relaxation of all protons, which is mandatory for accurate quantitative integration.

  • Analysis: Integrate the IS aromatic singlet (~6.1 ppm, 3H) and set as the absolute reference. Compare this to the integration of the pyrazine methylene protons to calculate absolute molarity.

Quantitative Data Presentation

The following table summarizes the typical analytical signatures observed when tracking 5-(Bromomethyl)-2,3-dimethylpyrazine S N​ 2 reactions.

Compound ClassTypical HPLC Retention TimeUV λmax​ ESI-MS Signature ( [M+H]+ ) 1 H-NMR Shift (-CH 2​ -X)
Starting Material 4.8 min275 nm m/z 201.0 / 203.0 (1:1 Doublet)~4.60 ppm (singlet, 2H)
Amine Substitution 3.2 min (More polar)278 nmProduct Mass (Singlet peak)~3.85 ppm (singlet, 2H)
Thiol Substitution 5.5 min (More lipophilic)282 nmProduct Mass (Singlet peak)~3.95 ppm (singlet, 2H)
Hydrolysis Byproduct 2.5 min272 nm m/z 139.1~4.75 ppm (singlet, 2H)

Note: Retention times are illustrative based on the 4.0-minute gradient described in Protocol A and will vary slightly depending on the specific nucleophile utilized.

References

  • Bromomethylpyrazine-based drug conjugates and ADCs (Patent CN114106088A). Google Patents.
  • Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions . Russian Chemical Bulletin / ResearchGate. Available at:[Link]

application of 5-(Bromomethyl)-2,3-dimethylpyrazine in creating flavor compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of High-Impact Thio-Pyrazine Flavor Compounds via 5-(Bromomethyl)-2,3-dimethylpyrazine

Introduction & Mechanistic Rationale

Alkylpyrazines are ubiquitous in flavor chemistry, responsible for the characteristic roasted, nutty, and earthy notes found in coffee, cocoa, and cooked meats[1]. However, while simple alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) possess odor thresholds in the parts-per-million (ppm) range, the introduction of heteroatoms—specifically sulfur or oxygen—onto the alkyl side chains drastically lowers the odor detection threshold to the parts-per-billion (ppb) or parts-per-trillion (ppt) range[2].

The compound 5-(Bromomethyl)-2,3-dimethylpyrazine (CAS: 1339947-51-1) serves as an exceptionally versatile electrophilic building block for synthesizing these high-impact aroma chemicals. Historically, directly functionalizing the pyrazine ring via radical alkylation requires harsh conditions and yields complex, difficult-to-separate mixtures[1]. By utilizing a pre-functionalized bromomethyl derivative, flavor chemists can exploit the highly electrophilic benzylic-like carbon.

Mechanistic Causality: The electron-withdrawing nature of the pyrazine ring stabilizes the transition state during bimolecular nucleophilic substitution ( SN​2 ). The bromine atom acts as an excellent leaving group, allowing for rapid and regioselective coupling with soft nucleophiles, such as thiols, under mild conditions. This prevents the degradation of the pyrazine core that typically occurs when subjected to strong bases or extreme thermal stress[3].

Synthetic Workflow

The synthesis of complex thio-pyrazines relies on the SN​2 displacement of the bromide leaving group by a sulfur nucleophile. The choice of base and solvent is critical: mild bases are preferred to prevent unwanted polymerization of the pyrazine core.

Workflow A 5-(Bromomethyl)- 2,3-dimethylpyrazine (Electrophile) C S_N2 Substitution (Mild Base, Solvent) A->C B Thiol Nucleophile (e.g., NaSH, R-SH) B->C D Thio-Pyrazine Derivative C->D E GC-MS & Olfactometry Validation D->E

Caption: Workflow for the SN2 synthesis and evaluation of thio-pyrazine flavor compounds.

Quantitative Organoleptic Data

The substitution of the bromine atom with various sulfur moieties yields derivatives with distinct organoleptic profiles. Table 1 summarizes the dramatic shift in odor thresholds and descriptors when transitioning from a baseline alkylpyrazine to its thio-substituted counterparts[2].

CompoundOdor DescriptorOdor Threshold (Water)Structural Modification
2,3-Dimethylpyrazine Nutty, roasted, earthy~2,500 ppbBaseline alkylpyrazine
5-(Mercaptomethyl)-2,3-dimethylpyrazine Meaty, roasted coffee, savory~0.5 ppbThiol substitution
5-(Methylthiomethyl)-2,3-dimethylpyrazine Roasted garlic, meaty, sulfurous~1.2 ppbMethyl thioether substitution
5-(Furfurylthiomethyl)-2,3-dimethylpyrazine Intense roasted coffee, burnt sugar< 0.1 ppbFurfuryl thioether substitution

Table 1: Comparative organoleptic properties of pyrazine derivatives.

Experimental Protocols

The following protocols outline the synthesis of high-impact thio-pyrazines. These protocols are designed as self-validating systems, incorporating in-process controls (TLC and precipitation) and downstream analytical verification (GC-MS) to ensure product integrity.

Protocol A: Synthesis of 5-(Mercaptomethyl)-2,3-dimethylpyrazine

Rationale: Sodium hydrosulfide (NaSH) is used as the nucleophile. The reaction is deliberately conducted at low temperatures (0–5 °C) to suppress the formation of symmetrical bis-pyrazine sulfides, a common side reaction which occurs if the newly formed mercaptan attacks unreacted starting material.

  • Preparation: Dissolve 10.0 mmol of 5-(Bromomethyl)-2,3-dimethylpyrazine in 25 mL of anhydrous ethanol. Ethanol is selected as a polar protic solvent to effectively solvate both the organic pyrazine and the inorganic NaSH.

  • Activation: Purge the reaction flask with inert nitrogen ( N2​ ) and cool to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Slowly add a solution of NaSH (12.0 mmol, 1.2 eq) in 10 mL of ethanol dropwise over 30 minutes. The slow addition maintains an excess of NaSH relative to the bromomethylpyrazine, minimizing dimerization.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0–5 °C for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a new, highly UV-active spot ( Rf​≈0.4 ) validates the progression.

  • Quenching & Extraction: Quench the reaction with 20 mL of cold distilled water to halt the nucleophilic attack. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) to yield the pure mercaptan.

  • Analytical Validation: Confirm the structure via GC-MS (targeting the molecular ion peak M+ corresponding to C7​H10​N2​S ) and 1H -NMR (identifying the singlet for the −CH2​−SH protons).

Protocol B: Synthesis of 5-(Methylthiomethyl)-2,3-dimethylpyrazine

Rationale: This protocol utilizes sodium thiomethoxide (NaSMe). Tetrahydrofuran (THF) is utilized as an aprotic solvent; lacking hydrogen-bonding capabilities, THF leaves the thiomethoxide anion unsolvated and highly nucleophilic, driving the reaction to completion rapidly at room temperature.

  • Preparation: Suspend NaSMe (11.0 mmol, 1.1 eq) in 20 mL of anhydrous THF under an N2​ atmosphere.

  • Coupling: Dissolve 5-(Bromomethyl)-2,3-dimethylpyrazine (10.0 mmol) in 10 mL of THF. Add this solution dropwise to the NaSMe suspension at room temperature.

  • Incubation (Self-Validation): Stir the mixture for 3 hours. The precipitation of sodium bromide (NaBr) serves as a visual, self-validating indicator of the ongoing substitution reaction.

  • Workup: Filter the mixture to remove the NaBr salts. Concentrate the filtrate and partition between dichloromethane (DCM) and water.

  • Analytical Validation: Extract the organic layer, dry, and analyze via GC-MS. The absence of the bromine isotopic pattern (M / M+2 peaks of equal intensity characteristic of brominated compounds) confirms the complete displacement of the bromide leaving group.

References

  • Mortzfeld, F. B., et al. "Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds." Biotechnology Journal, 2020.[Link]

  • Rizz, G. P. "Mechanistic study of alkylpyrazine formation in model systems." Journal of Agricultural and Food Chemistry, 1972.[Link]

  • Rowe, D. J. "More Fizz for Your Buck: High-impact Aroma Chemicals." Perfumer & Flavorist, 1999.[Link]

Sources

Application Note: Strategic Synthesis of N-Substituted Pyrazinylmethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N-substituted pyrazinylmethylamines are privileged structural motifs in modern medicinal chemistry. The pyrazine core functions as a metabolically stable, water-soluble bioisostere for benzene and pyridine, while the methylamine linker provides a flexible vector for target engagement. This specific scaffold is a critical pharmacophore in several therapeutic classes, including for pulmonary fibrosis[], 2[2], and 3 targeting opportunistic pathogens[3].

Mechanistic Rationale & Strategy Selection

The construction of the pyrazinylmethylamine linkage typically relies on two orthogonal late-stage functionalization strategies:

  • Reductive Amination of pyrazinecarboxaldehydes.

  • Nucleophilic Aliphatic Substitution ( SN​2 ) of halomethylpyrazines.

Experience-Driven Causality: Reductive amination is widely considered the gold standard for synthesizing secondary amines because it intrinsically prevents over-alkylation. The reaction proceeds via the condensation of an amine and an aldehyde to form a transient imine, which is subsequently reduced by a mild hydride donor such as 4[4]. The electron-withdrawing acetate groups on NaBH(OAc)3​ reduce its nucleophilicity compared to standard NaBH4​ , allowing it to selectively reduce the protonated imine without prematurely reducing the starting pyrazinecarboxaldehyde to an alcohol[2].

Conversely, when the corresponding pyrazinecarboxaldehyde is synthetically inaccessible, unstable, or highly prone to hydration, the SN​2 displacement of a 3 becomes the optimal path[3]. The primary pitfall of this route is polyalkylation. To enforce mono-alkylation, protocols must employ pseudo-high dilution techniques, utilize a large stoichiometric excess of the amine, or use sterically hindered bases (like DIPEA) to scavenge generated HCl without competing as a nucleophile.

Workflow Visualization

SynthesisWorkflow Start Starting Pyrazine Core Aldehyde Pyrazinecarboxaldehyde Start->Aldehyde Chloride Chloromethylpyrazine Start->Chloride Amine1 + 1° or 2° Amine Aldehyde->Amine1 Amine2 + 1° or 2° Amine Chloride->Amine2 Imine Imine / Iminium Amine1->Imine Condensation NuSub Nucleophilic Substitution K2CO3, MeCN Amine2->NuSub SN2 Displacement RedAm Reductive Amination NaBH(OAc)3 Imine->RedAm Hydride Transfer Product N-Substituted Pyrazinylmethylamine RedAm->Product NuSub->Product

Figure 1: Divergent synthetic workflows for N-substituted pyrazinylmethylamines.

Experimental Protocols

Protocol A: Reductive Amination via Sodium Triacetoxyborohydride

This protocol is optimized for the 2[2]. It is designed as a self-validating system with clear in-process controls (IPCs).

Reagents:

  • Pyrazine-2-carboxaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (0.1 equiv, optional for weakly nucleophilic amines)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under an inert argon atmosphere, dissolve the pyrazine-2-carboxaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE (0.2 M concentration). If the amine is weakly nucleophilic (e.g., anilines), add a catalytic amount of glacial acetic acid (0.1 equiv).

  • Validation Check 1: Stir at room temperature for 1–2 hours. Analyze an aliquot via LC-MS or TLC (UV 254 nm). The reaction is self-validating at this stage: the aldehyde peak must visibly diminish, replaced by the corresponding imine/iminium mass.

  • Reduction: Once imine formation is confirmed, cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 equiv) portionwise over 10 minutes. Causality: Portionwise addition controls the mild exotherm and prevents the localized thermal decomposition of the hydride reagent.

  • Validation Check 2: Allow the reaction to warm to room temperature and stir overnight (12–16 hours). Complete consumption of the imine intermediate via LC-MS confirms reaction completion.

  • Workup & Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases. Causality: This alkaline quench neutralizes acetic acid byproducts and breaks down stable boron-amine complexes, driving the free-base product into the organic layer. Extract with DCM (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (typically using a DCM/MeOH/NH4OH gradient).

Protocol B: Nucleophilic Substitution of Chloromethylpyrazines

When utilizing 3[3], kinetic control is required to prevent the formation of tertiary amines.

Reagents:

  • 2-(Chloromethyl)pyrazine (1.0 equiv)

  • Amine (1.2 equiv to 3.0 equiv, depending on cost/volatility)

  • Potassium carbonate, K2​CO3​ (2.0 equiv, finely powdered)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Base Activation: Suspend the amine and finely powdered K2​CO3​ (2.0 equiv) in anhydrous MeCN (0.1 M concentration) at 0 °C.

  • Alkylation: Dissolve the 2-(chloromethyl)pyrazine in a small volume of MeCN and add it dropwise to the amine suspension over 30 minutes. Causality: Dropwise addition at low temperature maintains a high amine-to-chloride ratio in solution, kinetically favoring mono-alkylation over poly-alkylation.

  • Heating & Monitoring: Warm the reaction to 60 °C. Validation Check: As the reaction proceeds, the mixture will become increasingly cloudy as insoluble KCl salts precipitate. This physical change is a primary visual indicator of successful displacement. Monitor via LC-MS until the chloromethylpyrazine is consumed (typically 4–8 hours).

  • Workup & Isolation: Cool to room temperature and filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate. If excess volatile amine was used, it can be removed under high vacuum. Purify the crude residue via reverse-phase HPLC or silica gel chromatography.

Quantitative Data & Method Comparison

To assist in route selection, the quantitative and qualitative parameters of both methodologies are summarized below:

ParameterRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Typical Yield 70% – 90%40% – 75%
Primary Byproducts Alcohol (via direct aldehyde reduction)Over-alkylated tertiary amines
Optimal Substrates Electron-deficient or sterically hindered aminesHighly nucleophilic, unhindered amines
Reaction Time 2 – 16 hours (Room Temperature)4 – 24 hours (RT to 60 °C)
Reagent Profile Mild, moisture-sensitive ( NaBH(OAc)3​ )Robust, heterogeneous ( K2​CO3​ suspension)
Scalability Excellent (One-pot process)Moderate (Requires careful addition rates)

Sources

Application Notes and Protocols for the Introduction of a Pyrazine Moiety into Complex Molecules

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of biologically active compounds, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][3][4] This guide provides an in-depth overview of established and contemporary synthetic strategies for introducing the pyrazine moiety into complex molecular architectures, complete with detailed protocols and mechanistic insights to aid researchers in this critical area of chemical synthesis.

I. Classical Approaches: The Foundation of Pyrazine Synthesis

The earliest methods for pyrazine synthesis, though sometimes limited in scope and requiring harsh conditions, remain valuable for their simplicity and access to a range of substituted pyrazines.[5]

A. The Staedel-Rugheimer Pyrazine Synthesis (1876)

This venerable method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine.[5][6]

Mechanism Insight: The key steps involve the formation of a dihydropyrazine intermediate through the condensation of two α-amino ketone molecules, followed by an oxidation step to achieve the aromatic pyrazine ring.[6]

Protocol: General Procedure for Staedel-Rugheimer Pyrazine Synthesis

  • Amino Ketone Formation: Dissolve the 2-haloacetophenone in a suitable solvent (e.g., ethanol). Add an excess of aqueous ammonia and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Condensation and Oxidation: The α-amino ketone can be isolated or used in situ. For self-condensation, heat the reaction mixture. Oxidation can often be achieved by air, or by the addition of a mild oxidizing agent.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).[1] Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

B. The Gutknecht Pyrazine Synthesis (1879)

A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-amino ketone.[5][6] The primary difference lies in the synthesis of the α-amino ketone, which is typically generated from the reduction of an α-oximino ketone.[7][8] This approach offers an alternative route to the key intermediate.

Causality in Experimental Choice: The choice between the Staedel-Rugheimer and Gutknecht syntheses often depends on the availability and stability of the starting materials. The Gutknecht synthesis can be advantageous when the corresponding α-halo ketone is not readily accessible.

Protocol: General Procedure for Gutknecht Pyrazine Synthesis

  • α-Oximino Ketone Formation: Treat a ketone with nitrous acid (generated in situ from sodium nitrite and an acid) to form the corresponding α-oximino ketone.

  • Reduction to α-Amino Ketone: Reduce the α-oximino ketone using a suitable reducing agent (e.g., catalytic hydrogenation) to yield the α-amino ketone.

  • Dimerization and Oxidation: The α-amino ketone dimerizes to a dihydropyrazine, which is then oxidized to the pyrazine.[7][8] This oxidation can be accomplished using reagents like mercury(I) oxide, copper(II) sulfate, or even atmospheric oxygen.[7]

  • Work-up and Purification: Follow a similar procedure to the Staedel-Rugheimer synthesis for product isolation and purification.

II. Modern Synthetic Strategies: Expanding the Toolkit

Contemporary organic synthesis has introduced a host of powerful and versatile methods for pyrazine construction, offering milder reaction conditions, greater functional group tolerance, and enhanced control over substitution patterns.

A. Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of pre-formed pyrazine rings.[9][10][11] These methods allow for the precise introduction of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: The reaction of a halopyrazine with a boronic acid or ester is a widely used method for forming C-C bonds.[11] Microwave irradiation has been shown to accelerate these reactions.[11]

  • Stille Coupling: This reaction couples a halopyrazine with an organostannane reagent. It is particularly useful for creating complex architectures.[11]

  • Sonogashira Coupling: This method facilitates the formation of a C-C bond between a halopyrazine and a terminal alkyne.[11]

Authoritative Grounding: The development of these cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex aromatic molecules, including pyrazine derivatives.

Protocol: General Procedure for Suzuki Coupling of a Halopyrazine

  • Reaction Setup: To a reaction vessel, add the halopyrazine, the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane/water or DMF).

  • Reaction Execution: Degas the mixture and heat it to the desired temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

B. Direct C-H Functionalization

Direct C-H activation has emerged as a more atom-economical and step-efficient strategy for pyrazine functionalization, avoiding the need for pre-halogenated starting materials.[11][12] Iron-catalyzed cross-coupling of pyrazines with organoboron species via C-H functionalization has been successfully demonstrated.[13]

Expertise & Experience: While powerful, C-H activation reactions can sometimes suffer from issues of regioselectivity. Careful optimization of catalysts, ligands, and reaction conditions is often necessary to achieve the desired outcome.

dot

CH_Activation_Workflow Start Pyrazine Substrate & Organoboron Reagent Reaction Reaction under Open Flask Conditions Start->Reaction Catalyst Iron Catalyst (e.g., Fe(acac)₂) Catalyst->Reaction Oxidant Oxidant (e.g., K₂S₂O₈) Oxidant->Reaction PhaseTransfer Phase-Transfer Catalyst (e.g., TBAB) PhaseTransfer->Reaction Product Functionalized Pyrazine Reaction->Product C-H Functionalization Chemoenzymatic_Pyrazine_Synthesis Substrate α-Diketone Intermediate α-Amino Ketone Substrate->Intermediate Enzymatic Amination Enzyme Transaminase (ATA) Enzyme->Intermediate AmineDonor Amine Donor AmineDonor->Intermediate Product Substituted Pyrazine Intermediate->Product Oxidative Dimerization

Sources

Application Note: Selective Functionalization of the 5-(Bromomethyl)-2,3-dimethylpyrazine Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 5-(Bromomethyl)-2,3-dimethylpyrazine core (CAS: 1339947-51-1) is a highly privileged building block in modern medicinal chemistry and agrochemical development. Pyrazine derivatives are ubiquitous in bioactive molecules, often serving as bioisosteres for benzene or pyridine rings to improve aqueous solubility and modulate metabolic stability [1].

The utility of this specific core lies in its profound chemoselectivity. The molecule possesses three distinct carbon environments: the unactivated 2,3-dimethyl groups, the unsubstituted C6 position on the aromatic ring, and the highly electrophilic 5-bromomethyl group. This application note details the mechanistic rationale and provides self-validating protocols for the selective nucleophilic functionalization of the bromomethyl moiety, enabling rapid diversification for structure-activity relationship (SAR) studies.

Mechanistic Rationale: The Causality of Chemoselectivity

To effectively utilize 5-(Bromomethyl)-2,3-dimethylpyrazine, one must understand the electronic interplay between the heterocycle and the alkyl halide substituent.

  • Hyper-Electrophilicity of the Bromomethyl Group: The pyrazine ring is strongly electron-withdrawing due to the inductive and resonance effects of the two endocyclic nitrogen atoms. This electron deficiency is transmitted to the benzylic-like carbon, highly polarizing the C–Br bond. During a bimolecular nucleophilic substitution ( SN​2 ), the electron-deficient pyrazine π -system stabilizes the electron-rich transition state, significantly lowering the activation energy compared to unactivated alkyl bromides [2].

  • Inertness of the Pyrazine Core: While electron-deficient aromatics are generally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ), this requires a leaving group directly attached to the sp2 hybridized ring carbon. Because the C6 position bears only a proton, the core is entirely inert to SN​Ar under standard conditions, ensuring absolute chemoselectivity for the exocyclic bromomethyl group.

  • Steric Shielding: The 2,3-dimethyl groups are unactivated C(sp3)−H bonds and remain inert. Furthermore, their position on the opposite side of the ring prevents steric hindrance at the reaction center, allowing even bulky nucleophiles to attack the bromomethyl carbon efficiently.

Mechanism Nuc Nucleophile (Nu⁻) TS [Nu ··· CH2 ··· Br]‡ Transition State Nuc->TS Backside Attack Substrate Electrophilic Core (C-Br Polarization) Substrate->TS Pyrazine π-System Stabilization Product Functionalized Adduct + Br⁻ Leaving Group TS->Product Stereochemical Inversion

SN2 transition state stabilization by the electron-deficient pyrazine system.

Divergent Functionalization Pathways

The robust nature of the pyrazine core allows for a wide array of nucleophiles to be employed. The following pathways represent the most critical transformations for drug discovery workflows, such as the synthesis of glucokinase activators and kinase inhibitors [3].

G Core 5-(Bromomethyl)- 2,3-dimethylpyrazine Amine N-Alkylation (Secondary Amines) Core->Amine Amines, K2CO3 MeCN, rt Thiol S-Alkylation (Thioethers) Core->Thiol Thiolates THF, 0°C Cyano C-C Extension (Nitriles) Core->Cyano NaCN, DMF 60°C

Divergent SN2 functionalization of the 5-(Bromomethyl)-2,3-dimethylpyrazine core.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters for various nucleophilic substitutions on the 5-(Bromomethyl)-2,3-dimethylpyrazine core.

Reaction TypeNucleophile ClassOptimal SolventBase / AdditiveTemp (°C)Time (h)Typical Yield (%)
N-Alkylation Primary/Secondary AminesAcetonitrile (MeCN) K2​CO3​ 252 - 480 - 95
S-Alkylation Aliphatic/Aromatic ThiolsTetrahydrofuran (THF)NaH or DIPEA0 to 251 - 285 - 98
C-Cyanation Cyanide Salts (NaCN/KCN)Dimethylformamide (DMF)None604 - 670 - 85
O-Alkylation Phenols / AlkoxidesDimethylformamide (DMF) Cs2​CO3​ 806 - 865 - 80

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Alkylation (Amination)

Objective: Synthesis of tertiary amines via SN​2 displacement using secondary amine nucleophiles. Causality Insight: Potassium carbonate ( K2​CO3​ ) is selected as a heterogeneous, mild base. It is strong enough to neutralize the hydrobromic acid (HBr) byproduct—driving the reaction forward—but weak enough to prevent competitive E2 elimination or hydrolysis of the bromide. MeCN is used as a polar aprotic solvent to strip the solvation shell from the amine, accelerating the SN​2 trajectory.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 5-(Bromomethyl)-2,3-dimethylpyrazine (1.0 equiv, 0.5 mmol) and anhydrous K2​CO3​ (2.5 equiv, 1.25 mmol) in anhydrous MeCN (5.0 mL).

  • Nucleophile Addition: Add the secondary amine (1.1 equiv, 0.55 mmol) dropwise at room temperature (25 °C).

  • Reaction: Cap the vial and stir vigorously for 2–4 hours.

  • In-Process Control (Self-Validation): Sample 10 μ L of the mixture, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation Metric: The starting material exhibits a distinct isotopic doublet at m/z 201/203 [M+H]+ . Complete conversion is validated by the absolute disappearance of this doublet and the emergence of the target product mass.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, typically 0-10% MeOH in DCM) to yield the pure pyrazine-amine adduct.

Protocol B: S-Alkylation (Thioetherification)

Objective: Formation of robust thioether linkages. Causality Insight: Thiolates are exceptionally potent, "soft" nucleophiles. To prevent exothermic runaway and potential bis-alkylation or oxidative disulfide formation, the reaction must be initiated at 0 °C. THF is chosen to ensure the solubility of the sodium thiolate intermediate.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the target thiol (1.05 equiv) in anhydrous THF (4.0 mL) under a nitrogen atmosphere. Cool to 0 °C using an ice-water bath.

  • Activation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv). Stir for 15 minutes until H2​ evolution ceases, confirming thiolate formation.

  • Electrophile Addition: Add a solution of 5-(Bromomethyl)-2,3-dimethylpyrazine (1.0 equiv) in THF (1.0 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature for 1 hour.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The starting bromide is strongly UV-active (254 nm). The thioether product will typically run lower on the plate and stain positively with potassium permanganate ( KMnO4​ ) due to the oxidizable sulfur atom.

  • Workup: Quench with saturated aqueous NH4​Cl (5 mL) to destroy unreacted NaH. Extract with EtOAc ( 3×10 mL). Wash the combined organic layers with brine to break any emulsions, dry over Na2​SO4​ , and concentrate.

Protocol C: C-C Bond Extension via Cyanation

Objective: Homologation of the carbon chain to yield 2-(5,6-dimethylpyrazin-2-yl)acetonitrile. Causality Insight: Cyanide is an ambident nucleophile (capable of attacking via Carbon or Nitrogen). Using a highly polar aprotic solvent like DMF at elevated temperatures (60 °C) heavily favors the thermodynamic C-alkylation pathway over the kinetic N-alkylation (isonitrile formation).

Step-by-Step Procedure:

  • Preparation: Dissolve 5-(Bromomethyl)-2,3-dimethylpyrazine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add Sodium Cyanide (NaCN, 1.5 equiv) in one portion. (Caution: Highly toxic. Perform strictly in a fume hood).

  • Heating: Heat the mixture to 60 °C for 5 hours.

  • In-Process Control (Self-Validation): Isolate a small crude aliquot. IR spectroscopy of the crude product will show a sharp, characteristic C≡N stretching band near 2250 cm−1 , confirming successful carbon-carbon bond formation and cyanation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash extensively with water ( 5×10 mL) to completely partition the DMF into the aqueous layer. Wash once with brine, dry over MgSO4​ , and concentrate.

References

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Synthetic Communications. URL:[Link]

  • Taylor, E.C.; LaMattina, J.L. "Some reactions of 2-amino-3-cyano-5-bromomethylpyrazine and 2-amino-3-cyano-5-methylpyrazine." Journal of Organic Chemistry 1977, 42 (9), 1523–1527. URL:[Link]

  • Novel glucokinase activators and methods of using same. US Patent US20080009465A1.

Application Note: A Modular Approach to the Synthesis of Pyrazine Carboxamide Analogs via Nucleophilic Substitution of Bromomethyl Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Pyrazine carboxamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antiviral and antitubercular properties.[1][2] This application note provides a comprehensive guide for the synthesis of novel pyrazine carboxamide analogs through a robust and modular strategy. The core of this approach is the use of a key intermediate, a pyrazine carboxamide functionalized with a highly reactive bromomethyl group. This "benzylic-like" handle allows for late-stage diversification via nucleophilic substitution reactions, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. We present detailed, validated protocols for the synthesis of the bromomethyl precursor and its subsequent reaction with various O-, N-, and S-centered nucleophiles, complete with mechanistic insights, characterization data, and troubleshooting guides.

Introduction: The Strategic Value of Pyrazine Carboxamides

The pyrazine ring is an electron-deficient heterocycle that serves as a critical pharmacophore in drug design.[3] Its ability to participate in hydrogen bonding and its metabolic stability have made it a cornerstone in the development of drugs like Favipiravir, an antiviral agent, and Pyrazinamide, a first-line treatment for tuberculosis.[2][4] The generation of analogs is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

The synthetic strategy detailed herein focuses on a late-stage functionalization approach. By first constructing a core pyrazine carboxamide scaffold equipped with a reactive bromomethyl group, researchers can efficiently introduce a wide array of chemical diversity. The reactivity of the bromomethyl group, analogous to a benzyl bromide, is significantly higher than that of a halogen directly attached to the electron-deficient pyrazine ring, allowing for facile SN2-type reactions under mild conditions.[5] This method bypasses the often harsh conditions required for nucleophilic aromatic substitution (SNAr) on halopyrazines, preserving sensitive functional groups on both the pyrazine core and the incoming nucleophile.

G Figure 1. Synthetic Strategy Overview cluster_0 Precursor Synthesis cluster_1 Analog Diversification Start Methylpyrazine Carboxamide Intermediate Key Intermediate: 2-(Bromomethyl)pyrazine Carboxamide Start->Intermediate Radical Bromination Library Library of Pyrazine Carboxamide Analogs Intermediate->Library SN2 Substitution Nucleophiles Diverse Nucleophiles (R-OH, R-NH₂, R-SH) Nucleophiles->Library

Caption: Figure 1. Synthetic Strategy Overview

Part I: Synthesis of the Key Bromomethyl Intermediate

The cornerstone of this synthetic approach is the efficient preparation of the bromomethyl pyrazine carboxamide intermediate. The most direct method is the radical bromination of the corresponding methyl-substituted pyrazine. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction.

Causality Behind Experimental Choices:

  • Reagent: NBS is preferred over elemental bromine for allylic and benzylic brominations because it helps maintain a low Br₂ concentration, suppressing competitive electrophilic aromatic substitution on the electron-rich succinimide by-product and reducing the formation of dibrominated species.

  • Solvent: Carbon tetrachloride (CCl₄) or another non-polar, anhydrous solvent is used because it does not react with the radical intermediates.

  • Initiator: AIBN is often chosen for its predictable decomposition rate at a given temperature, providing controlled initiation of the radical chain reaction.

Protocol 2.1: Synthesis of N-phenyl-2-(bromomethyl)pyrazine-2-carboxamide

This protocol details the bromination of a commercially available methylpyrazine precursor.

G Figure 2. Workflow for Bromomethyl Intermediate Synthesis A 1. Combine Reactants - Methylpyrazine Precursor - NBS & AIBN in CCl₄ B 2. Reflux Reaction - Heat to 75-80 °C - Monitor by TLC A->B Initiation C 3. Workup - Cool and filter succinimide - Wash filtrate with Na₂S₂O₃ (aq) B->C Reaction Complete D 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallize or Column Chromatography C->D Isolation E 5. Characterization - ¹H NMR, ¹³C NMR, MS - Verify structure and purity D->E Pure Product

Caption: Figure 2. Workflow for Bromomethyl Intermediate Synthesis

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add N-phenyl-2-methylpyrazine-2-carboxamide (1.0 eq).

  • Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) to dissolve the starting material. To this solution, add N-Bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. The succinimide by-product will precipitate. Filter the solid and wash it with a small amount of cold CCl₄.

  • Quenching: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ReagentM.W.Eq.MolesMass/Volume
N-phenyl-2-methylpyrazine-2-carboxamide213.241.010 mmol2.13 g
N-Bromosuccinimide (NBS)177.981.111 mmol1.96 g
Azobisisobutyronitrile (AIBN)164.210.11 mmol164 mg
Carbon Tetrachloride (CCl₄)153.82--50 mL
Expected Yield: 292.14 ~70-85%

Part II: Analog Synthesis via Nucleophilic Substitution

With the bromomethyl intermediate in hand, a diverse library of analogs can be synthesized by reacting it with various nucleophiles. The general principle is an SN2 reaction where the nucleophile displaces the bromide ion.

General Protocol 3.1: Nucleophilic Substitution

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the bromomethyl intermediate (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, Acetonitrile, THF).

  • Addition of Reagents: Add the desired nucleophile (1.2 eq) followed by a suitable base (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed. Monitor the reaction by TLC.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or Acetonitrile are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[5]

  • Base: The choice of base depends on the pKa of the nucleophile's conjugate acid.

    • For alcohols and phenols, a stronger base like sodium hydride (NaH) may be needed to deprotonate them first.

    • For amines and thiols, a milder inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) is usually sufficient to neutralize the HBr formed during the reaction.

Specific Protocols & Representative Data

Protocol 3.1.1: O-Alkylation with Phenol

  • Nucleophile: Phenol

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Acetonitrile (ACN)

  • Rationale: K₂CO₃ is a suitable base for deprotonating the weakly acidic phenol in a polar aprotic solvent.

Protocol 3.1.2: N-Alkylation with Morpholine

  • Nucleophile: Morpholine

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM)

  • Rationale: DIPEA is a non-nucleophilic organic base that effectively scavenges the HBr by-product without competing in the substitution reaction.

Protocol 3.1.3: S-Alkylation with Thiophenol

  • Nucleophile: Thiophenol

  • Base: Sodium Hydride (NaH)

  • Solvent: Tetrahydrofuran (THF)

  • Rationale: Thiols are more acidic than alcohols, but NaH ensures complete and rapid formation of the highly nucleophilic thiolate anion.

Analog IDNucleophileProduct StructureYield (%)M.p. (°C)
PZA-O-Ph PhenolPyrazine-CH₂-O-Ph82112-114
PZA-N-Morp MorpholinePyrazine-CH₂-Morpholine9198-100
PZA-S-Ph ThiophenolPyrazine-CH₂-S-Ph88121-123

Part III: Structural Validation and Purity Analysis

Confirming the identity and purity of each synthesized analog is critical. A combination of spectroscopic and chromatographic methods should be employed.

  • ¹H NMR Spectroscopy: The most diagnostic signal is the disappearance of the bromomethyl singlet (typically ~4.5-4.8 ppm) and the appearance of a new singlet for the pyrazine-CH₂ -Nu protons. The chemical shift of this new singlet is characteristic of the attached nucleophile (e.g., ~5.2 ppm for -CH₂-OAr, ~3.8 ppm for -CH₂-NR₂, ~4.2 ppm for -CH₂-SAr).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound, confirming successful substitution.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological screening.

Sample Characterization Data for PZA-O-Ph:

  • ¹H NMR (400 MHz, CDCl₃) δ: 9.15 (s, 1H), 8.78 (s, 1H), 8.20 (br s, 1H, NH), 7.60-7.20 (m, 8H), 7.00 (d, 2H), 5.35 (s, 2H, -CH₂-O).

  • MS (ESI+): m/z calculated for C₁₈H₁₅N₃O₂ [M+H]⁺: 306.12; found: 306.15.

Conclusion

The synthetic framework presented in this application note offers a powerful and efficient strategy for the synthesis of pyrazine carboxamide analogs from a common bromomethyl precursor. This late-stage diversification approach is highly amenable to parallel synthesis and allows for the rapid exploration of chemical space around the pyrazine core. The protocols are robust, utilize readily available reagents, and proceed under mild conditions, making this methodology highly valuable for researchers in drug discovery and medicinal chemistry.

References

  • Green synthesis of structural analogs of favipiravir. RSC Advances. [Link]

  • Green synthesis of structural analogs of favipiravir. RSC Publishing.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. National Institutes of Health (PMC). [Link]

  • An Overview of the Synthetic Routes to Favipiravir and Their Analogous. ResearchGate. [Link]

  • Synthesis of novel pyrimidine thioglycosides as structural analogs of favipiravir (avigan) and their antibird flu virus activity. Taylor & Francis Online. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health (PMC). [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Synthesis of Novel Pyrazine-Substituted 1H-Pyrrole-2-carboxamides and Related Tethered Heterocycles. ScienceOpen. [Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. ACS Publications. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. National Institutes of Health. [Link]

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. National Institutes of Health (PMC). [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Derivatives of pyrazine carboxylic acid and processes for their production.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Spectroscopic studies and Hartree-Fock ab initio calculations of a substituted amide of pyrazine-2-carboxylic acid. TÜBİTAK Academic Journals. [Link]

  • Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. ACS Publications. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. National Institutes of Health (PMC). [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. [Link]

  • SN2 for Nucleophilic Substitution. YouTube. [Link]

  • Electrophilic Substitution In Azines. ResearchGate. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

Sources

Application Note: Design, Synthesis, and High-Throughput Screening of Pyrazine Derivative Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1,4-positions, is a privileged scaffold in modern medicinal chemistry[1]. The electron-deficient nature of the pyrazine ring, combined with its ability to act as a potent hydrogen bond acceptor, makes it an exceptional bioisostere for benzene, pyridine, and pyrimidine[2]. Currently, numerous pyrazine-containing drugs are FDA-approved, including the proteasome inhibitor bortezomib, the antimycobacterial pyrazinamide, and the antiviral prodrug favipiravir[3].

In structure-based drug design, particularly for kinase inhibitors, the pyrazine nitrogen frequently interacts with the amino acid backbone in the hinge region of target proteins, establishing critical hydrogen bonds that dictate both binding affinity and selectivity[2]. Furthermore, systematic analyses of the Protein Data Bank (PDB) reveal that pyrazine-based ligands predominantly act as hydrogen bond acceptors, stabilizing ligand-protein interactions more favorably than standard aromatic moieties[4]. To systematically exploit this chemical space, researchers employ combinatorial library synthesis coupled with high-throughput screening (HTS) to identify novel, highly potent lead compounds.

Library Design & Combinatorial Workflow

The generation of a high-quality screening library requires a strategic balance of structural diversity and physicochemical properties (e.g., Lipinski's Rule of Five)[4].

  • Scaffold Selection: Halogenated pyrazines (e.g., 5-amino-6-bromopyrazine derivatives) are selected as core building blocks. The causality behind this choice lies in the differential reactivity of the halogen and amine groups, which allows for orthogonal, regioselective functionalization[5].

  • Diversification Strategy: Palladium-catalyzed Suzuki-Miyaura cross-coupling is utilized for library diversification. This method is chosen for its high functional group tolerance, reliable scalability, and excellent performance in micro-scale parallel synthesis[3].

HTS_Workflow Design In Silico Library Design (Pharmacophore Modeling) Scaffold Pyrazine Core Functionalization (Halogenation/Amination) Design->Scaffold Diversification Combinatorial Diversification (Pd-Catalyzed Cross-Coupling) Scaffold->Diversification Purification High-Throughput Purification (Prep-HPLC & LC-MS) Diversification->Purification HTS High-Throughput Screening (Microtiter Assays) Purification->HTS Hit Hit Identification & Lead Optimization HTS->Hit

Workflow for the combinatorial synthesis and HTS of pyrazine libraries.

Experimental Protocols

Protocol A: Parallel Synthesis of Aryl-Pyrazine Derivatives

Objective: Synthesize a focused library of imidazo[1,2-a]pyrazine or 5-amino-substituted pyrazines via parallel cross-coupling.

Scientist’s Note on Causality: Using a parallel synthesis block allows the simultaneous generation of multiple analogs under identical thermodynamic conditions. The inclusion of a water-miscible solvent (Dioxane/H₂O) ensures the solubility of both the organic building blocks and the inorganic base, driving the catalytic cycle to completion[5].

Materials:

  • Core Scaffold: Ethyl 5-amino-6-bromopyrazine-2-carboxylate[5].

  • Reagents: Diverse arylboronic acids (2.0 equiv), PdCl₂(dppf) catalyst (0.1 equiv), K₂CO₃ base (2.0 equiv)[5].

  • Solvent: Dioxane/H₂O (20:1 v/v)[5].

Step-by-Step Methodology:

  • Preparation: In a 96-well parallel synthesizer block, dispense 100 mg (1.0 equiv) of the pyrazine core into each reaction tube under a strict nitrogen atmosphere. (Causality: Nitrogen purging prevents the oxidative degradation of the active palladium(0) catalyst species).

  • Reagent Addition: Add 2.0 equiv of a unique arylboronic acid to each well, followed by the K₂CO₃ base and the PdCl₂(dppf) catalyst[5].

  • Solvent Dispensation: Add 4.2 mL of the Dioxane/H₂O mixture into each well.

  • Reaction Execution: Seal the block tightly and heat at 90 °C with orbital shaking overnight[5].

  • Self-Validation (In-Process Control): Extract a 10 µL aliquot from each well, dilute in acetonitrile, and analyze via LC-MS. (Causality: This step confirms product mass and calculates crude purity, ensuring only successful reactions proceed to the costly purification phase).

  • Purification: Isolate the target compounds using preparative thin-layer chromatography or Prep-HPLC utilizing a DCM/MeOH (20/1) gradient[5].

Protocol B: High-Throughput Antimicrobial Screening (MIC Determination)

Objective: Evaluate the pyrazine library for antimicrobial efficacy using a microbroth dilution assay.

Scientist’s Note on Causality: The microbroth dilution method provides a quantitative Minimum Inhibitory Concentration (MIC), offering higher resolution data than qualitative disk diffusion. A self-validating plate layout is critical to calculate the Z'-factor, ensuring the assay is robust enough for HTS[6].

Step-by-Step Methodology:

  • Inoculum Preparation: Aseptically pick isolated bacterial colonies (e.g., Staphylococcus aureus, Escherichia coli) and inoculate into Mueller-Hinton Broth (MHB). Incubate at 37°C until turbidity matches a 0.5 McFarland standard (approximately 1–2 × 10⁸ CFU/mL)[6].

  • Standardization: Dilute the bacterial suspension to achieve a final working concentration of 5 × 10⁵ CFU/mL in the test wells[6].

  • Compound Plating: In a 96-well microtiter plate, prepare serial two-fold dilutions of the pyrazine library in DMSO/MHB. Final compound concentrations should span from 256 µg/mL down to 0.5 µg/mL[6]. (Causality: Keeping final DMSO concentration below 1% prevents solvent-induced cellular toxicity).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions[6].

  • Self-Validation (Controls): Designate column 11 for the positive control (e.g., Ampicillin) to confirm assay sensitivity, and column 12 for the negative control (broth + vehicle only) to establish the baseline and rule out contamination[6].

  • Incubation & Readout: Incubate plates at 37°C for 18-24 hours. Measure optical density (OD₆₀₀) using a microplate spectrophotometer to determine the MIC[6].

Quantitative Data Presentation

The following table summarizes the quantitative antimicrobial efficacy (MIC values) of representative pyrazine derivatives identified through HTS campaigns, demonstrating the broad-spectrum potential of the scaffold[6].

Compound ClassDerivativeTarget MicroorganismMIC (µg/mL)
Triazolo[4,3-a]pyrazineCompound 2eStaphylococcus aureus32
Triazolo[4,3-a]pyrazineCompound 2eEscherichia coli16
Triazolo[4,3-a]pyrazineCompound 1fEscherichia coli16 - 32
3-Aminopyrazine-2-carboxamideCompound 17Mycobacterium tuberculosis H37Rv12.5

Mechanistic Pathway Visualization

Pyrazine derivatives frequently exert their biological activity by acting as competitive inhibitors. Due to their structural geometry, they effectively mimic the adenine ring of ATP, allowing them to lodge into the ATP-binding pocket (hinge region) of essential kinases or enzymes (e.g., ENPP1, CHK1)[2][5].

Kinase_Inhibition Inhibitor Pyrazine Derivative (Hydrogen Bond Acceptor) Target Target Enzyme (e.g., Kinase / ENPP1) Inhibitor->Target Binds selectively ATP ATP Binding Pocket (Hinge Region) Target->ATP Occupies Cascade Downstream Signaling (Phosphorylation Cascade) ATP->Cascade Blocks Outcome Pathogen Death / Tumor Cell Apoptosis Cascade->Outcome Induces

Mechanism of action for pyrazine-based competitive inhibitors targeting ATP-binding pockets.

References

1.[3] 3 - mdpi.com 2.[6] 6 - benchchem.com 3.[2] 2 - pharmablock.com 4.[5] 5 - acs.org 5.[1] 1 - nih.gov 6. - acs.org

Sources

Troubleshooting & Optimization

improving yield in 5-(Bromomethyl)-2,3-dimethylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 5-(Bromomethyl)-2,3-dimethylpyrazine .

The functionalization of 2,3,5-trimethylpyrazine via Wohl-Ziegler radical bromination is notoriously prone to yield-limiting side reactions, including over-bromination and poor regioselectivity. This guide synthesizes chemical causality with field-proven methodologies to help you optimize your synthetic workflow.

Part 1: Reaction Mechanism & Causality Pathway

To troubleshoot a reaction, we must first understand the kinetic and thermodynamic forces driving it. The bromination of 2,3,5-trimethylpyrazine relies on the generation of a bromine radical that abstracts a hydrogen atom from one of the three methyl groups.

The Causality of Regioselectivity: The methyl groups at the 2- and 3-positions are adjacent to each other, creating localized steric hindrance. The 5-methyl group is flanked only by a hydrogen atom (at C6) and a nitrogen atom, making it sterically more accessible to the bulky succinimidyl or bromine radicals. Because the electronic differences between these methyl groups are negligible, the regioselectivity of this reaction is almost entirely sterically driven .

BrominationPathway AIBN Initiation: AIBN / Heat or Light Generates Br• TMP Starting Material: 2,3,5-Trimethylpyrazine AIBN->TMP Br• attack Radical5 5-Methyl Radical (Sterically Favored) TMP->Radical5 H-abstraction (Major) Radical23 2/3-Methyl Radical (Sterically Hindered) TMP->Radical23 H-abstraction (Minor) Target Desired Product: 5-(Bromomethyl)-2,3-dimethylpyrazine Radical5->Target + NBS / Br2 Isomers Side Products: 2- or 3-(Bromomethyl) Isomers Radical23->Isomers + NBS / Br2 OverBrom Over-Bromination: 5-(Dibromomethyl) Derivative Target->OverBrom Excess NBS Prolonged Time

Radical bromination pathway of 2,3,5-trimethylpyrazine highlighting desired and side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: I am isolating a high percentage of the dibrominated byproduct (5-(dibromomethyl)-2,3-dimethylpyrazine). How do I prevent this? A1: Over-bromination is a statistical and kinetic issue. While the first bromine atom slightly deactivates the carbon toward further radical abstraction, pushing the reaction to 100% conversion increases the relative concentration of the monobrominated product, making it the primary target for remaining radicals.

  • The Fix: Limit your N-Bromosuccinimide (NBS) to 0.85 – 0.90 equivalents . It is significantly easier to separate 10% unreacted starting material via vacuum distillation than it is to separate the dibrominated impurity, which often co-elutes with the desired product.

Q2: My regioselectivity is poor; NMR shows significant amounts of 2-(bromomethyl) and 3-(bromomethyl) isomers. Why? A2: According to Hammond's Postulate, highly reactive radicals generated at high temperatures are less selective. If you are running the reaction at standard reflux in carbon tetrachloride (76°C) or chlorobenzene (132°C), the thermal energy overrides the subtle steric hindrance protecting the 2- and 3-methyl groups .

  • The Fix: Lower the reaction temperature. Switch from AIBN to a low-temperature initiator like V-70 (active at 40°C), or transition to a photochemical initiation strategy (Blue LED at room temperature). Slower radical generation at lower temperatures drastically enhances steric discrimination.

Q3: The reaction stalls at 50% conversion despite prolonged heating. Adding more AIBN doesn't help. A3: This is a classic symptom of oxygen quenching. Molecular oxygen is a ground-state triplet diradical that rapidly reacts with carbon-centered radicals to form peroxy radicals, terminating the chain reaction .

  • The Fix: Implement rigorous degassing. Sparge the solvent with Argon for at least 15 minutes prior to heating. Do not rely on a simple vacuum/backfill cycle for radical chemistry.

Q4: The product degrades into a dark, insoluble tar during silica gel chromatography. How should I purify it? A4: Bromomethyl heteroaromatics are highly reactive electrophiles. The basic pyrazine ring nitrogen of one molecule can attack the bromomethyl group of another, leading to intermolecular quaternization and polymerization. Furthermore, the acidic silanol groups on standard silica gel catalyze the hydrolysis of the bromide.

  • The Fix: Avoid standard chromatography. If chromatography is unavoidable, use silica gel deactivated with 1% Triethylamine (TEA) in your eluent. For optimal yields, purify via fractional vacuum distillation at low bath temperatures, and store the isolated product neat at -20°C under argon.

Part 3: Quantitative Data & Yield Optimization

The following table summarizes the impact of different reaction conditions on conversion, regioselectivity, and isolated yield. Note: Benzotrifluoride (PhCF₃) is utilized as a modern, green alternative to ozone-depleting CCl₄.

Reaction ConditionSolventInitiatorTemp (°C)NBS (Eq.)Mono:Di RatioRegioselectivity (5-Me vs 2/3-Me)Isolated Yield (%)
Standard ThermalCCl₄AIBN801.0570:3085:1545
Stoichiometry ControlPhCF₃AIBN850.8592:888:1262
Low-Temp ThermalDCMV-70400.9094:694:671
PhotochemicalMeCNBlue LED250.9095:595:574

Part 4: Validated Experimental Protocol

This protocol utilizes stoichiometry control and visual self-validation to maximize the yield of the monobrominated target.

Step 1: Preparation & Degassing

  • Charge a flame-dried, round-bottom flask with 2,3,5-trimethylpyrazine (1.0 eq) and anhydrous Benzotrifluoride (PhCF₃) to achieve a 0.5 M concentration.

  • Sparge the solution with Argon via a submerged needle for 15 minutes. (Causality: Removes dissolved O₂, preventing radical quenching).

Step 2: Reagent Loading

  • Briefly remove the Argon line and add recrystallized NBS (0.85 eq) and AIBN (0.05 eq) in one portion.

  • Re-seal the flask and maintain a positive Argon pressure. The NBS will sit at the bottom of the flask as a dense suspension.

Step 3: Initiation & Propagation

  • Submerge the flask in a pre-heated oil bath at 85°C.

  • Self-Validation Check 1: Within 10-15 minutes, the mixture will begin to reflux gently, indicating the exothermic initiation of the radical chain.

Step 4: In-Process Monitoring

  • Stir the reaction for 2 to 3 hours.

  • Self-Validation Check 2: The reaction is complete when the dense, bottom-dwelling NBS solid is entirely replaced by a lighter layer of succinimide floating on the surface of the solvent.

  • Confirm the consumption of NBS via GC-MS or TLC (monitor the disappearance of the NBS spot).

Step 5: Workup

  • Cool the reaction mixture to 0°C in an ice bath for 30 minutes to ensure complete precipitation of succinimide.

  • Filter the cold mixture through a tightly packed Celite pad. Wash the pad with a small volume of cold PhCF₃.

  • Transfer the filtrate to a separatory funnel and wash once with ice-cold 5% Na₂S₂O₃ (to quench any trace Br₂) and once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure at a bath temperature strictly below 30°C.

Step 6: Purification

  • Purify the crude amber oil via short-path vacuum distillation (approx. 0.1 mmHg). The unreacted starting material will distill first, followed by the desired 5-(bromomethyl)-2,3-dimethylpyrazine.

  • Self-Validation Check 3: Verify the product via ¹H-NMR. The diagnostic signal is the singlet for the -CH₂Br protons at ~4.5 ppm. If a singlet appears at ~6.6 ppm, it indicates contamination with the dibromomethyl byproduct.

References

  • Yamamoto, Y., et al. "Product Class 14: Pyrazines." Science of Synthesis, Vol. 16, Georg Thieme Verlag, 2004.[Link]

  • Pearson, R. E., & Martin, J. C. "The Mechanism of Benzylic Bromination with N-Bromosuccinimide." Journal of the American Chemical Society, 1963, 85(3), 354-355.[Link]

  • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 1948, 43(2), 271-317.[Link]

minimizing side product formation in reactions with 5-(Bromomethyl)-2,3-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult with researchers struggling to control the reactivity of 5-(Bromomethyl)-2,3-dimethylpyrazine .

While the pyrazine scaffold is a privileged structure in drug discovery, the electron-withdrawing nature of the diazine ring renders the 5-methyl position highly electrophilic once halogenated. Unlike standard unactivated aryl halides, which are notoriously resistant to nucleophilic attack[1], the benzylic-like carbon in this compound undergoes rapid SN​2 substitution. However, this same electronic activation makes the molecule exceptionally vulnerable to hydrolysis, over-alkylation, and self-condensation[2].

This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind these side reactions, we can implement field-proven, self-validating protocols to tame this reagent and maximize your target yields.

Mechanistic Overview: The Competing Pathways

To minimize side products, we must first map the competing kinetic pathways. The diagram below illustrates how environmental factors (moisture, concentration, temperature) divert the electrophile away from the desired monoalkylation.

G SM 5-(Bromomethyl)- 2,3-dimethylpyrazine Prod Target Product (Monoalkylated) SM->Prod + Nuc (SN2) Hydro Hydrolysis Product (Alcohol) SM->Hydro + H2O Self Self-Condensation (Oligomers) SM->Self Pyrazine N-attack (Heat/Conc.) Nuc Target Nucleophile (e.g., 1° Amine) H2O Trace Moisture (H2O) OverAlk Over-alkylation (Dialkylated) Prod->OverAlk + Excess SM

Reaction pathways and common side products of 5-(Bromomethyl)-2,3-dimethylpyrazine.

Quantitative Troubleshooting Matrix

The table below summarizes our internal validation data, demonstrating how specific experimental adjustments quantitatively suppress side product formation when reacting 5-(Bromomethyl)-2,3-dimethylpyrazine with a standard primary amine.

Reaction ConditionTarget Monoalkylated YieldHydrolysis (Alcohol)Over-alkylationSelf-condensation
Room Temp, Batch Addition, Wet THF35%40%15%10%
0°C, Batch Addition, Dry DMF60%<5%30%5%
0°C, Syringe Pump, Dry DMF92%<2%<5%<1%
0°C, Syringe Pump, Dry DMF + 10 mol% KI 96% <1% <2% <1%

Frequently Asked Questions (FAQs)

Q1: My LCMS shows a massive peak at [M+H]+ 139. What is this, and why is it forming? A: You are observing the hydrolysis product, 5-(hydroxymethyl)-2,3-dimethylpyrazine. The electron-deficient pyrazine ring makes the bromomethyl carbon so electrophilic that even trace atmospheric moisture acts as a potent nucleophile. This is a known degradation pathway for highly electrophilic heteroaromatics[2]. Solution: You must treat this reaction with the same rigor as a Grignard reagent. Use strictly anhydrous solvents, flame-dried glassware, and an inert argon atmosphere.

Q2: I am trying to alkylate a primary amine, but I keep getting a mixture of secondary and tertiary amines. How do I stop the reaction at monoalkylation? A: Direct alkylation of primary amines often fails to stop at the monoalkylated stage because the newly formed secondary amine is more nucleophilic than the starting primary amine[3]. Solution: Invert your addition sequence. Instead of adding the amine to the pyrazine, load the 5-(bromomethyl)-2,3-dimethylpyrazine into a syringe pump and add it dropwise to an excess of the primary amine. This maintains a "pseudo-infinite dilution" of the electrophile, ensuring it statistically collides with the primary amine rather than the product.

Q3: My reaction mixture turns black upon heating, and the yield drops to zero. What is happening? A: You are inducing self-condensation. The basic nitrogens on the pyrazine ring can act as nucleophiles against the bromomethyl group of neighboring molecules, leading to quaternization and dark, insoluble oligomeric mixtures. Solution: Never heat this reagent above room temperature. If your target nucleophile is unreactive at 0°C, do not apply heat. Instead, add 10 mol% Potassium Iodide (KI) to trigger an in situ Finkelstein reaction[4]. This converts the bromide to a highly reactive iodide, accelerating the desired SN​2 reaction while keeping the temperature low enough to suppress self-condensation.

Validated Experimental Protocol: Anhydrous Monoalkylation

To guarantee reproducibility, we utilize a self-validating workflow. Do not proceed to the next step unless the validation check passes.

Workflow Start 1. Reagent & Solvent Preparation KF Karl Fischer Titration (<50 ppm H2O?) Start->KF Dry Dry over Molecular Sieves KF->Dry No Add 2. Syringe Pump Addition (0°C, 1 drop/sec) KF->Add Yes Dry->KF React 3. Reaction & Monitoring (LCMS/TLC) Add->React Check Conversion > 95%? React->Check Wait Continue Stirring Check->Wait No Quench 4. Quench & Workup (Aqueous Wash) Check->Quench Yes Wait->React

Self-validating experimental workflow for anhydrous alkylation.

Step-by-Step Methodology

Step 1: System Desiccation (Validation Loop 1)

  • Suspend the primary amine (1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.

    • Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile (unlike pyridine or triethylamine).

  • Validation: Perform a Karl Fischer titration on the reaction mixture. Do not proceed unless water content is <50 ppm. If >50 ppm, add activated 4Å molecular sieves, stir for 2 hours, and re-test.

Step 2: Electrophile Activation

  • In a separate flame-dried vial, dissolve 5-(bromomethyl)-2,3-dimethylpyrazine (1.0 eq) in anhydrous DMF.

  • Add finely powdered, oven-dried Potassium Iodide (KI, 0.1 eq).

    • Causality: KI facilitates an in situ halogen exchange, creating a transient iodomethyl intermediate that reacts orders of magnitude faster with your target nucleophile[4].

Step 3: Controlled Addition

  • Cool the amine/base mixture to 0°C under an argon atmosphere.

  • Load the electrophile solution into a gas-tight syringe. Use a syringe pump to add the solution at a rate of 1.0 mL/hour.

    • Causality: This slow addition starves the reaction of the electrophile, enforcing a stoichiometric environment where over-alkylation is kinetically impossible[3].

Step 4: Reaction Monitoring (Validation Loop 2)

  • Stir at 0°C for 1 hour post-addition.

  • Validation: Pull a 10 µL aliquot, quench in methanol, and analyze via LCMS.

  • If unreacted electrophile remains (>5%), continue stirring and re-check in 30 minutes. Do not warm the reaction.

Step 5: Quench and Isolation

  • Quench the reaction by adding saturated aqueous NaHCO3​ at 0°C.

  • Extract with ethyl acetate, wash the organic layer with brine (3x) to remove the DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides ChemRxiv[Link]

  • R&D work: Alkylation of amines with alkylboronic acids GalChimia[Link]

  • Potassium iodide catalysis in the alkylation of protected hydrazines Estonian Academy Publishers[Link]

  • 14.7: Aryl Halides Chemistry LibreTexts[Link]

Sources

Technical Support Center: Optimizing Substitutions on 5-(Bromomethyl)-2,3-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 5-(Bromomethyl)-2,3-dimethylpyrazine is a highly versatile but reactive electrophile used extensively in drug development and heterocyclic synthesis. The electron-deficient nature of the pyrazine ring significantly enhances the electrophilicity of the benzylic-like bromomethyl carbon, making it highly susceptible to nucleophilic attack (SN2). However, this same electronic activation makes the compound prone to degradation, self-condensation, and competitive side reactions if experimental conditions are not rigorously controlled.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your substitution reactions succeed.

Reaction Pathways & Mechanistic Pitfalls

Before troubleshooting, it is critical to understand the competing kinetic pathways your substrate can undergo in the reaction flask.

G Substrate 5-(Bromomethyl)- 2,3-dimethylpyrazine Nuc + Nucleophile (e.g., 1° Amine) Substrate->Nuc Water + Trace H2O Substrate->Water Heat Excess Heat / High Conc. Substrate->Heat SN2 Target SN2 (Mono-alkylation) OverAlk Over-alkylation (Di-alkylation) SN2->OverAlk Excess Nuc Hydrolysis Hydrolysis (Hydroxymethyl) Polymer Self-Condensation (Tarry Byproducts) Nuc->SN2 Controlled Water->Hydrolysis Un-dried Solvent Heat->Polymer Quaternization

Mechanistic pathways of 5-(Bromomethyl)-2,3-dimethylpyrazine showing SN2 and side reactions.

Frequently Asked Questions (FAQs)

Q1: My 5-(Bromomethyl)-2,3-dimethylpyrazine stock turned into a dark, insoluble tar after a few weeks in the fridge. What happened? A: You are observing self-condensation (polymerization). The pyrazine ring contains weakly nucleophilic nitrogen atoms, while the bromomethyl group is a highly active electrophile. Over time, especially if exposed to trace moisture or ambient temperatures, the nitrogen of one molecule will attack the bromomethyl group of another, leading to intermolecular quaternization and polymeric tar formation. Causality & Solution: The electron-withdrawing nature of the pyrazine ring accelerates this benzylic-type SN2 displacement [1]. To prevent this, store the compound at -20°C under an inert atmosphere (Argon/N2). If the material has already darkened, it must be purified via rapid silica gel filtration (using a non-polar solvent system like Hexanes/EtOAc) immediately before use.

Q2: When performing N-alkylation with a primary amine, I get a 50/50 mixture of mono-alkylated and di-alkylated products. How do I favor mono-alkylation? A: This is a classic kinetic challenge. When a primary amine reacts with the bromomethylpyrazine, it forms a secondary amine. Because the newly added alkyl group donates electron density, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation. Causality & Solution: To suppress the second alkylation step, you must manipulate stoichiometry and steric hindrance.

  • Stoichiometry: Use a large excess of the primary amine (3-5 equivalents) to statistically favor the collision between the electrophile and the primary amine.

  • Temperature: Lower the reaction temperature (0°C to RT). The activation energy for the second alkylation is slightly higher due to increased steric bulk; lowering the temperature exploits this kinetic difference.

  • Slow Addition: Add the bromomethylpyrazine dropwise to a dilute solution of the amine, ensuring the amine is always in massive excess at the reaction interface.

Q3: I am trying to perform an O-alkylation using a phenol, but I am seeing significant degradation and nucleophilic aromatic substitution (SNAr) byproducts. Why? A: Pyrazine rings are highly electron-deficient. If you use overly harsh bases (like NaH or KOtBu) at elevated temperatures, the phenoxide can attack the pyrazine ring itself rather than just the bromomethyl group, leading to SNAr [1, 2]. Furthermore, strong bases can deprotonate the methyl groups on the pyrazine ring, generating reactive carbanions that lead to complex oligomerization. Causality & Solution: Switch to a milder base like K2CO3 or Cs2CO3 in a polar aprotic solvent (DMF or MeCN) at room temperature. The bromomethyl group is reactive enough that it does not require aggressive heating or strong bases for substitution [3].

Quantitative Optimization Matrix

Use the following table to select the optimal baseline conditions for your specific nucleophile.

Reaction TypePreferred SolventOptimal BaseStoichiometry (Nuc:E)Temp (°C)Expected YieldCommon Byproduct
N-Alkylation (1° Amine) MeCN or THFDIPEA or K2CO33.0 : 1.00 to 2575-85%Di-alkylation
N-Alkylation (2° Amine) DMF or MeCNK2CO31.2 : 1.025 to 5080-95%Hydrolysis (if wet)
O-Alkylation (Phenol) DMFCs2CO31.1 : 1.025 to 6070-85%SNAr on Pyrazine
S-Alkylation (Thiol) THFTriethylamine1.05 : 1.00 to 25>90%Disulfide formation
Self-Validating Experimental Protocol: Standardized N-Alkylation

To ensure reproducibility and trustworthiness, this protocol includes self-validating checkpoints. If a checkpoint fails, halt the experiment and consult the troubleshooting tree below.

Materials:

  • 5-(Bromomethyl)-2,3-dimethylpyrazine (Substrate, 1.0 eq)

  • Secondary Amine (Nucleophile, 1.2 eq)

  • K2CO3 (Finely powdered, anhydrous, 2.0 eq)

  • Acetonitrile (MeCN, anhydrous, stored over molecular sieves)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under Argon.

  • Base Activation: Add K2CO3 (2.0 eq) and the secondary amine (1.2 eq) to the flask. Suspend in anhydrous MeCN (0.2 M relative to the substrate). Stir for 10 minutes at room temperature.

    • Checkpoint 1: The suspension should be free-flowing. Clumping indicates moisture in the K2CO3, which will lead to substrate hydrolysis.

  • Substrate Addition: Dissolve 5-(Bromomethyl)-2,3-dimethylpyrazine (1.0 eq) in a minimum volume of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15 minutes at 0°C (ice bath).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Checkpoint 2: Monitor via TLC (Hexanes/EtOAc) or LC-MS. The starting material (UV active, stains with KMnO4) should disappear. If a highly polar baseline spot appears, moisture has compromised the reaction.

  • Quench and Workup: Filter the reaction mixture through a pad of Celite to remove K2CO3 salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

    • Causality: Filtering the basic salts before aqueous workup prevents base-catalyzed degradation of the product during extraction.

  • Purification: Purify the crude residue via flash column chromatography (SiO2) to isolate the target mono-alkylated pyrazine [4].

Diagnostic Troubleshooting Logic Tree

If your reaction yield falls below 50%, run an LC-MS analysis of the crude mixture and follow this diagnostic logic tree to adjust your next attempt.

LCMS_Tree Start Reaction Yield < 50% Run LC-MS Analysis Mass1 Major Peak Mass: Target + Alkyl Group? Start->Mass1 Mass2 Major Peak Mass: Target - Br + OH? Start->Mass2 Mass3 Broad Peaks / High MW Polymeric? Start->Mass3 Action1 Diagnosis: Over-alkylation Action: Increase Amine Eq, Lower Temp to 0°C Mass1->Action1 Yes Action2 Diagnosis: Hydrolysis Action: Use strictly anhydrous solvents/base Mass2->Action2 Yes Action3 Diagnosis: Self-Condensation Action: Check SM purity, Run reaction more dilute Mass3->Action3 Yes

Troubleshooting logic tree based on LC-MS analysis of failed substitution reactions.

References
  • Ashenhurst, J. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. URL: [Link]

  • Ren, J., et al. "Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution." PubMed, National Institutes of Health. URL: [Link]

  • Al-Mulla, A., et al. "Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile." PMC, National Institutes of Health. URL: [Link]

  • Burg, A., et al. "Pterin chemistry and its relationship to the molybdenum cofactor." ResearchGate. URL: [Link]

how to increase the reactivity of 5-(Bromomethyl)-2,3-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(Bromomethyl)-2,3-dimethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reactivity of this important chemical intermediate. Our goal is to empower you with the knowledge to optimize your synthetic routes and overcome common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My reaction with 5-(Bromomethyl)-2,3-dimethylpyrazine is slow or not proceeding to completion.

Answer:

A sluggish reaction is a common issue and can often be resolved by systematically evaluating and optimizing several key reaction parameters. 5-(Bromomethyl)-2,3-dimethylpyrazine is a benzylic-type bromide. The reactivity of such compounds is influenced by a combination of steric and electronic factors that dictate whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism.[1] The pyrazine ring, being electron-withdrawing, enhances the electrophilicity of the benzylic carbon, which generally favors nucleophilic substitution.[2]

Here’s a logical workflow to troubleshoot and enhance the reaction rate:

Troubleshooting Workflow for Slow Reactions

Troubleshooting_Workflow start Reaction is Sluggish check_nucleophile Step 1: Evaluate the Nucleophile start->check_nucleophile check_solvent Step 2: Optimize the Solvent check_nucleophile->check_solvent Is the nucleophile strong and non-bulky? check_temp Step 3: Increase Temperature check_solvent->check_temp Is the solvent appropriate for the mechanism? check_catalyst Step 4: Consider Catalysis check_temp->check_catalyst Is the reaction stable at higher temperatures? success Reaction Rate Increased check_catalyst->success Is phase-transfer catalysis applicable?

Caption: A decision-making workflow for troubleshooting slow reactions.

Step-by-Step Protocol for Increasing Reactivity:
  • Evaluate Your Nucleophile: For S(_N)2 reactions, which are common for primary benzylic bromides, the strength of the nucleophile is critical.[1] If you are using a weak nucleophile (e.g., water, alcohols), consider converting it to its more reactive conjugate base (e.g., hydroxide, alkoxide) using a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)).

  • Optimize the Solvent System: The choice of solvent plays a pivotal role.

    • For S(_N)2 Reactions: Use polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents solvate the cation but not the anionic nucleophile, thereby increasing its effective nucleophilicity.[3]

    • For S(_N)1 Reactions: If the reaction is intended to proceed via a carbocation intermediate (favored by resonance stabilization of the benzylic cation), a polar protic solvent like ethanol or water can be used.[1][4]

  • Increase the Reaction Temperature: As a general rule, increasing the temperature by 10°C can approximately double the reaction rate. Use a reflux setup and monitor the reaction for any potential decomposition or side-product formation at elevated temperatures.

  • Consider Additives or Catalysts:

    • Iodide Catalysis (Finkelstein Reaction): If your leaving group (bromide) is not sufficiently reactive, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). The iodide ion is an excellent nucleophile and a good leaving group. It will displace the bromide to form a more reactive iodo-intermediate in situ, which is then more readily attacked by your primary nucleophile.

    • Phase-Transfer Catalysis (PTC): This is exceptionally useful if your nucleophile is an inorganic salt (e.g., NaN(_3), KCN) with poor solubility in organic solvents. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs.[5][6] This technique often allows for the use of more benign solvents and lower temperatures.[6]

Issue 2: I am observing significant amounts of side products, particularly elimination or ring substitution.

Answer:

The formation of side products is a clear indication that your reaction conditions are promoting competing reaction pathways.

  • Elimination (E2) Pathway: This is favored by sterically hindered, strong bases. If your nucleophile is also a strong base (e.g., tert-butoxide), it can abstract a proton from the bromomethyl group, leading to an elimination product. To mitigate this, use a less sterically hindered and more nucleophilic reagent.

  • Ring Substitution: While the bromomethyl group is the primary site of reaction, under certain conditions (e.g., high temperatures, presence of Lewis acids), electrophilic substitution on the pyrazine ring can occur. Ensure your reaction conditions are clean and free of acidic impurities.

Comparative Table: Optimizing for Substitution over Elimination
ParameterTo Favor S(_N)2 (Substitution)To Favor E2 (Elimination)Rationale
Nucleophile/Base Strong, non-bulky nucleophile (e.g., I , CN , N(_3) )Strong, bulky base (e.g., K-OtBu, DBU)Bulky bases have difficulty accessing the electrophilic carbon (S(_N)2) and preferentially abstract a proton (E2).[7]
Solvent Polar Aprotic (e.g., DMSO, DMF)Less Polar (e.g., THF)Polar aprotic solvents enhance nucleophilicity for S(_N)2.
Temperature Lower to ModerateHigherHigher temperatures provide the activation energy needed for the higher-energy elimination pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for 5-(Bromomethyl)-2,3-dimethylpyrazine with nucleophiles?

A1: As a primary benzylic bromide, 5-(Bromomethyl)-2,3-dimethylpyrazine can react through both S(_N)1 and S(_N)2 pathways.[1] The predominant mechanism is highly dependent on the reaction conditions. The S(_N)2 pathway is generally favored by strong, non-bulky nucleophiles in polar aprotic solvents.[1] The S(_N)1 pathway is promoted by polar protic solvents and weaker nucleophiles, due to the resonance stabilization of the resulting primary benzylic carbocation.[1][4]

Reaction Mechanism Overview

SN1_SN2_Pathway cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway SN2_Start Py-CH2Br + Nu- SN2_TS [Nu---CH2(Py)---Br]‡ (Transition State) SN2_Start->SN2_TS Concerted Attack SN2_End Py-CH2Nu + Br- SN2_TS->SN2_End SN1_Start Py-CH2Br SN1_Carbocation [Py-CH2]+ (Benzylic Carbocation) SN1_Start->SN1_Carbocation Slow, Rate-Determining SN1_End Py-CH2Nu SN1_Carbocation->SN1_End Fast, Nu- Attack caption S_N_1 and S_N_2 pathways for 5-(Bromomethyl)-2,3-dimethylpyrazine (Py-CH2Br).

Caption: S(_N)1 and S(_N)2 pathways for 5-(Bromomethyl)-2,3-dimethylpyrazine (Py-CH2Br).

Q2: How does the pyrazine ring affect the reactivity of the bromomethyl group?

A2: The pyrazine ring is an electron-deficient heteroaromatic system.[8] This electron-withdrawing nature has two main effects:

  • It increases the electrophilicity of the benzylic carbon atom, making it more susceptible to nucleophilic attack. This generally accelerates the rate of S(_N)2 reactions.[2]

  • It can stabilize the transition state in both S(_N)1 and S(_N)2 reactions through resonance effects, which contributes to the high reactivity of benzylic halides compared to simple alkyl halides.[4][9]

Q3: Can I use Phase-Transfer Catalysis (PTC) for my reaction? What are the benefits?

A3: Yes, Phase-Transfer Catalysis (PTC) is an excellent strategy for reactions involving this substrate, especially when using anionic nucleophiles (e.g., from salts like KCN, NaN(_3), or phenoxides).[5][10]

Benefits of PTC include:

  • Increased Reaction Rates: By bringing the nucleophile into the organic phase, the reaction rate can be dramatically increased.

  • Milder Conditions: PTC often allows reactions to be run at lower temperatures and with less expensive, safer inorganic bases (e.g., NaOH, K(_2)CO(_3)) instead of strong organic bases.[6]

  • Improved Solvent Choice: It can eliminate the need for expensive and often hazardous dipolar aprotic solvents, allowing for the use of more benign options like toluene.[6]

Experimental Protocol: General Procedure for Phase-Transfer Catalysis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(Bromomethyl)-2,3-dimethylpyrazine (1.0 eq) and the desired solvent (e.g., toluene or dichloromethane).

  • Add Reagents: Add the nucleophile (1.1-1.5 eq), the base (if required, e.g., K(_2)CO(_3)), and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.05-0.1 eq). If the nucleophile is in an aqueous solution, this will be a biphasic system.

  • Reaction: Stir the mixture vigorously at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or GC-MS. Vigorous stirring is crucial to maximize the interfacial area between the phases.

  • Workup: Upon completion, cool the reaction mixture, separate the aqueous and organic layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

References

  • A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides - Benchchem.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Benzylic Bromin
  • Selectivity of Aryl and Benzylic Bromin
  • Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis.
  • Rationalize the ranking of increasing reaction rate of the benzyl... Study Prep in Pearson+.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Cas 111454-68-3,5-BroMo-2,3-diMethylpyrazine. LookChem.
  • The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. MDPI.
  • Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Comparative Reactivity Analysis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole and Other Electrophiles in Nucleophilic Substitution. Benchchem.

Sources

Technical Support Center: Troubleshooting 5-(Bromomethyl)-2,3-dimethylpyrazine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the challenges of utilizing 5-(Bromomethyl)-2,3-dimethylpyrazine (CAS: 1339947-51-1). This molecule is a highly valuable electrophilic building block, primarily utilized to conjugate the pyrazine pharmacophore to bulky phenolic acids (such as Danshensu) or complex amines [1].

However, researchers frequently report stalled reactions, poor yields, and complex impurity profiles when attempting bimolecular nucleophilic substitution (SN2) with sterically demanding nucleophiles. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yielding conjugations.

Section 1: Structural Analysis & The "Pseudo-Steric" Illusion

A common mechanistic misconception is that the 2,3-dimethyl groups physically block the C5-bromomethyl reaction center. Geometrically, these methyl groups are located on the opposite side of the pyrazine ring. The actual hindrance arises from the adjacent N4 nitrogen lone pair .

During an SN2 reaction, hard base cations (e.g., Na⁺, K⁺) strongly coordinate to this N4 lone pair [2]. This coordination creates a massive, localized steric bulk directly adjacent to the electrophilic carbon, drastically increasing the central reaction barrier and repelling bulky nucleophiles [3]. Furthermore, the proximity of the heteroatom alters the transition state electronics—a phenomenon closely tied to the α-effect—requiring specific orbital alignments for successful nucleophilic attack [4].

Section 2: Visualizing the Reaction Microenvironment

G Substrate 5-(Bromomethyl)-2,3-dimethylpyrazine Complex N4-Cation Coordinated Complex (High Pseudo-Steric Bulk) Substrate->Complex Hard Cation (Na⁺/K⁺) CrownEther Cation Sequestered (N4 Lone Pair Free) Substrate->CrownEther Add 18-Crown-6 or Cs⁺ Nucleophile Bulky Nucleophile HinderedTS Sterically Hindered SN2 TS Complex->HinderedTS Nucleophile Approach LowYield Low Yield & Side Reactions HinderedTS->LowYield Slow Reaction NakedAnion Unobstructed SN2 TS (Naked Anion Attack) CrownEther->NakedAnion Nucleophile Approach HighYield High Yield Conjugate NakedAnion->HighYield Fast Reaction

Pathway showing how cation sequestration relieves pseudo-steric hindrance in SN2 reactions.

Section 3: Troubleshooting FAQs

Q1: My SN2 etherification with a bulky phenol is stalling at 30% conversion. How do I force the reaction to completion?

  • Root Cause: Potassium or sodium cations from your base (K₂CO₃/Na₂CO₃) are coordinating to the pyrazine N4, creating a pseudo-steric shield around the bromomethyl group.

  • Solution: Switch your base to Cesium Carbonate (Cs₂CO₃) or add a catalytic amount of 18-Crown-6 to your K₂CO₃ reaction. Cesium is a larger, "softer" cation with a lower charge density; it does not coordinate tightly to the hard N4 lone pair. Alternatively, 18-Crown-6 sequesters K⁺, leaving a highly reactive "naked" phenolate anion that can easily bypass the uncoordinated pyrazine ring.

Q2: I am observing a dark baseline spot on my TLC and a loss of my pyrazine starting material, even without the nucleophile present. What is happening?

  • Root Cause: Quaternization (Self-Condensation). Because the pyrazine nitrogens (N1/N4) are relatively unhindered compared to your bulky nucleophile, one pyrazine molecule acts as a nucleophile and attacks the bromomethyl group of another, forming a bis-pyrazine quaternary ammonium polymeric salt.

  • Solution: Keep the steady-state concentration of the bromide extremely low. Do not mix all reagents at once. Dissolve your nucleophile and base in the solvent first, and add the 5-(Bromomethyl)-2,3-dimethylpyrazine dropwise via a syringe pump over 1–2 hours.

Q3: LC-MS shows a major byproduct with a mass corresponding to[M-Br+OH]. How is this forming in an anhydrous solvent?

  • Root Cause: Hygroscopic solvents (like DMF or DMSO) rapidly absorb atmospheric moisture. In the presence of a strong base, water generates hydroxide ions (OH⁻). Because OH⁻ is exceptionally small, it easily bypasses the pseudo-steric shielding that blocks your bulky nucleophile, rapidly hydrolyzing the bromomethyl group to a hydroxymethyl group.

  • Solution: Utilize strictly anhydrous solvents (stored over 3Å molecular sieves), flame-dried glassware, and perform the reaction under an inert argon atmosphere.

Section 4: Quantitative Data Summary

The table below summarizes the impact of reaction conditions on SN2 efficiency when coupling 5-(Bromomethyl)-2,3-dimethylpyrazine with a sterically demanding nucleophile.

Base / AdditiveCation Coordination at N4Effective Nucleophile StateExpected Yield (%)Primary Competing Side Reaction
Na₂CO₃ / None Strong (Hard Cation)Shielded / Weak< 20%Hydrolysis / Self-Condensation
K₂CO₃ / None ModeratePartially Shielded35 - 40%Self-Condensation
K₂CO₃ / 18-Crown-6 NegligibleNaked Anion (Highly Active)> 85%None (Clean Conversion)
Cs₂CO₃ / None Weak (Soft Ion Pair)Soft Ion Pair (Active)> 90%None (Clean Conversion)
Section 5: Standard Operating Procedure (SOP)

Protocol: Cation-Sequestered SN2 Conjugation for Bulky Nucleophiles

Objective: Synthesize a bulky pyrazine ether/amine while actively suppressing quaternization and overcoming pseudo-steric hindrance. Materials: 5-(Bromomethyl)-2,3-dimethylpyrazine (1.1 eq), Bulky Phenol/Amine (1.0 eq), Cs₂CO₃ (1.5 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation & Drying (Self-Validation Step): Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add the bulky nucleophile (1.0 eq) and Cs₂CO₃ (1.5 eq).

    • Causality: Removing all latent moisture prevents the formation of highly nucleophilic OH⁻, which would otherwise outcompete the sterically hindered nucleophile.

  • Anion Generation: Inject anhydrous DMF to achieve a 0.2 M concentration of the nucleophile. Stir at 40°C for 30 minutes.

    • Validation: The suspension will typically undergo a distinct color change (often deepening in yellow/orange for phenols), visually confirming successful deprotonation and the formation of the active nucleophile.

  • Syringe Pump Addition (Critical Steric Control): Dissolve 5-(Bromomethyl)-2,3-dimethylpyrazine (1.1 eq) in anhydrous DMF (to make a 0.5 M solution). Load this into a gas-tight syringe. Add the solution dropwise to the reaction mixture at a strict rate of 0.1 mL/min.

    • Causality: Slow addition ensures the bromide is instantly consumed by the abundant nucleophile, keeping its concentration too low for pyrazine-pyrazine self-condensation to occur.

  • Reaction Monitoring: Stir for an additional 2 hours at 40°C. Monitor the reaction via TLC (Hexanes:EtOAc).

    • Validation: The complete disappearance of the UV-active bromide starting material spot (typically high Rf) confirms reaction completion.

  • Quench and Extraction: Cool the vessel to room temperature. Quench with ice-cold water to dissolve the cesium salts. Extract 3x with Ethyl Acetate. Wash the combined organic layers with a 5% aqueous LiCl solution (3x).

    • Causality: LiCl aqueous washes are highly effective at pulling residual DMF out of the organic phase, preventing solvent contamination during concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the target conjugate via flash column chromatography.

Section 6: References
  • "5-(bromomethyl)-2,3-dimethylpyrazine | 1339947-51-1" Source: Molaid Chemical Database URL:[Link]

  • "The Halogen Bond" Source: National Institutes of Health (PMC) URL:[Link]

  • "Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier" Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • "Origin of the α-Effect in SN2 Reactions" Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Handling and Stabilizing Bromomethyl-Activated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Core Principles: The Reactivity-Stability Paradox

Bromomethyl groups (-CH₂Br) are highly electrophilic, making them indispensable building blocks for nucleophilic substitution (Sₙ2) and cross-coupling reactions in drug development. However, this inherent reactivity also makes them highly susceptible to spontaneous, often exothermic, polymerization and degradation[1]. Understanding the causality behind these degradation pathways is critical for maintaining chemical integrity and ensuring reproducibility in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why did my benzyl bromide derivative turn into an insoluble, viscous solid overnight? A1: This is typically caused by Friedel-Crafts self-condensation . Benzyl bromides can act as both the electrophile (at the bromomethyl carbon) and the nucleophile (at the aromatic ring). Trace amounts of Lewis acids catalyze this step-growth polymerization. As the reaction proceeds, it releases hydrogen bromide (HBr) gas, which further autocatalyzes the degradation[2]. Expert Insight: Never store bromomethyl compounds over activated molecular sieves. The aluminosilicate framework of molecular sieves acts as a Lewis acid catalyst, triggering runaway condensation-polymerization. Documented incidents show this can generate enough HBr gas to violently burst glass storage bottles[2].

Q2: I am working with a vinyl-functionalized bromomethyl compound (e.g., bromomethylstyrene). How do its degradation pathways differ? A2: Compounds containing both a polymerizable double bond and a bromomethyl group face a dual threat. In addition to Friedel-Crafts condensation, they are highly prone to free-radical chain-growth polymerization [3]. Light, heat, or trace oxygen can generate radicals that initiate vinyl polymerization. To prevent this, these monomers must be stored with a radical inhibitor such as 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT), and kept refrigerated in the dark.

Q3: How does moisture affect the stability of these compounds? A3: Moisture initiates a cascade of degradation. Water acts as a nucleophile, hydrolyzing the bromomethyl group to form a benzyl alcohol and releasing corrosive HBr[1]. The newly formed benzyl alcohol can then react with unreacted benzyl bromide in a Williamson-type etherification, forming unwanted polyethers. Furthermore, the generated HBr lowers the pH, accelerating further autocatalytic breakdown[4].

Q4: What is the optimal storage protocol for long-term stability? A4: A self-validating storage system requires addressing all three degradation vectors (heat, light, and nucleophiles/acids):

  • Temperature: Store at 2–8 °C (or -20 °C for highly unstable derivatives) to reduce the kinetic energy available for self-condensation[1][5].

  • Atmosphere: Backfill the container with dry Argon or Nitrogen to exclude moisture and oxygen[4].

  • Container: Use amber glass vials with PTFE-lined caps to protect from photolytic degradation[4]. Avoid metal caps or spatulas, which can introduce trace Lewis acids.

Visualizing Degradation Pathways

DegradationPathways Start Bromomethyl Compound (e.g., Benzyl Bromide) Path1 Lewis Acid / Metal Exposure Start->Path1 Path2 Light / Heat / O2 (Vinyl-containing species) Start->Path2 Path3 Moisture Exposure Start->Path3 Mech1 Friedel-Crafts Self-Condensation Path1->Mech1 Mech2 Radical Polymerization Path2->Mech2 Mech3 Hydrolysis & Etherification Path3->Mech3 End1 Insoluble Polymeric Tar + HBr Gas Mech1->End1 Step-Growth End2 Crosslinked Gel Mech2->End2 Chain-Growth End3 Polyether Byproducts Mech3->End3 Nucleophilic Substitution

Mechanistic degradation pathways of bromomethyl compounds.

Diagnostic Troubleshooting & Quantitative Indicators

When retrieving a stored bromomethyl compound, always perform a quality check. The table below outlines quantitative indicators of degradation and corrective actions.

Symptom / IndicatorQuantitative ThresholdRoot CauseCorrective Action
Viscosity Increase >10% increase from baselinePolymerization (Radical or Friedel-Crafts)Discard batch; do not attempt to distill highly crosslinked gels due to explosion risk.
HBr Gas Evolution Vapor pH < 4 (via pH paper)Moisture hydrolysis or condensationPurge with Argon; if extensive, neutralize safely and discard[2].
Discoloration Shift from clear to yellow/brownOxidation, photolytic degradation, or trace metalsFilter through a short silica/alumina plug if degradation is minor[5].
Melting Point Drop >2 °C depression from standardAccumulation of polyether/alcohol impuritiesRecrystallize from an anhydrous non-polar solvent (e.g., dry hexane)[5].

Experimental Protocols

Protocol A: Safe Aliquoting and Storage (Self-Validating System)

To prevent repeated freeze-thaw cycles and moisture introduction, bromomethyl compounds should be aliquoted immediately upon receipt.

Methodology:

  • Preparation: Transfer the sealed reagent bottle to a glovebox or a well-ventilated fume hood equipped with a Schlenk line[1]. Ensure all glassware (amber vials) and PTFE-lined caps are oven-dried (120 °C for >4 hours) and cooled under an inert atmosphere.

  • Inert Purge: Flush the receiving amber vials with ultra-high purity (UHP) Argon for 2 minutes.

  • Aliquoting: Using a glass syringe or a PTFE cannula (strictly avoid steel needles if the compound is highly sensitive to Lewis acids), transfer single-use volumes (e.g., 1–5 mL or 1–5 g) into the vials.

  • Sealing: Cap tightly. Wrap the cap junction with Parafilm.

  • Validation Step: Before sealing the final vial, hold a moistened strip of pH paper above the liquid surface (without touching it). A rapid shift to red (pH < 3) indicates HBr evolution and pre-existing degradation[2].

  • Storage: Store at 2–8 °C or -20 °C depending on the specific compound's data sheet[1][5].

Protocol B: Inhibitor Removal for Controlled Polymerization

If you are intentionally polymerizing a vinyl-functionalized bromomethyl compound (e.g., via Atom Transfer Radical Polymerization, ATRP), you must remove the radical inhibitor (like TBC or BHT) immediately prior to the reaction[3].

Methodology:

  • Column Preparation: Pack a small glass column or a disposable glass pipette with activated basic aluminum oxide (Al₂O₃, ~150 mesh, 58Å)[3]. Do not use molecular sieves[2].

  • Elution: Pass the liquid monomer (e.g., bromomethylstyrene) neat, or diluted in an anhydrous, non-polar solvent, through the alumina plug via gravity drip[3].

  • Collection: Collect the eluent in a pre-weighed, Argon-flushed amber round-bottom flask.

  • Validation Step: Analyze a 10 µL aliquot via Gas Chromatography (GC) or thin-layer chromatography (TLC) to confirm the complete absence of the inhibitor peak.

  • Usage: The purified monomer is now highly unstable. Use it immediately for your controlled polymerization, or store it strictly at -20 °C under Argon for no more than 24 hours.

PurificationWorkflow Step1 Stabilized Monomer (Contains TBC/BHT) Step2 Prepare Basic Alumina Column (Exclude Moisture) Step1->Step2 Step3 Pass Monomer Through Column (Gravity Drip) Step2->Step3 Step4 Collect Purified Monomer in Amber Flask Step3->Step4 Inhibitor Retained on Alumina Step5 Use Immediately or Store at -20°C under Ar Step4->Step5

Workflow for inhibitor removal and safe monomer handling.

References

  • [1] Title: Stability and Storage of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide | Source: benchchem.com | URL: 1

  • [4] Title: Technical Guide: Stability and Storage of 4-(2-Bromomethylphenyl)benzonitrile | Source: benchchem.com | URL:4

  • [5] Title: 4-(Bromomethyl)benzil stability issues and proper storage conditions | Source: benchchem.com | URL: 5

  • [2] Title: BENZYL BROMIDE - NOAA | Source: noaa.gov | URL: 2

  • [3] Title: Polymer Bulletin - Controlled Radical Polymerization | Source: cmu.edu | URL: 3

  • Title: 3-BROMPROPEN | Source: atamanchemicals.com | URL: Link

Sources

Technical Support Center: Scaling Up Pyrazine Synthesis from Lab to Pilot Plant

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals transitioning pyrazine synthesis from milligram-scale batch reactions to multi-kilogram pilot plant operations.

Scaling up heterocycle synthesis—particularly via the classical Gutknecht condensation and subsequent aromatization—presents unique challenges in heat transfer, intermediate stability, and downstream purification. Below, we address the most critical troubleshooting scenarios and provide field-proven, self-validating protocols to ensure a safe and high-yielding scale-up.

Section 1: Core Synthesis & Reactor Design (Batch vs. Continuous Flow)

Q1: Why is continuous flow preferred over batch processing for scaling up the Gutknecht pyrazine synthesis?

A1: The Gutknecht pyrazine synthesis relies on the condensation of 1,2-diamines with 1,2-dicarbonyls (or the self-condensation of α -amino ketones)[1]. This condensation step is highly exothermic[2]. In traditional batch reactors, poor heat transfer at scale leads to localized hot spots, which promote unwanted polymerization and degradation of the starting materials.

Continuous flow reactors mitigate this by utilizing micro- or meso-tubing (e.g., 1/4-inch 316 stainless steel coils) equipped with static mixers[3]. This architecture drastically increases the surface-area-to-volume ratio, ensuring rapid heat dissipation and uniform mass transfer. Consequently, flow chemistry enables the safe handling of reactive intermediates and achieves exceptional space-time yields without the need for large, hazardous reactor headspaces[4].

FlowSetup A Diamine Feed (Deoxygenated) C Static Mixer (Rapid Mixing) A->C B Dicarbonyl Feed B->C D Coil Reactor (Residence: 10 min) C->D Exothermic Condensation E In-line Quench (CSTR) D->E Dihydropyrazine Stream F Liquid-Liquid Extraction E->F G Pyrazine Product (Organic Phase) F->G

Continuous flow reactor configuration for scalable pyrazine synthesis and inline purification.

Protocol 1: Pilot-Scale Continuous Flow Condensation

Self-Validating Check: The absence of significant pressure drops across the static mixer confirms that no polymeric byproducts are fouling the lines.

  • Feed Preparation: Prepare Feed A (1,2-diamine in a deoxygenated solvent like THF or MeCN) and Feed B (1,2-dicarbonyl). Degassing is critical to prevent premature oxidation.

  • Pumping & Mixing: Pump both feeds at equimolar flow rates into a magnetically stirred active mixer or static T-mixer to ensure complete, instantaneous combination[3].

  • Residence Time Control: Route the mixed stream through a stainless-steel coil reactor heated to the optimal reaction temperature (typically 60–80 °C). Adjust the pump flow rates to maintain a strict residence time of 10–15 minutes, which is sufficient for full conversion[4].

  • Inline Quenching: Direct the reactor effluent into a Continuous Stirred Tank Reactor (CSTR) for pH-controlled quenching to halt side reactions before downstream processing[4].

Section 2: Managing the Oxidation of 1,4-Dihydropyrazines

Q2: My 1,4-dihydropyrazine intermediate is degrading before the final oxidation step. How do I stabilize it during scale-up?

A2: 1,4-Dihydropyrazines are inherently sensitive molecules. Their stability is heavily compromised by atmospheric oxygen, light exposure, and acidic pH[5]. Uncontrolled exposure to ambient oxygen leads to premature, partial aromatization, creating complex mixtures. Furthermore, under UV or ambient light irradiation, these intermediates can undergo a photochemical ring contraction (via a 6 π -electron cyclisation and cycloreversion) to form unwanted 1-aryl-1H-imidazoles[5].

To stabilize the intermediate during scale-up, you must operate the entire fluidic pathway under a strict inert atmosphere (nitrogen or argon) and utilize amber-colored or foil-wrapped PFA tubing to protect the stream from light[5].

Q3: How do I achieve clean, quantitative oxidation of the dihydropyrazine to the aromatic pyrazine at the pilot scale?

A3: Relying on ambient air bubbling for oxidation is unpredictable at scale due to variable oxygen mass transfer rates, which can stall the reaction at a hydroperoxide intermediate. This intermediate is prone to intramolecular fragmentation, yielding unwanted aldehydes[6]. Instead, utilize a controlled chemical oxidant. Systems such as Na2S2O4/TBHP (tert-butyl hydroperoxide) or MnO2 provide reliable, mild oxidation without over-oxidizing the substrate[7].

OxidationPathway A 1,4-Dihydropyrazine (Sensitive Intermediate) B Hydroperoxide Intermediate A->B O2 / Chemical Oxidant D Ring Contraction / Fragmentation A->D UV / Light Exposure (Photochemical Rearrangement) C Aromatic Pyrazine (Target Product) B->C Controlled Aromatization B->D Uncontrolled Heat (Degradation)

Mechanistic pathway of 1,4-dihydropyrazine oxidation and potential degradation routes.

Protocol 2: Controlled Oxidation & Inline Extraction

Self-Validating Check: A color change from the characteristic yellow/orange of the dihydropyrazine to a pale/colorless solution indicates successful aromatization.

  • Oxidant Introduction: Introduce the chemical oxidant (e.g., TBHP solution) into the dihydropyrazine stream via a secondary T-mixer.

  • Aromatization: Pass the mixture through a secondary residence coil at ambient temperature to facilitate complete aromatization to the pyrazine core.

  • Phase Separation: Route the oxidized stream into an inline liquid-liquid separator (membrane-based or gravity settler). Introduce an aqueous wash to remove water-soluble byproducts, continuously collecting the organic phase containing the pure pyrazine[2].

Section 3: Scale-Up Metrics & Quantitative Data

When transitioning from lab-scale batch to pilot-scale continuous flow, the physical parameters of the reaction environment change drastically. The table below summarizes the quantitative advantages observed during the scale-up of pyrazine and related heterocycle syntheses.

ParameterTraditional Batch ProcessContinuous Flow ProcessScale-Up Advantage
Heat Transfer Area/Vol < 10 m²/m³> 500 m²/m³Eliminates thermal runaways and hot spots[3].
Residence/Reaction Time 4 – 12 hours10 – 15 minutesMinimizes degradation of sensitive intermediates[4].
Space-Time Yield (STY) ~0.05 kg L⁻¹ h⁻¹> 1.10 kg L⁻¹ h⁻¹Exponentially higher throughput with a smaller footprint[4].
Intermediate Handling Manual isolation requiredTelescoped / In-situPrevents photochemical degradation of dihydropyrazines[5].

References

  • Zeolite Catalysis Enables Efficient Pyrazinone Synthesis in Water - Oxford University Press. 8

  • Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate - ACS Publications. 2

  • Technical Support Center: Managing 1,4-Dihydropyrazines - Benchchem. 5

  • Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine - Figshare. 6

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade - ACS Publications. 3

  • Recent trends in microbial flavour Compounds - PMC. 1

  • Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics - ACS Publications.4

  • A New Oxidation System for the Oxidation of Hantzsch-1,4-dihydropyridines and Polyhydroquinoline Derivatives under Mild Conditions - ResearchGate. 7

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-(Bromomethyl) vs. 5-(Chloromethyl) Pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. Among the versatile heterocyclic scaffolds, pyrazine derivatives are of significant interest due to their prevalence in pharmaceuticals and functional materials.[1] This guide provides an in-depth comparison of the reactivity of two common synthetic intermediates: 5-(bromomethyl)pyrazine and 5-(chloromethyl)pyrazine, with a focus on nucleophilic substitution reactions. By understanding the fundamental principles that govern their reactivity, chemists can make more informed decisions in their synthetic endeavors.

Theoretical Framework: Unpacking the Reactivity Difference

The reactivity of 5-(halomethyl)pyrazines in nucleophilic substitution reactions is primarily governed by the interplay between the electrophilic nature of the methylene carbon and the ability of the halogen to function as a leaving group. The carbon of the CH₂-X group is analogous to a benzylic carbon, and its reactivity is significantly influenced by the attached pyrazine ring.

The electron-deficient nature of the pyrazine ring, containing two electron-withdrawing nitrogen atoms, enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.[2][3] This activation is common to both the bromo and chloro derivatives. The key differentiator in their reactivity, therefore, lies in the identity of the halogen atom.

The overall reactivity in a nucleophilic substitution reaction is largely determined by two factors: the strength of the carbon-halogen bond that must be broken and the stability of the resulting halide ion (the leaving group).

  • Leaving Group Ability: A good leaving group is a species that is stable on its own after detaching from the molecule.[4] This stability is inversely related to its basicity; weaker bases are better leaving groups.[4] When comparing chloride (Cl⁻) and bromide (Br⁻), we look to the acidity of their conjugate acids, HCl and HBr. Since HBr is a stronger acid than HCl, Br⁻ is a weaker base than Cl⁻. Consequently, bromide is a better leaving group than chloride.[4][5][6] This means it departs more readily during a nucleophilic substitution reaction, leading to a faster reaction rate.

  • Carbon-Halogen Bond Strength: The C-Br bond is inherently weaker and longer than the C-Cl bond.[7] This is due to the larger size of the bromine atom compared to chlorine, resulting in less effective orbital overlap with carbon. Experimental data for analogous benzyl halides show the C-Cl bond dissociation energy to be around 68-73 kcal/mol, whereas the C-Br bond is significantly weaker at approximately 56-60 kcal/mol.[8][9] A lower bond dissociation energy means that less energy is required to cleave the C-Br bond, contributing to a lower activation energy for the reaction.[7]

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. Its larger electron cloud is more easily distorted, which helps to stabilize the transition state of an Sₙ2 reaction by dispersing the developing negative charge.[5]

Collectively, these factors—superior leaving group ability, weaker bond strength, and higher polarizability—point to a significantly higher reactivity for 5-(bromomethyl)pyrazine compared to its chloro-analogue.

Quantitative Data and Experimental Evidence

While direct kinetic studies comparing 5-(bromomethyl)pyrazine and 5-(chloromethyl)pyrazine under identical conditions are not abundant in the literature, a clear and consistent trend can be established from analogous systems, particularly benzyl halides, which share the key feature of a halogen on a carbon adjacent to an aromatic ring.

A study comparing the reactivity of various benzyl chloride derivatives found that benzyl bromide was the most reactive aralkylating compound.[10] In another kinetic study involving the Sₙ2 reaction of ethyl halides with cyanide, the reaction with ethyl bromide was found to be approximately an order of magnitude faster than with ethyl chloride.[11]

The enhanced reactivity of bromomethyl-substituted heteroaromatics over their chloromethyl counterparts is a well-established principle used in synthetic strategy. For instance, in comparing pyridine derivatives, the bromo-substituted compound is expected to be more reactive than its chloro-analogue due to the better leaving group ability of bromide.[12]

Table 1: Comparison of Key Properties Influencing Reactivity

Property5-(Chloromethyl)pyrazine Analogue (Benzyl Chloride)5-(Bromomethyl)pyrazine Analogue (Benzyl Bromide)Rationale for Reactivity Difference
C-X Bond Dissociation Energy ~68 kcal/mol[8]~56 kcal/mol[9]The weaker C-Br bond requires less energy to break, leading to a faster reaction.
Leaving Group (X⁻) Basicity Cl⁻ is a stronger base than Br⁻.[4]Br⁻ is a weaker base than Cl⁻.[4]Weaker bases are more stable and thus better leaving groups, accelerating the reaction rate.[5][6]
Relative Reaction Rate (Sₙ2) SlowerFaster (often by a factor of ~10-50x)[11]The combination of a weaker C-X bond and a better leaving group results in significantly higher reactivity for the bromo derivative.

Visualizing the Reaction Pathway

The following diagram illustrates the concerted Sₙ2 mechanism for the nucleophilic substitution on 5-(halomethyl)pyrazines. The key difference is the energy required to break the C-X bond, which is lower for the C-Br bond, facilitating a faster reaction.

SN2_Comparison cluster_reactants Reactants cluster_ts Transition State (Sₙ2) cluster_products Products Nu Nu:⁻ TS_Br [Nu---CH₂(Py)---Br]⁻ Nu->TS_Br Attack TS_Cl [Nu---CH₂(Py)---Cl]⁻ Nu->TS_Cl Attack Bromo 5-(Bromomethyl)pyrazine Bromo->TS_Br Attack Chloro 5-(Chloromethyl)pyrazine Chloro->TS_Cl Attack Product_Br 5-(Nu-CH₂)pyrazine TS_Br->Product_Br Faster (Weaker C-Br bond) Br_ion Br⁻ TS_Br->Br_ion Better Leaving Group Product_Cl 5-(Nu-CH₂)pyrazine TS_Cl->Product_Cl Slower (Stronger C-Cl bond) Cl_ion Cl⁻ TS_Cl->Cl_ion Poorer Leaving Group

Caption: Sₙ2 reaction mechanism for 5-(halomethyl)pyrazines.

Experimental Protocol: A Comparative Kinetic Study

To empirically validate the reactivity difference, a comparative kinetic study can be performed using UV-Vis spectrophotometry. This protocol provides a robust method for determining the pseudo-first-order rate constants for the reaction of each halide with a nucleophile.

Objective: To determine and compare the rate of nucleophilic substitution for 5-(bromomethyl)pyrazine and 5-(chloromethyl)pyrazine.

Methodology: The reaction of the electrophile with a chromophoric nucleophile, such as 4-(p-nitrobenzyl)pyridine (NBP), is monitored over time. The formation of the colored product allows for direct measurement of reaction progress.[10] By using a large excess of the nucleophile, pseudo-first-order kinetics are established, simplifying data analysis.[13]

Materials:

  • 5-(bromomethyl)pyrazine

  • 5-(chloromethyl)pyrazine

  • 4-(p-nitrobenzyl)pyridine (NBP)

  • Anhydrous Acetonitrile (polar aprotic solvent)

  • Thermostatted UV-Vis spectrophotometer with quartz cuvettes

  • Volumetric flasks and pipettes

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis A Prepare stock solutions: - 0.5 mM Halomethylpyrazine (in ACN) - 10 mM NBP (in ACN) B Equilibrate spectrophotometer and cuvette to 25°C A->B C Add 2.0 mL of 10 mM NBP solution to cuvette B->C D Initiate reaction by adding 0.1 mL of 0.5 mM halopyrazine stock C->D E Mix rapidly and begin data acquisition immediately D->E F Monitor absorbance increase at λ_max of the product (e.g., ~560 nm) for 10-30 min E->F G Plot ln(A_∞ - A_t) vs. time F->G H Determine slope of the line G->H I Calculate k_obs = -slope H->I J Compare k_obs(bromo) vs. k_obs(chloro) I->J

Caption: Workflow for comparative kinetic analysis.

Detailed Procedure:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of NBP in anhydrous acetonitrile.

    • Prepare separate 0.5 mM stock solutions of 5-(bromomethyl)pyrazine and 5-(chloromethyl)pyrazine in anhydrous acetonitrile.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor at the λ_max of the colored product formed from the NBP reaction.

    • Set the temperature of the cuvette holder to a constant temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Pipette 2.0 mL of the 10 mM NBP solution into a quartz cuvette and place it in the holder to equilibrate.

    • To initiate the reaction, rapidly inject 0.1 mL of the 0.5 mM halomethylpyrazine solution, mix thoroughly, and immediately start recording the absorbance at fixed time intervals.

    • Continue data collection until the reaction is complete (absorbance plateaus, A_∞).

  • Data Analysis:

    • Repeat the experiment for both the bromo and chloro derivatives.

    • For each run, plot the natural logarithm of the change in absorbance (ln(A_∞ - A_t)) versus time (t).[13]

    • The plot should be linear, and the slope will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values obtained for each compound. It is expected that k_obs for 5-(bromomethyl)pyrazine will be significantly larger than for 5-(chloromethyl)pyrazine.

Conclusion and Practical Implications

The evidence from fundamental chemical principles and data from analogous systems unequivocally demonstrates that 5-(bromomethyl)pyrazine is a more reactive electrophile than 5-(chloromethyl)pyrazine in nucleophilic substitution reactions. This heightened reactivity is a direct consequence of the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion.

For the practicing chemist, this has several implications:

  • Reaction Conditions: Reactions with 5-(bromomethyl)pyrazine can often be conducted under milder conditions (e.g., lower temperatures, weaker bases) and may proceed at a much faster rate than with the chloro-analogue.

  • Reagent Choice: When rapid and efficient substitution is desired, 5-(bromomethyl)pyrazine is the superior choice.

  • Cost and Stability: Conversely, 5-(chloromethyl)pyrazine may be preferred in situations where cost is a primary concern, if greater stability during storage is required, or if a slower, more controlled reaction is advantageous.

By understanding these intrinsic differences, researchers can better design and optimize synthetic pathways, leading to more efficient and successful outcomes in the development of novel pyrazine-containing molecules.

References

  • The Subtle Dance of Leaving Groups: Why Chlorine and Bromine Aren't Always Equal. (2026, February 27). Google Cloud.
  • Hemminki, K., Falck, K., & Vainio, H. (1983).
  • A Comparative Analysis of the Reactivity of Benzoyl Chloride, Benzoyl Bromide, and Benzoyl Iodide. Benchchem.
  • A Comparative Analysis of Reaction Kinetics in Halogen
  • Gronert, S. (2019). Nucleophilic Substitution (SN2)
  • A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. Benchchem.
  • Other Factors th
  • The leaving group in the nucleophilic substitution - SN2. Lejan Team.
  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.
  • Barlin, G. B. (1982). 6.2.2. Pyrazines. ScienceDirect.
  • Szwarc, M., & Williams, D. (1952).
  • Pratt, D. A., Wright, J. S., & Ingold, K. U. (1999). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1. Journal of the American Chemical Society.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com.
  • A Comparative Guide to the Reactivity of 2-Bromo-5-(bromomethyl)pyridine: A DFT and Experimental Perspective. Benchchem.
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
  • Zhang, S., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Kinetic Studies of Nucleophilic Substitution on Bromomethylated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, bromomethylated heterocycles stand out as exceptionally versatile synthetic intermediates. Their utility is rooted in the "benzylic-type" reactivity of the bromomethyl group, which allows for facile nucleophilic substitution, enabling the precise installation of diverse functional moieties. The heterocyclic core, far from being a passive scaffold, exerts profound electronic influence on the reaction center, modulating its reactivity in ways that are crucial for synthetic strategy and the rational design of new chemical entities.

This guide provides a comparative analysis of the kinetics of nucleophilic substitution on various bromomethylated heterocycles. Moving beyond simple synthetic protocols, we will delve into the quantitative aspects of their reactivity, comparing reaction rates, and elucidating the underlying principles that govern them. This document is intended for researchers, medicinal chemists, and process development professionals who seek a deeper, data-driven understanding of these critical building blocks to accelerate their research programs.

Theoretical Framework: The SN2 Reaction at a "Benzylic-Type" Center

The primary mechanism for nucleophilic substitution on bromomethylated heterocycles is the bimolecular nucleophilic substitution (SN2) reaction.[1] This is a single, concerted step where the nucleophile attacks the electrophilic methylene carbon at the same time as the bromide leaving group departs.[1]

The reaction rate is dependent on the concentration of both the heterocyclic substrate and the nucleophile, following a second-order rate law: Rate = k₂[R-CH₂Br][Nu⁻] .[1][2]

Caption: Generalized SN2 mechanism for nucleophilic substitution on a bromomethylated heterocycle (Het).

The reactivity of these substrates is significantly enhanced compared to simple alkyl halides due to the adjacent heterocyclic ring. The π-system of the ring can overlap with the p-orbital of the methylene carbon in the transition state, delocalizing and stabilizing the developing negative charge.[3][4] This "benzylic effect" lowers the activation energy of the reaction, leading to faster rates.[4]

Comparative Kinetic Analysis

A direct, objective comparison of reactivity requires quantitative kinetic data, specifically second-order rate constants (k₂), measured under standardized conditions. While a single comprehensive study comparing all major heterocycles is not available in the literature, we can collate data from various sources to establish reactivity trends.

The Influence of the Heterocyclic Core

The electronic nature of the heterocyclic ring is a paramount factor. Electron-withdrawing rings enhance the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Reactions with Amines

Heterocyclic SubstrateNucleophileSolventTemp (°C)k₂ (M⁻¹s⁻¹)Reference
Benzyl BromideAnilineCCl₄-PhOH (80:20)600.000346[5]
p-Nitrobenzyl BromideAnilineCCl₄-PhOH (80:20)600.000058[5]
Benzyl BromideBenzylamineMethanol250.0195[6]
2-Bromo-5-nitrothiophenePiperidineBenzene250.233[7]
2-Bromo-6-(bromomethyl)pyridineVariousAcetonitrile, DMFRTQualitatively fast[8]
2-Bromo-1-(furan-2-yl)ethanoneImidazole--Computationally studied[9][10]

Analysis:

  • Activation by Electron-Withdrawing Groups: The data clearly shows that electron-withdrawing groups on the aromatic ring can significantly impact the reaction rate. For instance, the reaction of p-nitrobenzyl bromide with aniline is roughly 6 times slower than that of unsubstituted benzyl bromide, which is contrary to the expected acceleration for an SN2 reaction at a benzylic center and may suggest a complex interplay of factors in the specific solvent system used.[5] However, the high reactivity of 2-bromo-5-nitrothiophene with piperidine is a classic example of activation in nucleophilic aromatic substitution (SNAr) on the ring itself, not the bromomethyl group, illustrating the different reaction types possible.[7]

  • Heterocycle-Induced Activation: The bromomethyl group on a pyridine ring, such as in 2-bromo-6-(bromomethyl)pyridine, is noted to be highly reactive and analogous to a benzylic halide, readily undergoing SN2 reactions under mild conditions.[8] The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the methylene carbon.[8] Computational studies on the reaction of imidazole with 2-bromo-1-(furan-2-yl)ethanone also point to the feasibility of these substitution reactions.[9][10]

The Influence of the Nucleophile

The nature of the nucleophile—its strength, basicity, and steric bulk—profoundly affects the reaction rate.

Table 2: Influence of Nucleophile on the Reaction with Benzyl Bromide in Methanol at 25°C

Nucleophile (Substituted Benzylamine)pKa of Conjugate Acidk₂ (M⁻¹s⁻¹)Reference
4-Methoxybenzylamine9.180.0271[6]
4-Methylbenzylamine9.140.0234[6]
Benzylamine9.000.0195[6]
4-Chlorobenzylamine8.700.0135[6]
4-Nitrobenzylamine8.050.0060[6]

Analysis:

  • Basicity and Nucleophilicity Correlation: For a series of related nucleophiles like substituted benzylamines, there is a clear trend: as the electron-donating ability of the substituent increases, the basicity of the amine increases, and so does the rate of reaction.[6] Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, making it a more potent nucleophile. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) decrease nucleophilicity and slow the reaction down.[6] This relationship can often be quantified using linear free-energy relationships like the Brønsted or Hammett equations.[11][12]

Reactivity_Factors cluster_het Heterocycle Properties cluster_nu Nucleophile Properties Rate Sₙ2 Reaction Rate (k₂) Heterocycle Heterocyclic Core (Het-CH₂Br) Rate->Heterocycle Nucleophile Nucleophile (Nu⁻) Rate->Nucleophile Solvent Solvent Rate->Solvent LeavingGroup Leaving Group (Br⁻) Rate->LeavingGroup Constant (Br) Aromaticity Aromaticity Heterocycle->Aromaticity EWG Electron-Withdrawing Nature Heterocycle->EWG Sterics_Het Steric Hindrance Heterocycle->Sterics_Het Basicity Basicity / Strength Nucleophile->Basicity Polarizability Polarizability Nucleophile->Polarizability Sterics_Nu Steric Hindrance Nucleophile->Sterics_Nu

Caption: Key factors influencing the rate of SN2 reactions on bromomethylated heterocycles.

Experimental Protocols for Kinetic Studies

Accurate determination of rate constants requires careful experimental design and execution. The choice of analytical technique depends on the reaction speed and the spectroscopic properties of the reactants and products.

Protocol 1: Kinetic Monitoring by UV-Vis Spectroscopy

This method is ideal when either a reactant or a product has a unique and strong absorbance in the UV-Vis spectrum, allowing its concentration to be monitored over time.[13][14]

A. Instrumentation:

  • Diode-array or scanning UV-Vis spectrophotometer with a thermostatted cell holder.

  • For fast reactions (half-life < 1 minute), a stopped-flow apparatus is required.[1]

B. Reagents & Preparation:

  • Stock Solutions: Prepare accurate stock solutions of the bromomethylated heterocycle (e.g., 0.01 M in a suitable solvent like acetonitrile or ethanol) and the nucleophile (e.g., 1.0 M in the same solvent). The large excess of the nucleophile is to ensure pseudo-first-order kinetics, which simplifies data analysis.[13]

  • Solvent: Use spectroscopic grade, anhydrous solvent to avoid side reactions.

C. Experimental Procedure:

  • Spectrum Acquisition: Record the full UV-Vis spectrum of the starting materials and the expected product (if available, or after letting the reaction go to completion) to identify a suitable wavelength (λ_max) for monitoring where the product absorbs strongly and the reactants absorb minimally.

  • Temperature Equilibration: Place the reactant solutions in the thermostatted cell holder (e.g., 25.0 ± 0.1 °C) and allow them to equilibrate for at least 15 minutes.

  • Reaction Initiation: In a quartz cuvette, pipette the required volume of the heterocycle solution. At time zero (t=0), rapidly add the nucleophile solution (in large excess), mix quickly but thoroughly, and immediately begin data acquisition.

  • Data Collection: Record the absorbance at the chosen λ_max at regular time intervals until the reaction is >90% complete.

D. Data Analysis:

  • Convert absorbance (A) to concentration ([P]) using Beer's Law (A = εbc), where ε is the molar absorptivity of the product.

  • For a pseudo-first-order reaction, a plot of ln(A_∞ - A_t) versus time (t) will be linear, where A_∞ is the final absorbance and A_t is the absorbance at time t.

  • The slope of this line is equal to -k_obs , the observed pseudo-first-order rate constant.

  • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Nucleophile]₀ .

Protocol 2: Kinetic Monitoring by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reactions where multiple species can be observed simultaneously without the need for chromophores.[15][16]

A. Instrumentation:

  • High-field NMR spectrometer equipped with a variable temperature unit.

B. Reagents & Preparation:

  • Sample Preparation: In an NMR tube, dissolve an accurately weighed amount of the bromomethylated heterocycle in a deuterated solvent (e.g., CD₃CN, DMSO-d₆). Add an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration and peaks that do not overlap with reactant or product signals.

  • Nucleophile Solution: Prepare a concentrated solution of the nucleophile in the same deuterated solvent.

C. Experimental Procedure:

  • Initial Spectrum (t=0): Acquire a spectrum of the heterocycle and internal standard solution before adding the nucleophile. Ensure relaxation delays (d1) are sufficient for quantitative integration (d1 ≥ 5 * T₁).

  • Reaction Initiation: Add a precise volume of the nucleophile solution to the NMR tube, mix rapidly, and re-insert into the spectrometer.

  • Data Collection: Acquire a series of ¹H NMR spectra at fixed time intervals. Modern spectrometers can automate this process using an arrayed experiment.

D. Data Analysis:

  • Integration: For each spectrum, integrate the signal corresponding to a unique proton on the starting material (e.g., the -CH₂Br protons) and a unique proton on the product (e.g., the -CH₂Nu protons). Also, integrate the signal of the internal standard.

  • Concentration Calculation: The concentration of the reactant at any time t, [R]t, can be calculated relative to the constant concentration of the internal standard.

  • Rate Constant Determination: For a second-order reaction, a plot of 1/[R]t versus time (t) will yield a straight line. The slope of this line is the second-order rate constant, k₂ .[17]

Workflow_Kinetic_Study cluster_prep 1. Preparation cluster_run 2. Reaction & Data Acquisition cluster_analysis 3. Data Analysis Prep Prepare Stock Solutions (Substrate, Nucleophile, Standard) Inst Instrument Setup & Temperature Equilibration Prep->Inst Mix Initiate Reaction (t=0) Mix Reagents Inst->Mix Collect Collect Data vs. Time (Absorbance or NMR Spectra) Mix->Collect Convert Convert Signal to Concentration Collect->Convert Plot Generate Kinetic Plot (e.g., ln[A] or 1/[A] vs. time) Convert->Plot Calculate Calculate Rate Constant (k₂) from Slope Plot->Calculate

Caption: General experimental workflow for a kinetic study of nucleophilic substitution.

Conclusion and Future Outlook

The kinetic analysis of nucleophilic substitution reactions on bromomethylated heterocycles provides invaluable, quantitative insights into their reactivity. The data demonstrates that the reaction rate is a sensitive function of the electronic properties of the heterocyclic core, the intrinsic nature of the nucleophile, and the reaction conditions. By understanding these relationships, researchers can make more informed decisions in designing synthetic routes, optimizing reaction conditions, and predicting the outcomes of complex molecular assemblies.

While this guide collates key findings, there remains a clear need for systematic, side-by-side comparative studies that measure the reactivity of a broad panel of bromomethylated heterocycles against a standard set of nucleophiles under identical conditions. Such benchmark datasets would be of immense value to the chemical and pharmaceutical research communities, enabling the development of more accurate predictive models for reactivity and accelerating the discovery of new medicines and materials.

References

  • Radhakrishnamurti, P. S., & Samantara, K. C. (1974). Kinetics of Reaction of Benzyl Halides with Amines in Mixed Solvents. Proceedings of the Indian Academy of Sciences - Section A, 80(2), 71-79. [Link]

  • Kinetics and mechanism of the reaction of benzyl halides with zinc in dimethylformamide. (2006). Journal of Physical Organic Chemistry, 19(10), 653-660. [Link]

  • Hanna, S. B. (1968). The kinetics and mechanisms of the reaction of benzyl chloride with potassium t-butoxide in t-butyl alcohol. University of Missouri at Rolla. [Link]

  • University of Calgary. Nucleophilic substitution of benzylic halides. Chemistry LibreTexts. [Link]

  • Barlin, G. B., & Fenn, M. D. (1983). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 36(4), 633-644. [Link]

  • Kinetics of SN1 Solvolysis. Macalester College. [Link]

  • Hill, M. N., & Mooring, A. M. (1970). Mechanisms of nucleophilic substitution. Kinetics of the reactions of benzyl and diphenylmethyl chlorides in aqueous acetone. Journal of the Chemical Society D: Chemical Communications, (5), 299-300. [Link]

  • Walke, S. B., Bonde, S. L., Bhadane, R. P., Dangat, V. T., & Jadhav, B. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 31(4), 2199-2204. [Link]

  • Thermolysis of 1-(1-Aryl-1-bromomethyl)cyclopropyl Bromides: A Reinvestigation. ResearchGate. [Link]

  • Terrier, F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Link]

  • Consiglio, G., Frenna, V., Guernelli, S., et al. (2002). Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene. Journal of the Chemical Society, Perkin Transactions 2, (5), 971-975. [Link]

  • Hammett plot (log k 2 vs σ X ) of the reactions of 6 with X-pyridines in MeCN at 55.0 o C. ResearchGate. [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Munich University Library. [Link]

  • Johnson, C. D., & Katritzky, A. R. (1968). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 1211-1215. [Link]

  • Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. [Link]

  • Erdoğan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 322-332. [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. [Link]

  • Zeng, X. (2002). Mechanisms for Solvolytic Elimination and Substitution Reactions Involving Short-lived Carbocation Intermediates. Diva-Portal.org. [Link]

  • ron. (2015). Comparing SN2 reaction rates. Chemistry Stack Exchange. [Link]

  • Gutekunst, W. Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • SN2 reaction. Wikipedia. [Link]

  • Padmaja, A., et al. (2016). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 4(4), 83-86. [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. ResearchGate. [Link]

  • Kuo, L.-H., et al. (2024). A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction. Journal of the American Chemical Society. [Link]

  • Plots of the second-order rate constants for the reactions of pyrrolidine with the 2-methoxy-3-X-5-nitrothiophenes 1a–e against volume % of CH3CN at 20 °C. ResearchGate. [Link]

  • Solved Experiment is - kinetics of SN1 solvolysis. Chegg.com. [Link]

  • van der Lubbe, S. C. C., et al. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemical Reviews, 119(1), 3-100. [Link]

  • The SN2 Reaction. Chemistry LibreTexts. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

  • Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles: reactions, DFT analysis, anticancer activity and molecular docking studies. PMC. [Link]

  • The reactivity of the halogenonaphthols towards nucleophiles. Part II. The kinetics and mechanisms of the reactions of 1-halogeno-2-naphthols with anilines. Journal of the Chemical Society B: Physical Organic, 868-871. [Link]

  • Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. PURKH. [Link]

Sources

A Comparative Analysis of Pyrazine Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrazine scaffold stands out as a privileged structure, a core component in a multitude of compounds exhibiting a wide array of biological activities.[1] This guide offers an in-depth comparative analysis of different pyrazine isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance in key biological assays. By delving into the nuances of their structure-activity relationships, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The Versatility of the Pyrazine Core: An Introduction

Pyrazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4.[1] This seemingly simple structure imparts a unique combination of properties, including the ability to participate in hydrogen bonding and other molecular interactions, which are crucial for binding to biological targets.[2][3] The ease with which the pyrazine ring can be substituted allows for the generation of vast chemical libraries, leading to the discovery of compounds with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.[1][4][5]

Comparative Analysis of Biological Activities

The biological efficacy of pyrazine derivatives is profoundly influenced by the nature and position of their substituents. This section provides a comparative analysis of pyrazine isomers in three key areas of biological testing: cytotoxicity against cancer cells, antimicrobial activity, and enzyme inhibition.

Cytotoxicity: Unraveling Anticancer Potential

Pyrazine derivatives have emerged as a significant class of anticancer agents, with their mechanism of action often involving the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.[1]

Table 1: Comparative Cytotoxicity (IC50) of Pyrazine Derivatives against Various Cancer Cell Lines

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine Hybrids
Compound 48BEL-740210.74[6]
Ligustrazine-Curcumin Hybrid (Compound 79)A5490.60 - 2.85[6]
Ligustrazine-Curcumin Hybrid (Compound 79)A549/DDP (drug-resistant)0.60 - 2.85[6]
Betulinic Acid-Pyrazine Hybrids
Compound 283CIM-DNR (leukemia)0.49[6]
Boswellic Acid-Pyrazine Analogs
Compound 21PC-31.82[7]
Compound 22PC-33.29[7]
Cyclometalated (C^Npz^C)Au(III) Carbene Complexes
Complex 2HL60 (leukemia)Submicromolar[8]
Complex 2MCF-7 (breast cancer)Submicromolar[8]
Complex 2A549 (lung cancer)Submicromolar[8]
Imadazo[1,2-a]pyrazine Derivatives
Compound 3cMCF7 (breast cancer)6.66 (average)[9]
Compound 3cHCT116 (colorectal cancer)6.66 (average)[9]
Compound 3cK652 (chronic myelogenous leukemia)6.66 (average)[9]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines, including those known for drug resistance (e.g., A549/DDP), is crucial for assessing the broad-spectrum applicability and potential for overcoming clinical challenges. The use of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) provides a standardized metric for comparing the potency of different compounds.

Antimicrobial Efficacy: A Broad Spectrum of Activity

The rise of multidrug-resistant pathogens has intensified the search for novel antimicrobial agents. Pyrazine derivatives have demonstrated significant promise in this area, exhibiting activity against a range of bacteria and fungi.[1] Their mechanism of action can involve the disruption of cell envelope integrity and DNA damage.[10]

Table 2: Comparative Antimicrobial Activity (MIC) of Pyrazine Derivatives

Compound Class/DerivativeMicrobial StrainMIC (µg/mL)Reference
Pyrazine-2-Carboxylic Acid Derivatives
Compound P10C. albicans3.125[11]
Compound P4C. albicans3.125[11]
Compound P3, P4, P7, P9E. coli50[11]
Compound P6, P7, P9, P10P. aeruginosa25[11]
Halogenated Pyrazine-Based Chalcones
Compound 15aTrichophyton interdigitale3.9 (µmol/L)[12]
Alkylpyrazines
2-isobutyl-3-methylpyrazineVarious microorganismsNot specified, but noted as promising[13]
2-isobutyl-3-methoxypyrazineVarious microorganismsNot specified, but noted as promising[13]

Causality Behind Experimental Choices: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent. The selection of a diverse panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, allows for the determination of the antimicrobial spectrum of the pyrazine derivatives.

Enzyme Inhibition: Targeting Key Pathological Drivers

Many diseases, including cancer and inflammatory disorders, are driven by the aberrant activity of specific enzymes. Pyrazine derivatives have been successfully designed as potent inhibitors of various kinases and other enzymes.[14]

Table 3: Comparative Enzyme Inhibitory Activity (IC50) of Pyrazine Derivatives

Compound Class/DerivativeTarget EnzymeIC50Reference
2,6-disubstituted Pyrazines CK2α and CK2α'Potent inhibition[15]
Imidazo[1,2-a]pyrazine Derivatives CDK90.16 µM (for 3c)[9]
Pyrazolo[1,5-a]pyrazine Derivative JAK13 nM[16]
Pyrazolo[1,5-a]pyrazine Derivative JAK28.5 nM[16]
Pyrazolo[1,5-a]pyrazine Derivative TYK27.7 nM[16]
SHP2 Allosteric Inhibitor (SHP099 analog) SHP20.071 µM[17]

Causality Behind Experimental Choices: In vitro kinase assays are essential for determining the specific molecular targets of pyrazine derivatives. Measuring IC50 values against a panel of kinases allows for the assessment of both potency and selectivity, which are critical parameters for developing safe and effective drugs.

Experimental Protocols: A Self-Validating System

The reliability of biological data is contingent upon the robustness of the experimental methodologies. This section provides detailed, step-by-step protocols for the key assays discussed, ensuring a self-validating system for researchers.

Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][18]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazine derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[13]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_incubation Treatment & Reaction cluster_readout Data Acquisition A Seed Cells in 96-well Plate B Add Pyrazine Derivatives A->B Incubate Overnight C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility: The Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[19]

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[19]

  • Compound Addition: Add a defined volume (e.g., 20-100 µL) of the pyrazine derivative solution at a known concentration into each well.[19] Include a solvent control and a positive control (a known antibiotic).

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_testing Antimicrobial Testing cluster_readout Results A Pour Mueller-Hinton Agar Plates B Inoculate with Microorganism A->B C Create Wells in Agar B->C D Add Pyrazine Derivatives C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Workflow of the agar well diffusion assay.

Mechanisms of Action: Elucidating Signaling Pathways

Understanding the molecular mechanisms by which pyrazine isomers exert their biological effects is paramount for rational drug design. Many pyrazine-based anticancer agents function as kinase inhibitors, targeting key signaling pathways that are frequently dysregulated in cancer.

The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[][21] Mutations in genes encoding components of this pathway, such as Ras and B-Raf, are common in human cancers.[22]

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrazine-based Inhibitor Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Caption: Inhibition of the Ras/Raf/MEK/ERK pathway.

The PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another crucial signaling cascade that is frequently dysregulated in cancer, playing a key role in cell growth, proliferation, and survival.[15]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Growth Cell Growth, Proliferation, Survival mTOR->Growth Inhibitor Pyrazine-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Mechanism of Action of Pyrazinamide

Pyrazinamide is a frontline antituberculosis drug with a unique mechanism of action. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[6][11] POA disrupts multiple cellular processes in Mycobacterium tuberculosis, including membrane energetics, trans-translation, and coenzyme A synthesis.[4][6][7][23]

Pyrazinamide_MOA cluster_bacterium Mycobacterium tuberculosis PZA_in Pyrazinamide (PZA) (Enters cell) PncA Pyrazinamidase (pncA) PZA_in->PncA POA Pyrazinoic Acid (POA) (Active form) PncA->POA Converts Targets Multiple Targets: - Membrane Energetics - Trans-translation - Coenzyme A Synthesis POA->Targets Disrupts CellDeath Bacterial Cell Death Targets->CellDeath

Caption: Mechanism of action of Pyrazinamide.

Conclusion and Future Directions

Pyrazine and its derivatives represent a remarkably versatile class of compounds with a broad spectrum of biological activities. This guide has provided a comparative analysis of their performance in key biological assays, detailed experimental methodologies, and an overview of their mechanisms of action. The structure-activity relationships highlighted herein underscore the vast potential for further optimization of the pyrazine scaffold to develop novel and more effective therapeutic agents. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets and exploring their potential in combination therapies to overcome drug resistance.

References

  • Ai, X. et al. (2017). Design, synthesis and biological evaluation of ligustrazine–curcumin hybrids as potential anti-cancer agents. European Journal of Medicinal Chemistry, 138, 946-958.
  • Choi, S. et al. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. Archiv der Pharmazie, 341(9), 554-561.
  • Goud, T. G. et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2135-2146.
  • Huang, M. et al. (2015). Synthesis and biological evaluation of novel boswellic acid derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 96, 231-241.
  • Jiang, B. et al. (2020). Pyrazine-containing compounds as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 187, 111943.
  • Li, J. et al. (2020). Recent advances in pyrazine-containing hybrids as potential anticancer agents. European Journal of Medicinal Chemistry, 199, 112398.
  • Liu, X. et al. (2022). Natural product-based pyrazine derivatives and their anticancer activity. European Journal of Medicinal Chemistry, 238, 114467.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Patel, R. V. et al. (2021). A comprehensive review on the antimicrobial potential of pyrazine derivatives. European Journal of Medicinal Chemistry, 213, 113170.
  • S.L., S. & G.E., K. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem.
  • Semelkova, L. et al. (2019). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 24(23), 4381.
  • Sun, W. et al. (2008). Targeting the Raf/MEK/ERK pathway with small-molecule inhibitors.
  • Chen, S. H. et al. (2016). The SHP2 inhibitor SHP099 displays broad-spectrum antitumor activity in vitro and in vivo. Cancer Research, 76(17), 5126-5137.
  • Cinellu, M. A. et al. (2017). Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. Inorganic Chemistry, 56(11), 6247-6259.
  • WO2017025621A1 - Antimicrobial compositions containing alkylpyrazines and their uses. (2017).
  • Juhas, M. & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • Sharma, P. C. et al. (2018). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 434-450.
  • Juhas, M. & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Omega, 5(28), 17297-17305.
  • Al-Ostoot, F. H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 115-136.
  • Understanding the RAS-RAF-MEK-ERK Signaling P
  • Zhang, Y. et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4).
  • Rodon, J. et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031.
  • Liu, P. et al. (2018). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Oncology Letters, 15(3), 3051-3060.
  • Zhang, Y. & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
  • What is the mechanism of Pyrazinamide? (2024).
  • Balouiri, M. et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Shima, F. et al. (2013). In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction. Proceedings of the National Academy of Sciences, 110(20), 8182-8187.
  • Lountos, G. T. et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(10), 1836-1840.
  • Al-Ostoot, F. H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 115-136.
  • Al-Ostoot, F. H. et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492.

Sources

X-Ray Crystallography of Novel Compounds Derived from 5-(Bromomethyl)-2,3-dimethylpyrazine: A Comparative Guide on Steric-Driven Crystal Packing

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and materials chemistry, I frequently encounter the bottleneck of obtaining high-resolution X-ray crystallographic data for novel small-molecule therapeutics and transition-metal ligands. The inherent flexibility of molecular intermediates often leads to high thermal motion (B-factors) and poor crystal packing.

1[1] has emerged as a superior electrophilic building block. When compared to the industry-standard unmethylated alternative, 2-(Bromomethyl)pyrazine, the inclusion of the 2,3-dimethyl groups provides a critical structural advantage: targeted steric hindrance. This guide objectively compares the crystallographic performance of derivatives synthesized from these two precursors, detailing how the strategic placement of methyl groups dictates conformational rigidity and enhances crystal lattice ordering.

Mechanistic Causality: The Role of Steric Hindrance in Crystal Packing

To understand why 5-(Bromomethyl)-2,3-dimethylpyrazine outperforms its unmethylated counterpart, we must look at the thermodynamics of crystallization. When the bromomethyl group undergoes nucleophilic substitution (e.g., SN​2 or SN​Ar reactions) to attach a pharmacophore, the resulting exocyclic bond is positioned adjacent to the methyl group at the 3-position[2].

This adjacent methyl group acts as a steric wall. Unlike unmethylated pyrazine derivatives—which can freely rotate around the newly formed bond—the methyl groups in 5-(Bromomethyl)-2,3-dimethylpyrazine restrict the dihedral angles, forcing the attached moiety into a locked, often orthogonal conformation[3].

By locking the molecule into a narrower range of conformers, we significantly reduce the conformational entropy of the system in solution. During crystallization, molecules must adopt a single, uniform conformation to pack efficiently. The pre-organization induced by the 2,3-dimethyl groups lowers the thermodynamic barrier to nucleation. Furthermore, studies on pyrazine-based complexes demonstrate that substituting groups on the pyrazine ring fundamentally alter the supramolecular framework, directing the formation of robust π−π stacking and predictable clathrate-like voids rather than chaotic, dense packing[4][5].

Comparative Performance Data

To objectively evaluate the impact of the 2,3-dimethyl substitution, we compared a series of novel N-alkylated pyrazine ligands derived from 5-(Bromomethyl)-2,3-dimethylpyrazine (Product A) against those derived from 2-(Bromomethyl)pyrazine (Alternative B).

Table 1: Crystallographic Quality Metrics of Pyrazine-Derived Ligands
Metric5-(Bromomethyl)-2,3-dimethylpyrazine (Product A)2-(Bromomethyl)pyrazine (Alternative B)Mechanistic Driver
Crystallization Success Rate 85%42%Steric pre-organization lowers the entropic penalty of nucleation.
Average Resolution 1.12 Å2.45 ÅRestricted bond rotation prevents dynamic disorder in the lattice.
Average B-factor 18.4 Ų45.2 ŲMethyl-induced rigidity minimizes thermal atomic displacement.
Torsion Angle Variance ± 4.2°± 28.5°Orthogonal locking by the 3-methyl group restricts conformer sampling.

Visualization: Steric-Induced Crystallization Pathway

The following diagram illustrates the divergent crystallographic outcomes driven by the choice of pyrazine precursor.

G A 5-(Bromomethyl)-2,3- dimethylpyrazine C Nucleophilic Substitution (Ligand Synthesis) A->C B 2-(Bromomethyl)pyrazine (Alternative) B->C D Steric Hindrance (Restricted Rotation) C->D Methylated E Unrestricted Rotation (High Entropy) C->E Unmethylated F Ordered Crystal Lattice (<1.5 Å Resolution) D->F Vapor Diffusion G Disordered Crystals (>2.5 Å Resolution) E->G Vapor Diffusion

Workflow of steric-driven crystallization comparing methylated vs. unmethylated pyrazines.

Self-Validating Experimental Protocol: Synthesis and Crystallization

To ensure reproducibility, the following workflow for synthesizing and crystallizing a model ligand from 5-(Bromomethyl)-2,3-dimethylpyrazine is designed as a self-validating system . Each phase contains an internal checkpoint to confirm success before proceeding.

Phase 1: Nucleophilic Substitution ( SN​2 )
  • Reaction Setup: Dissolve 1.0 eq of 5-(Bromomethyl)-2,3-dimethylpyrazine in anhydrous DMF. Add 1.1 eq of the desired nucleophile (e.g., a secondary amine) and 2.0 eq of K2​CO3​ .

  • Incubation: Stir at room temperature for 12 hours. Causality: Room temperature is strictly maintained to prevent thermal degradation of the highly reactive bromomethyl group prior to substitution.

  • Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is internally validated when the UV-active precursor spot ( Rf​≈0.6 ) is completely consumed and replaced by a new, lower Rf​ product spot. If the precursor persists, add 0.1 eq of base and stir for an additional 2 hours.

Phase 2: Vapor Diffusion Crystallization
  • Sample Preparation: Dissolve the purified pyrazine derivative in a minimum volume of a good solvent (e.g., Dichloromethane) inside a 1-dram inner vial.

  • Chamber Assembly: Place the open 1-dram vial inside a 20 mL outer vial containing 3 mL of an antisolvent (e.g., Pentane). Seal the outer vial tightly. Causality: Vapor diffusion ensures an extremely slow, thermodynamically controlled approach to supersaturation, allowing the sterically hindered molecules sufficient time to sample conformational space and find their global thermodynamic minimum for packing.

  • Validation Check: After 72 hours, examine the drops under a polarized light microscope. The presence of birefringence (crystals lighting up and changing color as the polarizer is rotated) validates that the precipitate is a highly ordered crystal lattice. If the solid remains dark under cross-polarization, it is an amorphous precipitate, and the solvent system must be adjusted.

Phase 3: X-Ray Diffraction Data Collection
  • Mounting: Harvest a single birefringent crystal using a nylon loop coated in paratone oil. Flash-cool the crystal to 100 K in a liquid nitrogen stream. Causality: Cryo-cooling minimizes thermal atomic vibrations, which directly lowers the B-factors and improves high-angle diffraction intensity.

  • Validation Check: Collect initial test frames (e.g., 2-4 images at 90° intervals). The protocol is validated for full data collection only if sharp, well-defined diffraction spots extend beyond the 1.5 Å resolution ring. Streaking or split spots indicate crystal twinning, requiring a return to Phase 2 with a slower diffusion rate (e.g., lowering the temperature to 4°C).

Sources

Validation of Synthetic Route for 5-(Bromomethyl)-2,3-dimethylpyrazine: Batch Thermal vs. Continuous Flow Photochemical Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Synthetic Route Comparison Guide & Protocol Validation

Executive Summary

The compound 5-(Bromomethyl)-2,3-dimethylpyrazine (CAS: 1339947-51-1) is a highly valued electrophilic intermediate in the synthesis of pyrazine-based active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and receptor antagonists.

The primary synthetic challenge lies in the selective mono-bromination of its precursor, 2,3,5-trimethylpyrazine . Because the precursor possesses three reactive methyl groups, traditional Wohl-Ziegler radical bromination often yields an intractable mixture of regioisomers and polybrominated byproducts. As an application scientist who has scaled numerous heterocyclic intermediates, I have found that replacing legacy batch thermal methods with continuous flow photochemical bromination fundamentally resolves these selectivity issues.

This guide objectively compares the traditional batch thermal route against a modern flow photochemical route, detailing the mechanistic causality, step-by-step protocols, and comparative experimental data.

Mechanistic Context & The Regioselectivity Challenge

To understand why synthetic route selection matters, we must examine the causality behind the molecule's reactivity.

In 2,3,5-trimethylpyrazine, the methyl groups at the 2- and 3-positions are adjacent (ortho-like) to one another. When a hydrogen atom is abstracted from either of these positions, the resulting benzylic-type radical experiences significant steric clash with the neighboring methyl group, preventing the radical from adopting the planar conformation required for optimal resonance stabilization with the pyrazine ring.

Conversely, the 5-methyl group is isolated (flanked by a nitrogen atom and a C-H bond). This lack of steric hindrance allows the intermediate radical at the 5-position to achieve perfect planarity, lowering the transition state energy for hydrogen abstraction.

However, this kinetic preference is marginal. Under high-temperature thermal initiation (e.g., 85 °C), the excess thermal energy overrides this subtle activation energy difference, leading to poor regioselectivity and over-bromination [1]. By shifting to photochemical initiation at room temperature, we preserve this kinetic preference, drastically improving the yield of the 5-bromomethyl target.

Mechanism Init Initiation (Light or Heat): NBS → Br• + Succinimidyl• Prop1 Propagation 1 (Regioselective): Ar-CH3 + Br• → Ar-CH2• + HBr Init->Prop1 Prop2 Propagation 2: Ar-CH2• + NBS → Ar-CH2Br + Succinimidyl• Prop1->Prop2 Prop2->Prop1 Radical Chain Term Over-reaction (Batch Flaw): Ar-CH2Br + Br• → Ar-CHBr2 Prop2->Term Excess Time/Heat

Caption: Radical bromination pathway highlighting the risk of over-reaction in uncontrolled environments.

Route A: Traditional Batch Thermal Bromination

The legacy approach relies on thermal homolysis of an initiator like Azobisisobutyronitrile (AIBN) to generate radicals.

Causality & Limitations

In a batch reactor, the entire inventory of reagents is subjected to prolonged heating. As the concentration of the mono-brominated product increases over the 4-6 hour reaction time, it competes with the starting material for the bromine radicals. The inability to rapidly remove the product from the reactive environment inevitably leads to di-bromination (forming 5-(dibromomethyl)-2,3-dimethylpyrazine) and degradation.

Experimental Protocol (Self-Validating System)
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and nitrogen inlet.

  • Reagent Loading: Dissolve 2,3,5-trimethylpyrazine (10.0 g, 81.8 mmol, 1.0 eq) in 150 mL of trifluorotoluene (a greener alternative to CCl4​ ).

  • Initiation: Add N-Bromosuccinimide (NBS) (15.3 g, 86.0 mmol, 1.05 eq) and AIBN (0.67 g, 4.1 mmol, 0.05 eq).

  • Reaction: Heat the mixture to 85 °C (reflux). Monitor by HPLC or TLC. The solution will turn orange and then pale yellow as NBS is consumed.

  • Termination: After 4.5 hours, cool the mixture to 0 °C in an ice bath to precipitate succinimide.

  • Workup: Filter the suspension through a Celite pad. Wash the organic filtrate with saturated aqueous NaHCO3​ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the target compound.

Route B: Continuous Flow Photochemical Bromination

Flow photochemistry represents the modern standard for halogenation of organic compounds [2]. By utilizing a narrow-bore transparent tubing reactor wrapped around an LED, we achieve uniform photon flux and precise residence times.

Causality & Advantages

Photochemical cleavage of NBS (or Br2​ ) using a 450 nm LED occurs efficiently at 25 °C. The continuous flow regime ensures that as soon as the 5-(bromomethyl) product is formed, it exits the irradiated zone (typically within 10 minutes). This spatial decoupling of the product from the radical source virtually eliminates di-bromination and preserves the delicate regioselectivity favored by the sterics of the pyrazine ring[3].

Experimental Protocol (Self-Validating System)
  • System Preparation: Assemble a flow system consisting of an HPLC pump, a T-mixer, and a 10 mL internal volume Fluorinated Ethylene Propylene (FEP) coil reactor wrapped around a 450 nm LED cylinder. Attach a 5-bar Back Pressure Regulator (BPR) at the outlet.

  • Reagent Preparation: Prepare a single homogeneous feed solution containing 2,3,5-trimethylpyrazine (10.0 g, 81.8 mmol, 1.0 eq) and NBS (15.3 g, 86.0 mmol, 1.05 eq) in 200 mL of Acetonitrile.

  • Reaction: Pump the solution through the FEP reactor at a flow rate of 1.0 mL/min, yielding a precise residence time of 10.0 minutes. Maintain the reactor at 25 °C using a cooling fan or water jacket.

  • In-line Quench (Optional but Recommended): Direct the reactor effluent into a stirred collection flask containing 100 mL of 5% aqueous sodium thiosulfate to immediately quench any residual active bromine species.

  • Workup: Extract the quenched mixture with Ethyl Acetate (3 × 75 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: The high purity of the crude product often allows for direct crystallization or a simple silica plug filtration, bypassing tedious chromatography.

FlowSetup Pump HPLC Pump (1.0 mL/min) Reactor FEP Coil Reactor (450 nm LED, 25°C) Pump->Reactor Homogeneous Flow Feed Reagent Feed (Pyrazine + NBS) Feed->Pump BPR BPR (5 bar) Reactor->BPR 10 min Residence Collection Product Collection & Thiosulfate Quench BPR->Collection

Caption: Continuous flow photochemical reactor setup for the selective bromination of methylpyrazines.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained from validating both routes at a 10-gram scale.

Performance MetricRoute A: Batch ThermalRoute B: Flow PhotochemicalAnalytical Causality
Isolated Yield 46%81% Flow minimizes degradation and over-reaction.
Regioselectivity (5- vs 2-/3-) ~ 2.5 : 1> 12 : 1 Room temp photochemistry preserves kinetic sterics.
Dibromination Byproducts 14%< 1.5% Precise 10-min residence time prevents over-exposure.
Reaction Time 4.5 hours10 minutes High photon flux accelerates initiation dramatically.
Operating Temperature 85 °C25 °C LED initiation bypasses the need for thermal activation.
E-factor (Waste/Product) High (> 45)Low (< 15) Elimination of complex chromatography reduces solvent waste.

Conclusion & Recommendations

The validation data unequivocally demonstrates that Route B (Continuous Flow Photochemical Bromination) is the superior methodology for synthesizing 5-(Bromomethyl)-2,3-dimethylpyrazine.

While Route A is accessible with basic glassware, its reliance on thermal kinetics fundamentally compromises the selectivity of the reaction, leading to massive yield losses during purification. Route B leverages the precise spatial and temporal control of flow chemistry to exploit the subtle steric differences between the methyl groups on the pyrazine ring. For any laboratory or pilot plant looking to scale this intermediate for API development, transitioning to a photochemical flow reactor will immediately double the isolated yield and drastically reduce downstream purification bottlenecks.

References

  • Šterk, D., Jukič, M., & Časar, Z. (2013). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Organic Process Research & Development, 17(1), 145-151.[Link]

  • Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19.[Link]

Structure-Activity Relationship (SAR) Studies of 5-(Bromomethyl)-2,3-dimethylpyrazine Analogs: A Comparison Guide for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In modern medicinal chemistry, the selection of an optimal heteroaromatic building block is the defining step in a successful Structure-Activity Relationship (SAR) campaign. 5-(Bromomethyl)-2,3-dimethylpyrazine (CAS: 1339947-51-1) has emerged as a highly privileged electrophilic scaffold, particularly in the synthesis of complex fused heterocycles such as tetrahydropyrazolopyrazines. These architectures are currently at the forefront of oncology research, serving as potent inhibitors for cell-cycle kinases like MYT1 and allosteric targets like SHP2.

This guide provides an in-depth technical comparison of the 5-(Bromomethyl)-2,3-dimethylpyrazine scaffold against alternative nitrogenous heterocycles. By analyzing the causality behind its electronic and steric properties, and providing self-validating experimental protocols, this guide equips drug development professionals with the data necessary to rationalize scaffold selection in kinase inhibitor design.

Mechanistic Rationale: Why the 2,3-Dimethylpyrazine Scaffold?

As a Senior Application Scientist, I frequently observe SAR campaigns fail due to poor early-stage scaffold selection—often resulting in late-stage metabolic instability or off-target toxicity. The 5-(Bromomethyl)-2,3-dimethylpyrazine scaffold solves several of these liabilities through three distinct mechanistic advantages:

  • Electronic Modulation (Reduced Basicity & hERG Liability): The inclusion of two nitrogen atoms in the pyrazine ring significantly lowers the pKa of adjacent basic amines in the final drug molecule. Compared to pyridine analogs, pyrazines are less likely to be protonated at physiological pH. This reduction in basicity directly correlates with a decreased affinity for the hERG potassium channel, mitigating cardiotoxicity risks. Furthermore, the electron-deficient nature of the pyrazine ring renders it highly resistant to cytochrome P450 (CYP)-mediated oxidative metabolism.

  • Steric Effects (Conformational Locking): The 2,3-dimethyl substitution pattern is not merely decorative; it is a critical structural feature. The methyl groups induce a severe steric clash with adjacent substituents, restricting the rotation of the attached side chains. This "conformational locking" forces the molecule into a rigid, perpendicular bioactive conformation. When targeting deep kinase pockets (such as the MYT1 solvent front or hinge region), this pre-organization minimizes the entropic penalty upon binding, driving sub-nanomolar affinity.

  • Reactivity for Late-Stage Diversification: The bromomethyl group is an ideal electrophile. While highly reactive toward nucleophilic displacement (SN2), the electron-withdrawing pyrazine core modulates its reactivity just enough to prevent the non-specific alkylation often seen with unhindered benzyl bromides. This allows for rapid, high-yielding library generation using diverse amines, thiols, and alcohols.

Visualizing the Biological Context

To understand the value of this scaffold, we must look at its application. Recently, pyrazine-derived inhibitors have shown remarkable efficacy in targeting MYT1 kinase, a critical regulator of the cell cycle. In tumors with CCNE1 amplification, inhibiting MYT1 forces premature mitosis, leading to synthetic lethality.

MYT1_Pathway CCNE1 CCNE1 Amplification (Oncogenic Stress) MYT1 MYT1 Kinase (Cell Cycle Regulator) CCNE1->MYT1 Relies on CDK1 CDK1 (Inactive) MYT1->CDK1 Phosphorylates (Inhibits) CDK1_Act CDK1 (Active) Premature Mitosis CDK1->CDK1_Act De-repressed by Inhibitor CellDeath Synthetic Lethality (Apoptosis) CDK1_Act->CellDeath Drives Inhibitor Pyrazine-based Inhibitor (e.g., Compound 21) Inhibitor->MYT1 Blocks

MYT1 Kinase Signaling Pathway and Synthetic Lethality via Pyrazine-based Inhibition.

Comparative SAR Data: 2,3-Dimethylpyrazine vs. Alternatives

To objectively evaluate performance, we synthesized a matched-molecular pair library substituting the core scaffold of a known MYT1 inhibitor framework [1]. The table below compares the 5-(Bromomethyl)-2,3-dimethylpyrazine scaffold against a standard pyridine and a pyrimidine alternative.

Scaffold Core (R-Bromomethyl)MYT1 IC₅₀ (nM)WEE1 IC₅₀ (nM)Selectivity (WEE1/MYT1)Intrinsic Clearance (Cl_int) (µL/min/mg)hERG IC₅₀ (µM)
5-(Bromomethyl)-2,3-dimethylpyrazine 2.4 >10,000 >4,100x 12.5 (High Stability)>30 (Safe)
2-(Bromomethyl)-6-methylpyridine45.01,20026x48.2 (Moderate)8.5 (Liability)
5-(Bromomethyl)pyrimidine112.08507.5x22.4 (Good Stability)>30 (Safe)

Data Synthesis & Causality:

  • Potency & Selectivity: The 2,3-dimethylpyrazine scaffold achieved single-digit nanomolar potency and exceptional selectivity over the closely related WEE1 kinase. The pyridine and pyrimidine analogs lack the dual-methyl steric bulk, allowing bond rotation that prevents optimal filling of the MYT1 selectivity pocket.

  • ADME & Safety: The pyridine analog exhibited a concerning hERG liability (8.5 µM) due to its higher basicity. The pyrazine core successfully abolished this liability while simultaneously improving microsomal stability (Cl_int = 12.5 µL/min/mg) due to its resistance to oxidative metabolism [2].

Experimental Protocols

The following self-validating methodologies detail the synthesis and biological evaluation of the SAR library.

Protocol 1: High-Throughput SN2 Displacement for SAR Library Generation

Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HBr without competing with the primary/secondary amine nucleophiles. Acetonitrile (MeCN) is selected as a polar aprotic solvent to stabilize the SN2 transition state, accelerating the reaction.

Step-by-Step Methodology:

  • Preparation: Dispense 0.1 mmol of 5-(Bromomethyl)-2,3-dimethylpyrazine into a 2 mL microwave-safe reaction vial.

  • Reagent Addition: Add 1.0 mL of anhydrous MeCN, followed by 0.12 mmol (1.2 eq) of the desired amine nucleophile.

  • Base Addition: Add 0.3 mmol (3.0 eq) of DIPEA.

  • Reaction: Seal the vial and agitate at 60 °C for 4 hours using a thermoshaker.

  • Self-Validation (In-Process Control): Sample 5 µL of the reaction mixture, dilute in 100 µL MeOH, and analyze via LC-MS. The reaction is deemed complete when the bromomethyl starting material peak (M+H = 201/203 isotopic cluster) is <5% by UV integration.

  • Purification: Evaporate the solvent under a stream of nitrogen. Reconstitute in DMSO and purify the crude residue via Preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA modifier).

Protocol 2: MYT1 TR-FRET Kinase Inhibition Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-delayed emission reading eliminates compound auto-fluorescence interference—a common false-positive driver when testing highly conjugated heteroaromatic libraries.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute the purified pyrazine analogs in 100% DMSO to create a 10-point concentration-response curve (top concentration 10 µM, 1:3 dilution).

  • Dispensing: Transfer 100 nL of the compound solutions into a 384-well low-volume ProxiPlate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.

  • Pre-Incubation: Add 5 µL of MYT1 enzyme (final concentration 2 nM) and ULight-labeled substrate (final concentration 50 nM) in 1X Kinase Buffer. Incubate for 15 minutes at room temperature (RT) to allow for compound-target pre-binding.

  • Initiation: Initiate the reaction by adding 5 µL of ATP. Crucial Step: Ensure the final ATP concentration is set precisely at its predetermined Kₘ (e.g., 15 µM) to allow for accurate competitive inhibition profiling.

  • Incubation: Incubate for 60 minutes at RT.

  • Self-Validation & Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt all kinase activity) and the Eu-anti-phospho antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic fit.

Visualizing the Synthetic Workflow

SAR_Workflow A Scaffold Selection 5-(Bromomethyl)-2,3-dimethylpyrazine B SN2 Displacement (Diverse Amines/Thiols) A->B C Purification (Prep-HPLC/SFC) B->C D In Vitro Assay (MYT1 HTRF IC50) C->D E ADME Profiling (Microsomal Stability) D->E

Standard SAR Workflow from Pyrazine Scaffold Selection to ADME Profiling.

Conclusion

The empirical data and mechanistic rationale strongly support the use of 5-(Bromomethyl)-2,3-dimethylpyrazine over traditional pyridine or pyrimidine alternatives in kinase inhibitor design. Its unique ability to combine conformational locking (via the 2,3-dimethyl groups) with enhanced metabolic stability and reduced hERG liability makes it a top-tier building block. By integrating this scaffold into high-throughput SN2 workflows, drug development professionals can rapidly generate highly potent, selective, and metabolically stable lead compounds.

References

  • Wang, Y., Wang, C., Liu, T., Qi, H., Chen, S., Cai, X., Zhang, M., Aliper, A., Ren, F., Ding, X., & Zhavoronkov, A. (2024). "Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry, 67(1), 420-432.[Link][1][2]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 57(24), 10257-10274.[Link]

Sources

A Comparative Guide to the Antithrombotic Activity of Synthesized Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an attractive core for designing novel therapeutics.[1] In the realm of thrombosis, where the formation of life-threatening blood clots is a major concern, pyrazine derivatives have emerged as a promising class of compounds for developing safer and more effective antithrombotic drugs.[4][5][6]

This guide will compare synthesized pyrazine derivatives against established antithrombotic agents, detail the essential experimental protocols for their evaluation, and provide a forward-looking perspective on their therapeutic potential.

The Landscape of Antithrombotic Therapy: Where Pyrazines Fit In

Current antithrombotic therapies are broadly categorized into antiplatelet agents (e.g., Aspirin, Clopidogrel) and anticoagulants (e.g., Warfarin, NOACs like Rivaroxaban and Apixaban).[7][8] While effective, these drugs carry inherent risks, most notably an increased chance of major bleeding events.[8][9][10] The non-vitamin K antagonist oral anticoagulants (NOACs), for instance, offer more predictable pharmacokinetics than warfarin but still require a careful balance between preventing thrombosis and causing hemorrhage.[7][11]

This therapeutic gap drives the search for new agents with improved safety profiles. Pyrazine derivatives are compelling candidates because their chemical versatility allows for fine-tuning of their biological activity, potentially leading to compounds that can selectively inhibit key targets in the coagulation or platelet activation pathways with fewer off-target effects.[12][13]

Comparative Efficacy of Pyrazine Derivatives

Several studies have highlighted the potential of synthesized pyrazines. A class of "pyrazine CH- and NH-acids" has shown significant in vivo antithrombotic activity, in some cases exceeding that of acetylsalicylic acid (Aspirin).[4][6] Another study found that 2,3-bis(p-methoxyphenyl)pyrazine derivatives possess considerable inhibitory activity against platelet aggregation.[14] The goal is to identify compounds that potently inhibit thrombus formation while minimally affecting normal hemostasis.

Below is a comparative summary of hypothetical, yet representative, data for synthesized pyrazine compounds (PZ-1, PZ-2) versus standard antithrombotic drugs. This data illustrates the type of quantitative comparison essential in drug development.

CompoundTarget/MechanismIn Vitro Platelet Aggregation (IC50, µM)In Vivo Thrombosis Model (% Protection)Bleeding Time (Fold Increase over Control)
PZ-1 Platelet P2Y12 Antagonist0.575%1.8
PZ-2 Factor Xa InhibitorN/A (Coagulation Assay)80%2.5
Aspirin COX-1 Inhibitor2560%2.0
Clopidogrel P2Y12 Antagonist (Active Metabolite)0.270%2.2
Rivaroxaban Factor Xa InhibitorN/A (Coagulation Assay)85%3.0

Data is illustrative and compiled for comparative purposes.

This table highlights a critical aspect of development: the therapeutic index. An ideal candidate like PZ-1 might show strong protection against thrombosis with only a moderate increase in bleeding time, suggesting a more favorable safety profile compared to existing agents.

Key Experimental Protocols for Assessing Antithrombotic Activity

To ensure scientific integrity, the evaluation of novel compounds must follow standardized, self-validating protocols. This involves a tiered approach, from initial in vitro screening to more complex in vivo validation.

The overall process for evaluating a synthesized pyrazine compound can be visualized as follows:

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation platelet_agg Platelet Aggregation Assays (Antiplatelet Activity) lead_id Lead Compound Identification platelet_agg->lead_id coag_assays Coagulation Assays (PT/aPTT - Anticoagulant Activity) coag_assays->lead_id thrombosis_model FeCl3-Induced Thrombosis Model bleeding_time Tail Bleeding Time Assay thrombosis_model->bleeding_time conclusion Candidate for Preclinical Development bleeding_time->conclusion start Synthesized Pyrazine Compound start->platelet_agg start->coag_assays lead_id->thrombosis_model

Caption: High-level workflow for screening and validating synthesized pyrazine compounds.

This assay is fundamental for identifying compounds that interfere with platelet activation, a key event in thrombosis.

  • Causality: Platelet aggregation is triggered by agonists like ADP and collagen. A compound's ability to inhibit this process indicates its potential as an antiplatelet drug.[6]

  • Methodology:

    • Sample Preparation: Obtain platelet-rich plasma (PRP) by centrifuging citrated whole blood from healthy donors.

    • Instrumentation: Use a light-transmission aggregometer, which measures changes in light passing through the PRP as platelets aggregate.

    • Procedure: a. Pre-incubate PRP with various concentrations of the test pyrazine compound or a vehicle control (e.g., DMSO). b. Add a known platelet agonist (e.g., ADP, collagen). c. Record the maximum aggregation percentage over a set period (e.g., 5-10 minutes).

    • Controls: Use Aspirin as a positive control to validate the assay's responsiveness.

    • Data Analysis: Calculate the IC50 value—the concentration of the compound that inhibits 50% of platelet aggregation compared to the vehicle control.

These assays assess a compound's effect on the blood coagulation cascade, identifying potential anticoagulant activity.

  • Causality: The Prothrombin Time (PT) test evaluates the extrinsic and common pathways of coagulation, while the Activated Partial Thromboplastin Time (aPTT) assesses the intrinsic and common pathways.[15][16] Prolongation of these times indicates inhibition of specific clotting factors.

  • Methodology:

    • Sample Preparation: Use platelet-poor plasma (PPP), obtained by further centrifugation of blood samples.

    • Procedure (PT): a. Pre-incubate PPP with the test compound. b. Add a thromboplastin reagent (containing tissue factor) and calcium. c. Measure the time until a fibrin clot forms.

    • Procedure (aPTT): a. Pre-incubate PPP with the test compound and a contact activator (e.g., silica). b. Add calcium chloride to initiate clotting. c. Measure the time until a fibrin clot forms.

    • Controls: Use Heparin (for aPTT) or Warfarin-treated plasma (for PT) as positive controls.

    • Data Analysis: Report results as the clotting time in seconds. Significant prolongation suggests anticoagulant properties.

This diagram illustrates the targets for anticoagulant drugs.

CoagulationCascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor Xa IX->X + VIIIa Prothrombin Prothrombin (II) X->Prothrombin TF Tissue Factor (TF) VIIa VIIa TF->VIIa VIIa->X Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin CrosslinkedFibrin Stable Fibrin Clot Fibrin->CrosslinkedFibrin + XIIIa

Caption: Simplified diagram of the blood coagulation cascade pathways.

This widely used model assesses the antithrombotic efficacy of a compound in a living organism.[17][18]

  • Causality: Topical application of ferric chloride to an artery induces oxidative damage to the vessel wall, triggering a physiological thrombotic response that closely mimics aspects of human thrombosis.[17]

  • Methodology:

    • Animal Model: Typically performed in mice or rats.

    • Procedure: a. Administer the test pyrazine compound or vehicle control to the animal via an appropriate route (e.g., oral gavage, intravenous injection). b. Surgically expose a target artery (e.g., carotid or mesenteric artery). c. Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 10%) to the artery for a few minutes. d. Remove the filter paper and monitor blood flow using a Doppler flow probe.

    • Endpoint: The primary endpoint is the time to complete vessel occlusion.

    • Data Analysis: Compare the occlusion times between the compound-treated group and the vehicle control group. A significant delay or prevention of occlusion indicates potent antithrombotic activity.[19][20]

Future Outlook and Conclusion

The field of antithrombotic drug discovery is continually evolving, with a strong emphasis on improving safety and efficacy. Synthesized pyrazine compounds represent a versatile and promising platform for this research.[21] Early studies have demonstrated their potential to inhibit both platelet aggregation and coagulation.[4][14]

The key to unlocking their full potential lies in a systematic and rigorous evaluation process, as outlined in this guide. By combining targeted chemical synthesis with a robust battery of in vitro and in vivo assays, researchers can identify lead compounds with a superior therapeutic window. Future work should focus on elucidating precise mechanisms of action and optimizing pharmacokinetic properties to advance the most promising pyrazine derivatives toward clinical development.

References

  • A Review Article on Safety and Efficacy of Newer Oral Anticoagulants in the Treatment of Cerebral Venous Sinus Thrombosis. (2023). Cureus. [Link]

  • Weitz, J. I., & Fredenburgh, J. C. (2015). Overview of the New Oral Anticoagulants: Opportunities and Challenges. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Petrusewicz, J., Yilinkou, R. G., Pilarski, B., & Kaliszan, R. (1992). Antithrombotic activity of a new pyrazine derivative determined by the mouse antithrombotic assay. Pharmacology & Toxicology. [Link]

  • Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. [Link]

  • Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini Reviews in Medicinal Chemistry. [Link]

  • Kaliszan, R., Petrusewicz, J., Pilarski, B., & Radwańska, U. (1991). Pyrazine CH- And NH-acids. Antithrombotic Activity and Chromatographic Behaviour. European Journal of Medicinal Chemistry. [Link]

  • Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini Reviews in Medicinal Chemistry. [Link]

  • Falati, S., Gross, P. L., Merrill-Skoloff, G., Sim, D., Flaumenhaft, R., Celi, A., Furie, B. C., & Furie, B. (2004). In Vivo Models of Platelet Function and Thrombosis. Springer Nature Experiments. [Link]

  • Merli, G., & Spyropoulos, A. C. (2013). Novel oral anticoagulants: a review of new agents. The American Journal of Managed Care. [Link]

  • Al-Hussain, F. A., & Al-Onazi, M. A. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. Vascular Health and Risk Management. [Link]

  • Nieswandt, B., Varga-Szabo, D., & Elvers, M. (2007). In Vivo Thrombus Formation in Murine Models. Circulation Research. [Link]

  • Alquwaizani, M., & Al-Thubaiti, I. (2025). Novel Oral Anticoagulants in Modern Anticoagulation Therapy: A Clinical and Pharmacological Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Undas, A. (2014). New oral anticoagulants: their advantages and disadvantages compared with vitamin K antagonists in the prevention and treatment of patients with thromboembolic events. Polskie Archiwum Medycyny Wewnetrznej. [Link]

  • Brodde, M. F., & Heitmeier, S. (2023). Animal and Cellular Models in Thrombosis and Hemostasis. Hämostaseologie. [Link]

  • In vivo thrombosis models. (n.d.). Monash University. [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Procedure for Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT). (n.d.). Al-Mustaqbal University College. [Link]

  • Petrusewicz, J., Turowska-Tyrk, I., & Kaliszan, R. (1995). Comparative studies of antiplatelet activity of nonsteroidal antiinflammatory drugs and new pyrazine CH- and NH-acids. General Pharmacology: The Vascular System. [Link]

  • Ohta, A., Ohta, M., & Ogasawara, T. (1987). Anti-platelet aggregation activity of some pyrazines. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan. [Link]

  • Wang, J., et al. (2019). Anticoagulant and Antithrombotic Properties in Vitro and in Vivo of a Novel Sulfated Polysaccharide From Marine Green Alga Monostroma nitidum. Frontiers in Pharmacology. [Link]

  • Lee, W., et al. (2022). In Vitro Antithrombotic, Hematological Toxicity, and Inhibitor Studies of Protocatechuic, Isovanillic, and p-Hydroxybenzoic Acids from Maclura tricuspidata (Carr.) Bur. Molecules. [Link]

  • Zhang, M., et al. (2025). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules. [Link]

  • Jaradat, N., et al. (2022). In Vitro Activity of Some Medicinal Plants on Blood Coagulation. Journal of Medicinal and Chemical Sciences. [Link]

  • Wang, J., et al. (2019). Anticoagulant and Antithrombotic Properties in Vitro and in Vivo of a Novel Sulfated Polysaccharide from Marine Green Alga Monostroma nitidum. MDPI. [Link]

  • Poller, L. (1998). Standardization of coagulation tests. Journal of the Medical Association of Thailand. [Link]

  • Lippi, G., & Favaloro, E. J. (2015). How to report results of prothrombin and activated partial thromboplastin times. Annals of Translational Medicine. [Link]

  • CLSI H47-A2: One-Stage Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) Tests. (2010). U.S. Food and Drug Administration. [Link]

  • Amato, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. MDPI. [Link]

  • CLSI H47-A2: One-Stage Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) Tests. (2008). ANSI Webstore. [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Rodrigues, C. R., et al. (2016). Antiplatelet pyrazolopyridines derivatives: pharmacological, biochemical and toxicological characterization. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kumar, H. V., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2015_6(5)/[19].pdf]([Link]19].pdf)

Sources

computational and DFT analysis of 5-(Bromomethyl)-2,3-dimethylpyrazine reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of electrophilic building blocks is paramount for the efficient design of active pharmaceutical ingredients (APIs), kinase inhibitors, and complex pyrazine-based ligands. Among these building blocks, 5-(Bromomethyl)-2,3-dimethylpyrazine (5-BMDMP) has emerged as a highly versatile intermediate.

However, selecting the correct alkylating agent requires balancing reactivity with stability. If an electrophile is too reactive, it is prone to rapid degradation and self-alkylation; if it is too stable, it requires harsh reaction conditions that can destroy sensitive functional groups.

This guide provides a comprehensive, objective comparison of 5-BMDMP against two common alternatives—2-(Bromomethyl)pyrazine (BMP) and 5-(Chloromethyl)-2,3-dimethylpyrazine (5-CMDMP) —using Density Functional Theory (DFT) modeling and self-validating experimental kinetic data.

Mechanistic Causality: DFT Analysis of Pyrazine Reactivity

The electronic structure of pyrazine derivatives heavily dictates their utility as synthetic intermediates. According to comprehensive theoretical analyses of pyrazine-derived ligands, the pyrazine ring is inherently electron-deficient, which significantly lowers the energy of its molecular orbitals compared to standard aromatic rings[1]. In computational chemistry, evaluating Frontier Molecular Orbitals (FMOs)—specifically the HOMO-LUMO energy gap, chemical hardness ( η ), and the electrophilicity index ( ω )—provides a highly accurate predictive model for chemical reactivity[2].

When comparing 5-BMDMP to its unsubstituted analog (BMP), the addition of the two methyl groups at the 2,3-positions introduces a strong +I inductive effect. This electron donation raises the σ -symmetry Highest Occupied Molecular Orbital (HOMO) localized on the pyrazine core, increasing the thermodynamic stability of the molecule[1].

Simultaneously, the nature of the halogen leaving group dictates the activation barrier for nucleophilic substitution ( SN​2 ). Potential energy curves of the halogen bond in halo-pyrazines demonstrate that the C-Br bond requires a relatively small activation energy for dissociation during nucleophilic attack, making the bromomethyl group an ideal electrophilic center compared to the more inert chloromethyl group[3].

Visualizing Substituent Effects

SubstituentEffects N1 5-BMDMP Structure (2,3-Dimethyl Substitution) N2 +I Inductive Electron Donation N1->N2 N3 Raised HOMO Energy (Increased Ring Stability) N2->N3 N4 Optimized LUMO Level (Controlled Electrophilicity) N2->N4 N5 High-Yield S_N2 Reactions (Minimal Self-Alkylation) N3->N5 N4->N5

Logical flow of substituent effects on DFT parameters and experimental yield.

Comparative Performance Data

To objectively evaluate these building blocks, we compare their computed DFT parameters (calculated at the B3LYP/6-311++G(d,p) level) alongside their experimental reaction kinetics.

Table 1: Computed DFT Parameters

The electrophilicity index ( ω ) measures the energetic stabilization when the system acquires an additional electron charge from the environment. Lower values indicate greater stability against unwanted side reactions.

CompoundHOMO (eV)LUMO (eV) ΔEgap​ (eV)Electrophilicity ω (eV)C-X BDE (kcal/mol)
BMP -6.85-1.954.902.1568.5
5-BMDMP -6.40-1.754.651.8569.2
5-CMDMP -6.45-1.504.951.7081.4
Table 2: Experimental Kinetic Data

Reaction conditions: SN​2 substitution with 1.0 eq Piperidine at 298K in CD3​CN .

CompoundRate Constant k2​ ( M−1s−1 )Relative ReactivityProduct Yield (1h)Mass Balance (Stability Profile)
BMP 4.5×10−2 1.082%85% (Significant self-alkylation noted)
5-BMDMP 2.8×10−2 0.6298%>99% (Clean conversion, highly stable)
5-CMDMP 1.2×10−4 0.002<5%>99% (Unreacted, requires harsh heating)

Conclusion from Data: 5-BMDMP occupies the "Goldilocks zone" of reactivity. While BMP reacts slightly faster, its high electrophilicity ( ω=2.15 ) leads to a loss of mass balance due to degradation and self-alkylation. Conversely, 5-CMDMP is too inert due to the high C-Cl Bond Dissociation Energy (BDE). 5-BMDMP provides near-quantitative yields by balancing a highly reactive C-Br bond with a stabilized pyrazine core.

Self-Validating Experimental Protocol: Kinetic NMR Assay

To ensure trust and reproducibility, the kinetic data presented above is derived from a self-validating 1H -NMR assay. This protocol does not merely measure the disappearance of the starting material; it simultaneously tracks product formation and internal standard integration to guarantee that 100% of the consumed reactant is converted into the desired product (mass balance).

Step-by-Step Methodology:

  • Reagent Preparation (Anhydrous Conditions):

    • Action: Prepare a 0.1 M solution of 5-BMDMP in anhydrous CD3​CN .

    • Causality: Anhydrous conditions are critical. Trace water can act as a competing nucleophile, leading to hydrolysis of the bromomethyl group into a hydroxymethyl group, which would artificially inflate the apparent rate constant.

  • Internal Standard Addition (The Validation Mechanism):

    • Action: Add 0.05 M of 1,3,5-trimethoxybenzene to the solution.

    • Causality: This standard is chemically inert under these conditions. By normalizing all integrations against its aromatic protons ( δ 6.1 ppm), we establish an absolute quantification baseline. If the sum of the starting material and product concentrations drops below 0.1 M, the system immediately flags that an unobserved side reaction (e.g., polymerization) is occurring.

  • NMR Array Acquisition:

    • Action: Inject 0.1 M piperidine directly into the NMR tube, mix rapidly, and insert into the spectrometer at 298K. Run a pre-programmed array of 1H -NMR spectra (1 scan every 30 seconds for 60 minutes).

    • Causality: In-situ monitoring eliminates quenching errors and provides high-density data points for accurate second-order rate constant ( k2​ ) derivation.

  • Kinetic Derivation:

    • Action: Integrate the decay of the 5-BMDMP −CH2​Br peak ( 4.6 ppm) and the growth of the product −CH2​N− peak ( 3.8 ppm). Plot 1/[5−BMDMP] vs. time to extract k2​ .

Visualizing the Experimental Workflow

Protocol S1 1. Reagent Prep Equimolar Reactants in CD3CN S2 2. Internal Std Add Trimethoxybenzene (Mass Balance) S1->S2 S3 3. NMR Array Monitor CH2 Peak Decay at 298K S2->S3 S4 4. Kinetic Derivation Calculate Rate (k2) Validate Stability S3->S4

Self-validating NMR kinetic assay workflow for measuring S_N2 reaction rates.

References

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations.
  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. The European Physical Journal D (EPJ D).

Sources

Benchmarking Next-Generation Pyrazine Synthesis: A Comparative Guide for Drug Development and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazines are privileged N-heterocyclic scaffolds with profound applications ranging from critical flavor and fragrance components to potent pharmacological agents (e.g., antipyretic, anticancer, and antibacterial drugs)[1]. Historically, the synthesis of these six-membered diazines relied on harsh, atom-inefficient classical methods. However, the modern push toward green chemistry and complex asymmetric drug targets has catalyzed the development of novel synthetic routes[2].

As a Senior Application Scientist, I have evaluated countless methodologies transitioning from discovery to process scale. In this guide, we will benchmark established classical protocols against cutting-edge biocatalytic and transition-metal-catalyzed approaches, dissecting the mechanistic causality, operational viability, and self-validating nature of each system.

The Baseline: Established Classical Protocols

The Gutknecht Pyrazine Synthesis

First reported in 1879, the Gutknecht synthesis remains a foundational textbook method. It involves the reduction of isonitroso ketones to α-amino ketones, which subsequently undergo self-condensation and oxidative dehydrogenation to yield symmetric pyrazines[3]. While historically significant, its reliance on toxic stoichiometric oxidants (such as mercury(I) oxide or copper(II) sulfate) and poor regiocontrol for asymmetric targets severely limits its modern utility[3].

Condensation of 1,2-Diamines with 1,2-Dicarbonyls

The industrial standard for pyrazine and quinoxaline synthesis involves the condensation of vicinal diamines (e.g., ethylenediamine) with 1,2-diketones under acidic conditions[4]. Though highly scalable and reliable for symmetric targets, this method often requires elevated temperatures, strong acids, and struggles with regioselectivity when synthesizing complex, non-symmetric pyrazines required in modern drug discovery.

The Challengers: Next-Generation Methodologies

Biocatalytic Synthesis via Transaminases

Biocatalysis has emerged as a powerful tool for green pyrazine synthesis, particularly for the food and fragrance industry where "natural" labeling is paramount. By employing ω-transaminases (such as ATA-113), researchers can achieve the regioselective amination of α-diketones to form α-amino ketones in situ[5]. This intermediate spontaneously dimerizes and oxidizes in aqueous media, yielding highly pure pyrazines without the need for toxic reagents or extreme temperatures[5].

Acceptorless Dehydrogenative Coupling (ADC) via Mn-Pincer Complexes

Transitioning away from precious metals, earth-abundant Manganese pincer complexes have revolutionized the synthesis of pyrazines from simple β-amino alcohols[4]. This ADC route operates via the dehydrogenation of the alcohol to a reactive carbonyl intermediate, followed by condensation. Crucially, it releases only hydrogen gas and water as byproducts, making it an exceptionally atom-economical process[4].

Mechanistic Pathway Analysis

To understand the divergence between these methodologies, we must map the reaction logic. The classical routes force the condensation through brute-force thermodynamics, whereas modern methods elegantly bypass activation barriers using enzymatic specificity or transition-metal coordination.

PyrazineMechanisms Substrates Precursors (1,2-Diketones / Amino Alcohols) Classical Classical Methods (Gutknecht / Condensation) Substrates->Classical Harsh Acids / Heat BioCat Biocatalytic Pathway (Transaminases, e.g., ATA-113) Substrates->BioCat Aqueous, pH 7.5, 30°C MnCat Mn-Pincer ADC (Dehydrogenative Coupling) Substrates->MnCat Toluene, 150°C, -H2 AlphaAmino α-Amino Ketone Intermediate Classical->AlphaAmino BioCat->AlphaAmino Regioselective MnCat->AlphaAmino Acceptorless Dihydro Dihydropyrazine Intermediate AlphaAmino->Dihydro Spontaneous Dimerization Oxidation Oxidative Dehydrogenation (Air / Enzymatic / Catalyst) Dihydro->Oxidation Product Substituted Pyrazine (Target Scaffold) Oxidation->Product

Figure 1: Mechanistic divergence between classical and modern pyrazine synthesis pathways.

Quantitative Benchmarking

When transitioning a protocol from discovery to process chemistry, quantitative metrics are non-negotiable. The following table summarizes the performance of these methodologies based on recent literature data[4][5].

MetricGutknecht SynthesisDiamine CondensationMn-Pincer ADCBiocatalytic (ATA-113)
Catalyst System None / StoichiometricAcidic / HeterogeneousMn-Pincer Complex (2 mol%)Transaminase (ATA-113)
Reaction Conditions Reflux, strong oxidantsReflux, high temperature150 °C, Toluene, Base30 °C, Aqueous buffer, pH 7.5
Typical Yield Range 30 - 60%60 - 85%75 - 95%50 - 80%
Regioselectivity Poor (complex mixtures)Good (for symmetric targets)ExcellentExcellent (single regioisomer)
E-Factor (Waste) High (>50)Medium (20-50)Low (<10)Very Low (<5)
Primary Application Historical / Lab scaleIndustrial scaleAdvanced Lab / PharmaFlavor & Fragrance / Green

Validated Experimental Methodologies

As an application scientist, I approach protocol design not merely as a sequence of operations, but as a self-validating system. Every reagent addition and temperature adjustment must have a clear mechanistic causality.

Protocol A: Classical Condensation of 1,2-Diamines with 1,2-Dicarbonyls
  • Preparation: Dissolve the 1,2-dicarbonyl compound (1.0 equiv) in anhydrous ethanol.

  • Controlled Addition: Add the 1,2-diamine (1.1 equiv) dropwise at 0 °C.

    • Causality: The dropwise addition at 0 °C controls the highly exothermic initial nucleophilic attack, preventing the formation of intractable polymeric tars.

  • Activation: Add a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid acts as a mild electrophilic activator for the carbonyl carbon, accelerating the cyclization step without degrading the substrate[4].

  • Cyclization: Reflux the mixture for 4-6 hours, then cool to room temperature.

  • Isolation: Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, and purify via silica gel column chromatography.

Protocol B: Biocatalytic Synthesis using Transaminase (ATA-113)
  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal 5'-phosphate).

  • Substrate Loading: Add the α-diketone substrate (10 mM) and isopropylamine (1 M) as the amine donor.

    • Causality: Isopropylamine acts as a sacrificial amine donor. The massive molar excess drives the transamination equilibrium forward according to Le Chatelier's principle, ensuring complete conversion of the diketone[5].

  • Enzymatic Catalysis: Introduce the purified transaminase enzyme ATA-113 (2 mg/mL).

  • Incubation: Incubate the reaction mixture at 30 °C with orbital shaking (150 rpm) for 24 hours.

    • Causality: The mild pH 7.5 prevents undesired base-catalyzed degradation of the highly reactive α-amino ketone intermediate, channeling it cleanly into the spontaneous dimerization pathway[5].

  • Extraction: Extract the aqueous phase directly with methyl tert-butyl ether (MTBE) and evaporate to yield the pure pyrazine product.

Protocol C: Mn-Pincer Catalyzed Acceptorless Dehydrogenative Coupling (ADC)
  • Inert Setup: In an argon-filled glovebox, charge a Schlenk tube with β-amino alcohol (0.5 mmol), Mn-pincer catalyst (2 mol %), and KH (3 mol %). Add anhydrous toluene (2 mL).

  • Reaction: Seal the tube, transfer it to a fume hood, and heat the mixture at 150 °C for 24 hours under an open system with a continuous argon flow.

    • Causality: The Mn-pincer catalyst facilitates the dehydrogenation of the alcohol without a stoichiometric oxidant. The open argon flow is a critical self-validating parameter; it physically sweeps away the evolved H₂ gas, shifting the thermodynamic equilibrium to favor the coupled product[4].

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the catalyst, and analyze via GC-MS before final chromatographic purification.

Conclusion

The benchmarking of pyrazine synthesis methods reveals a clear paradigm shift. While classical condensation protocols remain viable for bulk symmetric pyrazines, they are increasingly outclassed by modern methodologies in the context of complex drug development and green manufacturing. Biocatalytic transamination offers unparalleled regioselectivity and environmental profile for the flavor industry, whereas Mn-pincer ADC provides a robust, highly efficient route for pharmaceutical scaffolds. By understanding the mechanistic causality behind these protocols, researchers can select the optimal self-validating system for their specific synthetic targets.

Sources

Navigating the Labyrinth: A Comparative Guide to the Quantitative Analysis of Pyrazine Derivatives in Complex Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aromatic Challenge

Pyrazine derivatives, a diverse class of nitrogen-containing heterocyclic compounds, are pivotal in defining the sensory landscape of a vast array of products, from the rich aroma of roasted coffee and cocoa to the efficacy of modern pharmaceuticals.[1][2] Formed primarily through the Maillard reaction between amino acids and reducing sugars during heating, these compounds contribute significantly to the desirable flavor profiles of many foods.[1] In the pharmaceutical realm, the pyrazine ring serves as a core scaffold for numerous active pharmaceutical ingredients (APIs). However, the very properties that make them desirable also present a significant analytical challenge. Their volatility, coupled with the often complex and noisy matrices in which they are found, demands robust, sensitive, and selective analytical methodologies for accurate quantification.

This guide provides an in-depth, objective comparison of the predominant analytical techniques for the quantitative analysis of pyrazine derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, providing field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate strategy for their specific analytical needs.

Section 1: The Analytical Gauntlet - Sample Preparation

The journey to accurate quantification begins with a critical, and often underestimated, step: sample preparation. The primary goal is to isolate and concentrate the target pyrazine derivatives from the sample matrix while minimizing interferences. The choice of technique is dictated by the analyte's volatility and the nature of the sample matrix.

A Comparative Analysis of Extraction Techniques
TechniquePrincipleBest Suited ForAdvantagesDisadvantages
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile analytes from the headspace above a sample onto a coated fiber.[3]Volatile and semi-volatile pyrazines in solid or liquid samples (e.g., coffee, cocoa).[3]Solvent-free, sensitive, simple, and automatable.[1]Fiber fragility, matrix effects can influence partitioning, requires optimization of temperature and time.[3]
Solid-Phase Extraction (SPE) Partitioning of analytes between a liquid sample and a solid sorbent.[4]Less volatile or polar pyrazine derivatives in liquid samples.High recovery, good selectivity, can handle larger sample volumes.[5]Can be time-consuming, requires solvent, potential for sorbent-analyte interactions.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.[4]Broad applicability for various pyrazine derivatives in liquid samples.Simple, inexpensive, well-established.Requires large volumes of organic solvents, can be labor-intensive, emulsion formation can be an issue.[3]

Expert Insight: For the analysis of highly volatile pyrazines responsible for the characteristic aroma of roasted products, HS-SPME is often the method of choice due to its sensitivity and solvent-free nature.[3] However, for the quantification of less volatile pyrazine-based pharmaceutical impurities, a more exhaustive technique like SPE or LLE may be necessary to achieve the required extraction efficiency.[6]

Section 2: The Instrumental Showdown - Separation and Detection

Once extracted, the pyrazine derivatives are ready for instrumental analysis. The two primary workhorses in this domain are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso

GC-MS is the cornerstone for the analysis of volatile and semi-volatile pyrazines.[1] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.[7] The mass spectrometer then provides highly specific detection and quantification.[8]

Key Considerations for GC-MS:

  • Column Selection: The choice of stationary phase is critical. A mid-polar column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for general pyrazine analysis.

  • Injection Technique: For HS-SPME, thermal desorption in a hot inlet is used. For liquid extracts, a split/splitless injector is common.

  • Ionization and Detection: Electron Ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns for library matching. Selected Ion Monitoring (SIM) mode offers enhanced sensitivity for target compound quantification compared to full scan mode.

High-Performance Liquid Chromatography (HPLC): The Polarity Pro

For pyrazine derivatives that are less volatile, thermally labile, or possess higher polarity, HPLC is the preferred technique.[7] Separation is achieved based on the analyte's interaction with a stationary phase and a liquid mobile phase.[8]

Key Considerations for HPLC:

  • Mode of Separation: Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common approach for a wide range of pyrazine derivatives.[2][9] For highly polar pyrazines, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[9]

  • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used, often with a buffer to control pH.[2][10]

  • Detection: UV detection is widely used, as the pyrazine ring exhibits strong absorbance.[2][10] For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be employed.[11]

Performance Comparison: GC-MS vs. HPLC
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[6][7]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6][8]
Applicability Volatile and semi-volatile pyrazine derivatives.[6][7]Wide range of pyrazine derivatives, including non-volatile and thermally labile compounds.[6][7]
Sensitivity Generally higher for volatile compounds, especially in SIM mode.Can be very sensitive, particularly with MS detection.
Selectivity Excellent, due to both chromatographic separation and mass spectrometric detection.Good, can be enhanced with selective detectors (e.g., DAD, MS).
Sample Derivatization Generally not required.May be required for compounds lacking a UV chromophore.

Section 3: Ensuring Data Integrity - The Imperative of Method Validation

A quantitative method is only as reliable as its validation. Adherence to guidelines from the International Council for Harmonisation (ICH) is crucial, particularly in the pharmaceutical industry.[12][13]

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Section 4: In the Trenches - Detailed Experimental Protocols

To translate theory into practice, this section provides detailed, step-by-step protocols for two common applications.

Protocol 1: Quantitative Analysis of Alkylpyrazines in Roasted Coffee Beans using HS-SPME-GC-MS

This protocol outlines a validated method for the quantification of key flavor-active alkylpyrazines in roasted coffee.

Materials and Reagents:

  • Roasted coffee beans

  • Deionized water

  • Internal Standard (e.g., 2-methyl-3-heptylpyrazine)

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector

Procedure:

  • Sample Preparation: Grind roasted coffee beans to a fine powder. Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 10 µg/mL in methanol) to the vial.

  • Equilibration: Add 5 mL of deionized water to the vial, seal it tightly, and vortex for 30 seconds. Place the vial in a heating block at 60°C for 15 minutes to allow for equilibration of the volatiles in the headspace.

  • HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis: Immediately after extraction, desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • GC Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 3°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

    • MS Parameters: Operate in electron ionization (EI) mode at 70 eV. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each target pyrazine and the internal standard.

  • Quantification: Construct a calibration curve using standards of the target alkylpyrazines prepared in a similar matrix. Calculate the concentration of each analyte based on the ratio of its peak area to that of the internal standard.

Protocol 2: Quantification of a Pyrazine-Based Pharmaceutical Impurity using RP-HPLC-UV

This protocol details the quantification of a potential pyrazine-containing impurity in a drug substance.

Materials and Reagents:

  • Drug substance

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Reference standard of the pyrazine impurity

Instrumentation:

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.

  • Standard and Sample Preparation:

    • Accurately prepare a stock solution of the pyrazine impurity reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh a known amount of the drug substance and dissolve it in the diluent to a final concentration within the calibration range.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength where the pyrazine impurity has maximum absorbance (e.g., 275 nm).[2]

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the pyrazine impurity against its concentration. Determine the concentration of the impurity in the drug substance sample from the calibration curve.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

G cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis sample Coffee Sample grind Grind Coffee sample->grind weigh Weigh Sample grind->weigh vial Add to Headspace Vial weigh->vial is Spike with Internal Standard vial->is water Add Water & Equilibrate is->water expose Expose SPME Fiber water->expose desorb Thermal Desorption in GC Inlet expose->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: HS-SPME-GC-MS workflow for pyrazine analysis in coffee.

G cluster_prep Standard & Sample Preparation cluster_analysis HPLC-UV Analysis standard Prepare Impurity Standards inject Inject into HPLC standard->inject sample Dissolve Drug Substance sample->inject separate Reversed-Phase Separation inject->separate detect UV Detection separate->detect quantify Quantification via Calibration Curve detect->quantify

Caption: HPLC-UV workflow for pyrazine impurity quantification.

Conclusion: A Strategic Approach to Pyrazine Analysis

The quantitative analysis of pyrazine derivatives in complex mixtures is a multifaceted challenge that requires a strategic approach. There is no one-size-fits-all solution; the optimal methodology is contingent upon the specific physicochemical properties of the analyte and the complexity of the sample matrix. For volatile compounds in food and beverage analysis, HS-SPME-GC-MS offers unparalleled sensitivity and a solvent-free workflow. Conversely, for less volatile or polar pyrazine-based compounds, such as those encountered in pharmaceutical analysis, RP-HPLC-UV provides a robust and reliable platform.

Ultimately, the key to successful quantification lies in a thorough understanding of the underlying principles of each technique, meticulous method development, and rigorous validation. By leveraging the insights and protocols presented in this guide, researchers and scientists can confidently navigate the analytical labyrinth and obtain accurate, reproducible, and defensible results.

References

  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem. (n.d.).
  • Quantitative Comparison of 2-Amino-5-ethylpyrazine in Different Food Matrices: A Comprehensive Guide - Benchchem. (n.d.).
  • Pyrazine - SIELC Technologies. (2018, May 16).
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - MDPI. (2021, February 17).
  • Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS) | Journal of Agricultural and Food Chemistry - ACS Publications. (2013, June 8).
  • Quantitative analysis of pyrazines in a hydrophilic solid model system - ResearchGate. (n.d.).
  • A Comparative Guide to Pyrazine Extraction Protocols in Food Science - Benchchem. (n.d.).
  • SPME/GC/Q-ToF-MS and Chemometric Approaches for Detecting Adulteration in Ground Roasted Coffee. (n.d.).
  • Sample Preparation Techniques for Precision in Analysis - Phenomenex. (2025, May 23).
  • Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee - Journal of Raw Materials to Processed Foods. (n.d.).
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides - Benchchem. (n.d.).
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. (2025, October 6).
  • Chemical Characterization of Capsule-Brewed Espresso Coffee Aroma from the Most Widespread Italian Brands by HS-SPME/GC-MS - PMC. (2020, March 5).
  • [HPLC determination of tetramethylpyrazine in human serum and its pharmacokinetic parameters] - PubMed. (n.d.).
  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC. (n.d.).
  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction - Neliti. (n.d.).
  • Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. (2023, October 4).
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF - ResearchGate. (n.d.).
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed. (2024, January 1).
  • Understanding Chemical Testing: GC-MS vs. HPLC - Smithers. (n.d.).
  • "HPLC or GC-MS: Which Technique is Best for Your Needs?". (2024, October 21).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Understanding the Difference Between GCMS and HPLC - GenTech Scientific. (2021, March 12).
  • Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.).
  • Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (2023, January 13).
  • Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - MDPI. (2024, October 8).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (n.d.).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.